molecular formula C5HCl2N3 B1355425 2,4-Dichloro-5-cyanopyrimidine CAS No. 3177-24-0

2,4-Dichloro-5-cyanopyrimidine

Cat. No.: B1355425
CAS No.: 3177-24-0
M. Wt: 173.98 g/mol
InChI Key: KMHSUNDEGHRBNV-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-cyanopyrimidine is a useful research compound. Its molecular formula is C5HCl2N3 and its molecular weight is 173.98 g/mol. The purity is usually 95%.
The exact mass of the compound 2,4-Dichloropyrimidine-5-carbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloropyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl2N3/c6-4-3(1-8)2-9-5(7)10-4/h2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHSUNDEGHRBNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10554569
Record name 2,4-Dichloropyrimidine-5-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3177-24-0
Record name 2,4-Dichloropyrimidine-5-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichloro-5-cyanopyrimidine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dichloro-5-cyanopyrimidine (CAS 3177-24-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of 2,4-dichloro-5-cyanopyrimidine, a key building block in medicinal chemistry and organic synthesis.

Physicochemical and Spectroscopic Properties

This compound is a halogenated pyrimidine derivative notable for its reactive chlorine atoms, making it a versatile intermediate in the synthesis of a wide array of functionalized heterocyclic compounds.[1] Its core properties are summarized below.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 3177-24-0[2][3]
Molecular Formula C₅HCl₂N₃[2][4]
Molecular Weight 173.99 g/mol [2]
Melting Point 62-63 °C[5]
Boiling Point 110-112 °C (at 2 Torr)[5]
Density 1.60 ± 0.1 g/cm³ (predicted)[2]
Appearance Crystalline solid[1]
Table 2: Spectroscopic Data of this compound
Spectrum TypeDataReference(s)
¹H NMR A single signal is expected for the lone proton at the C6 position. The electronegativity of the adjacent nitrogen and chlorine atoms would likely place this signal in the downfield region of the spectrum.[6]
¹³C NMR Data not readily available in public literature. Predicted shifts would show distinct signals for the five carbon atoms, with the carbon atoms attached to chlorine and the cyano group being significantly deshielded.
Infrared (IR) Data not readily available in public literature. Characteristic peaks would be expected for the C≡N stretch (around 2220-2260 cm⁻¹), C-Cl stretches, and aromatic C-N and C=C vibrations.
Mass Spectrometry (MS) Data not readily available in public literature. The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight, along with characteristic isotopic patterns for the two chlorine atoms.[6]

Safety and Handling

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[2] Appropriate personal protective equipment, including gloves, lab coat, and eye protection, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Table 3: GHS Hazard Information for this compound
Hazard StatementCode
Toxic if swallowedH301
Toxic in contact with skinH311
Toxic if inhaledH331

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the chlorination of a 2,4-dihydroxypyrimidine precursor, such as 5-cyanouracil.[1] While a specific detailed protocol for this exact transformation is not widely published, a general and adaptable procedure can be derived from the synthesis of structurally similar compounds, such as 2,4-dichloro-5-fluoropyrimidine.[7][8]

Experimental Protocol: Synthesis of this compound (General Procedure)

This protocol is adapted from the synthesis of 2,4-dichloro-5-fluoropyrimidine and should be optimized for the specific substrate.

Materials:

  • 5-Cyanouracil (2,4-dihydroxy-5-cyanopyrimidine)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (or another suitable base)

  • Dichloromethane (DCM)

  • Water

  • Aqueous sodium bicarbonate solution

  • Aqueous hydrochloric acid

Procedure:

  • To a reaction vessel equipped with a reflux condenser and a magnetic stirrer, add 5-cyanouracil and an excess of phosphorus oxychloride.

  • With stirring, slowly add N,N-dimethylaniline to the mixture. The reaction is exothermic and the addition should be controlled to maintain a safe temperature.

  • Heat the reaction mixture to reflux (around 110-115 °C) and maintain for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • After the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding it to a mixture of crushed ice and dichloromethane, ensuring the temperature does not rise excessively.

  • Separate the organic layer. Wash the organic layer sequentially with water, dilute aqueous hydrochloric acid, and saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_product Product 5_Cyanouracil 5-Cyanouracil Chlorination Chlorination at Reflux 5_Cyanouracil->Chlorination POCl3 Phosphorus Oxychloride POCl3->Chlorination Base N,N-Dimethylaniline Base->Chlorination Quenching Quenching with Ice/DCM Chlorination->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Washing Aqueous Washes Extraction->Washing Drying Drying and Concentration Washing->Drying Final_Product This compound Drying->Final_Product

Caption: Synthetic workflow for this compound.

Reactivity and Applications in Drug Discovery

The two chlorine atoms on the pyrimidine ring of this compound exhibit differential reactivity, allowing for sequential nucleophilic aromatic substitution (SNAr) reactions.[1] This property is extensively utilized in the construction of complex molecular architectures for drug discovery.[1][9] The electron-withdrawing cyano group at the 5-position further activates the ring towards nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr)

Generally, in 5-substituted-2,4-dichloropyrimidines, the C4 position is more susceptible to nucleophilic attack than the C2 position.[10][11] This regioselectivity allows for the stepwise introduction of different nucleophiles, a key strategy in building libraries of compounds for screening.

G Start This compound Intermediate 4-Substituted-2-chloro-5-cyanopyrimidine Start->Intermediate SNAr at C4 Product 2,4-Disubstituted-5-cyanopyrimidine Intermediate->Product SNAr at C2 Nucleophile1 Nucleophile 1 (e.g., Amine) Nucleophile1->Intermediate Nucleophile2 Nucleophile 2 (e.g., Thiol) Nucleophile2->Product

Caption: Sequential SNAr on this compound.

Applications in Kinase Inhibitor Synthesis

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, particularly in the design of kinase inhibitors, due to its ability to mimic the purine core of ATP and interact with the hinge region of the kinase active site.[6] this compound serves as a versatile starting material for the synthesis of various kinase inhibitors, including those targeting p38 MAP kinase and Janus kinases (JAKs).

G cluster_pathway Simplified Kinase Signaling Pathway Signal Extracellular Signal Receptor Receptor Signal->Receptor Kinase_Cascade Kinase Cascade (e.g., MAP Kinase Pathway) Receptor->Kinase_Cascade Target_Kinase Target Kinase (e.g., p38, JAK) ATP Binding Site Kinase_Cascade->Target_Kinase Substrate Substrate Protein Target_Kinase->Substrate ATP -> ADP Phosphorylated_Substrate Phosphorylated Substrate Target_Kinase->Phosphorylated_Substrate Cellular_Response Cellular Response (e.g., Inflammation, Proliferation) Phosphorylated_Substrate->Cellular_Response Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->Target_Kinase Blocks ATP Binding

Caption: Inhibition of a kinase signaling pathway.

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis, particularly for the development of novel therapeutic agents. Its well-defined physicochemical properties and predictable reactivity in nucleophilic substitution reactions make it an essential tool for medicinal chemists. While detailed spectroscopic data is not widely disseminated, its structural features and the reactivity of related compounds provide a strong basis for its application in the synthesis of complex heterocyclic systems, most notably kinase inhibitors. As drug discovery continues to target signaling pathways, the utility of such versatile building blocks is expected to grow.

References

In-Depth Technical Guide to the Structure Elucidation of 2,4-Dichloro-5-cyanopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 2,4-Dichloro-5-cyanopyrimidine (CAS No: 3177-24-0), a key intermediate in pharmaceutical synthesis. Due to the limited availability of public domain spectral data for this specific compound, this guide leverages established spectroscopic principles and data from closely related analogs to predict and interpret its structural characteristics. Detailed methodologies for its synthesis and characterization are also presented, drawing from established protocols for similar pyrimidine derivatives. This document serves as a vital resource for researchers engaged in the synthesis, analysis, and application of this versatile molecule in drug discovery and development.

Introduction

This compound, with the molecular formula C₅HCl₂N₃, is a highly reactive heterocyclic compound of significant interest in medicinal chemistry.[1] Its pyrimidine core is a privileged scaffold found in numerous therapeutic agents, and the presence of two reactive chlorine atoms and a cyano group makes it a versatile building block for the synthesis of a diverse range of complex molecules.[2] The chlorine atoms at the 2 and 4 positions are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups, while the cyano group can be transformed into other functionalities, further expanding its synthetic utility. A thorough understanding of its structure is paramount for its effective utilization in the design and synthesis of novel drug candidates.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and application in synthetic protocols.

Table 1: Physicochemical Properties of this compound [1][3]

PropertyValue
CAS Number 3177-24-0
Molecular Formula C₅HCl₂N₃
Molecular Weight 173.99 g/mol
Appearance White to yellow solid
Melting Point 62-63 °C
Boiling Point 323.9 °C at 760 mmHg
Density 1.60 ± 0.1 g/cm³
InChIKey KMHSUNDEGHRBNV-UHFFFAOYSA-N

Spectroscopic Analysis and Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to be simple, showing a single singlet for the proton at the C6 position of the pyrimidine ring. The chemical shift of this proton is anticipated to be in the downfield region, likely between δ 8.5 and 9.0 ppm, due to the deshielding effects of the electronegative nitrogen atoms in the pyrimidine ring and the electron-withdrawing chloro and cyano substituents. For comparison, the C6-H proton of 2,4-dichloropyrimidine appears at approximately δ 8.6 ppm.[4]

  • ¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to exhibit five distinct signals, corresponding to the five carbon atoms in the molecule. The chemical shifts can be estimated based on the known values for 2,4-dichloropyrimidine and the substituent effects of the cyano group. The C2 and C4 carbons, being attached to chlorine atoms, are expected to resonate at lower field. The C5 carbon, attached to the cyano group, will also be significantly deshielded. The C6 carbon will appear at a lower field due to the adjacent nitrogen and chlorine atoms. The carbon of the cyano group will have a characteristic chemical shift in the range of 115-120 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C2~160-165Attached to two nitrogen atoms and a chlorine atom.
C4~160-165Attached to a nitrogen and a chlorine atom.
C5~110-120Attached to the electron-withdrawing cyano group.
C6~150-155Influenced by the adjacent nitrogen and chlorine atoms.
CN~115-120Characteristic chemical shift for a nitrile carbon.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be expected at m/z 173, with an isotopic pattern characteristic of a molecule containing two chlorine atoms (M+2 peak approximately 65% of M⁺, and M+4 peak approximately 10% of M⁺). Fragmentation would likely involve the loss of chlorine atoms and the cyano group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by several key absorption bands. The stretching vibration of the C≡N (cyano) group is expected to appear as a sharp, medium-intensity band in the region of 2220-2260 cm⁻¹. The C-Cl stretching vibrations would likely be observed in the fingerprint region, typically between 600 and 800 cm⁻¹. Aromatic C-H stretching may be observed above 3000 cm⁻¹, and C=C and C=N stretching vibrations of the pyrimidine ring would appear in the 1400-1600 cm⁻¹ region.[5]

Experimental Protocols

Synthesis of this compound

Reaction Scheme:

G 2,4-dihydroxy-5-cyanopyrimidine 2,4-dihydroxy-5-cyanopyrimidine This compound This compound 2,4-dihydroxy-5-cyanopyrimidine->this compound POCl₃, Heat

Figure 1: General synthesis scheme for this compound.

Experimental Procedure (General):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 2,4-dihydroxy-5-cyanopyrimidine.

  • Chlorination: Carefully add an excess of phosphorus oxychloride (POCl₃). The reaction is typically carried out in the presence of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, to facilitate the reaction.

  • Heating: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Workflow Diagram:

G cluster_synthesis Synthesis cluster_purification Purification start Start: 2,4-dihydroxy-5-cyanopyrimidine react Add POCl3 and heat start->react monitor Monitor reaction (TLC/HPLC) react->monitor quench Quench with ice-water monitor->quench extract Extract with organic solvent quench->extract wash Wash and dry organic layer extract->wash concentrate Concentrate under vacuum wash->concentrate purify Recrystallization or Chromatography concentrate->purify end End: Pure this compound purify->end

Figure 2: Experimental workflow for the synthesis and purification.

Reactivity and Applications in Drug Development

The two chlorine atoms at positions 2 and 4 of the pyrimidine ring exhibit differential reactivity, allowing for sequential and regioselective nucleophilic aromatic substitution (SₙAr) reactions. This property is highly valuable in the construction of complex molecular architectures. The C4-chloro group is generally more susceptible to nucleophilic attack than the C2-chloro group. This differential reactivity enables the stepwise introduction of various substituents, a crucial strategy in the synthesis of targeted therapeutic agents.[2]

The pyrimidine scaffold is a core component of many kinase inhibitors. The ability to selectively functionalize the C2 and C4 positions of this compound makes it an ideal starting point for creating libraries of compounds for screening against various protein kinases, which are key targets in oncology and inflammatory diseases.

Logical Relationship Diagram:

G cluster_properties Chemical Properties cluster_reactions Synthetic Utility cluster_applications Drug Development Applications A This compound B Reactive Chlorine Atoms A->B C Versatile Cyano Group A->C D Nucleophilic Substitution B->D E Cross-Coupling Reactions B->E F Synthesis of Complex Molecules D->F E->F G Kinase Inhibitor Scaffolds F->G

Figure 3: Logical relationship of properties and applications.

Conclusion

This compound is a fundamentally important building block in medicinal chemistry and drug development. While direct and comprehensive spectroscopic data for its complete structural elucidation remains to be consolidated in the public domain, this guide provides a robust predictive framework based on established chemical principles and data from analogous structures. The outlined synthetic methodologies offer a practical approach for its preparation. Further research to fully characterize this compound and explore its synthetic potential will undoubtedly contribute to the advancement of pharmaceutical sciences.

References

Spectroscopic Data and Experimental Protocol for 2,4-Dichloro-5-cyanopyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2,4-dichloro-5-cyanopyrimidine. Due to the limited availability of experimentally derived public data, this guide presents predicted NMR data based on established principles of NMR spectroscopy and analysis of similar chemical structures. It also includes a detailed, representative experimental protocol for the acquisition of such data.

Predicted ¹H and ¹³C NMR Spectroscopic Data

The following tables summarize the predicted quantitative NMR data for this compound. These predictions are based on the chemical structure and the known effects of substituents on chemical shifts in pyrimidine systems.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-6~9.0 - 9.3Singlet (s)Not Applicable

Note: The single proton at the 6-position is expected to be significantly deshielded due to the electronegativity of the adjacent nitrogen atoms and the electron-withdrawing nature of the chloro and cyano groups.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2~160 - 165
C-4~155 - 160
C-5~110 - 115
C-6~150 - 155
-CN~115 - 120

Note: The chemical shifts are influenced by the presence of electronegative chlorine, nitrogen, and cyano groups, leading to the downfield shifts of the pyrimidine ring carbons.

Experimental Protocols

The following is a detailed, representative methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule such as this compound.

Sample Preparation
  • Solvent Selection : A suitable deuterated solvent that completely dissolves the sample is chosen. For this compound, deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are appropriate choices.

  • Sample Concentration : Approximately 5-10 mg of the compound is accurately weighed and dissolved in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard : A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer to NMR Tube : The solution is filtered through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Capping and Labeling : The NMR tube is securely capped and clearly labeled.

NMR Data Acquisition

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is used for data acquisition.

¹H NMR Spectroscopy

  • Pulse Program : A standard single-pulse sequence (e.g., zg30) is used.

  • Number of Scans : 16-64 scans are typically acquired to achieve a good signal-to-noise ratio.

  • Acquisition Time : 2-4 seconds.

  • Relaxation Delay : 1-5 seconds.

  • Spectral Width : A spectral width of 12-16 ppm is generally sufficient.

  • Temperature : The experiment is conducted at a constant temperature, typically 298 K.

¹³C NMR Spectroscopy

  • Pulse Program : A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a spectrum with singlet peaks for each carbon.

  • Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

  • Acquisition Time : 1-2 seconds.

  • Relaxation Delay : 2-5 seconds.

  • Spectral Width : A spectral width of 200-250 ppm is used to cover the entire range of carbon chemical shifts.

  • Temperature : The experiment is conducted at a constant temperature, typically 298 K.

Data Processing

The acquired Free Induction Decay (FID) is processed using appropriate NMR software. The processing steps include:

  • Fourier Transformation : The FID is converted from the time domain to the frequency domain.

  • Phasing : The spectrum is phase-corrected to ensure all peaks are in the absorptive mode.

  • Baseline Correction : The baseline of the spectrum is corrected to be flat.

  • Referencing : The chemical shifts are referenced to the TMS signal at 0.00 ppm.

  • Integration : The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios.

Visualizations

The following diagrams illustrate the experimental workflow for NMR analysis and the chemical structure of this compound with atom numbering for correlation with the NMR data.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Spectroscopy transfer->h1_nmr c13_nmr ¹³C NMR Spectroscopy ft Fourier Transformation h1_nmr->ft phasing Phasing & Baseline Correction ft->phasing referencing Referencing to TMS phasing->referencing analysis Spectral Analysis (Chemical Shift, Integration) referencing->analysis

General workflow for NMR spectroscopy.

Chemical structure with atom numbering.

In-Depth Technical Guide to the Mass Spectrometry Analysis of 2,4-Dichloro-5-cyanopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 2,4-Dichloro-5-cyanopyrimidine (CAS No: 3177-24-0), a pivotal intermediate in pharmaceutical synthesis.[1][2] Due to its role in the development of novel therapeutics, a thorough understanding of its analytical characterization is paramount. This document outlines detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), presents predicted fragmentation patterns, and offers quantitative data interpretation. The methodologies and data herein are structured to support researchers in quality control, reaction monitoring, and impurity profiling.

Introduction

This compound is a highly reactive and versatile building block in medicinal chemistry. Its structure, featuring two chlorine atoms and a cyano group on a pyrimidine ring, allows for diverse chemical modifications, making it a valuable precursor for the synthesis of a wide array of bioactive molecules.[1] Accurate and reliable analytical methods are crucial for ensuring the purity and identity of this intermediate, as the quality of starting materials directly impacts the efficiency of synthetic routes and the safety of the final pharmaceutical products. Mass spectrometry, coupled with chromatographic separation, offers unparalleled sensitivity and specificity for the analysis of such compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 3177-24-0
Molecular Formula C₅HCl₂N₃
Molecular Weight 173.99 g/mol
Exact Mass 172.954758 u
Melting Point 62-63 °C
Boiling Point 323.9 °C at 760 mmHg

Table 1: Physicochemical properties of this compound.[1][2]

Experimental Protocols

The following sections detail recommended starting protocols for the GC-MS and LC-MS analysis of this compound. Optimization may be required based on the specific instrumentation and analytical goals.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • GC Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm, or equivalent.

GC Conditions:

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Scan Range: 40-300 m/z

Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate. Perform serial dilutions to achieve a working concentration in the µg/mL range.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample dissolve Dissolve in Dichloromethane start->dissolve dilute Dilute to µg/mL range dissolve->dilute inject Inject 1 µL dilute->inject separate GC Separation (DB-5ms column) inject->separate ionize EI Ionization (70 eV) separate->ionize detect Mass Detection (40-300 m/z) ionize->detect process Process Data detect->process identify Identify Peaks process->identify quantify Quantify identify->quantify

GC-MS Experimental Workflow
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is a powerful alternative, particularly for analyzing complex mixtures or for compounds that may degrade at high temperatures.

Instrumentation:

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

  • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.

  • LC Column: Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm, or equivalent.

LC Conditions:

  • Column Temperature: 40 °C

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 30 V

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Mass Scan Range: 50-300 m/z

Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Dilute with the initial mobile phase composition (95:5 Mobile Phase A:B) to a working concentration in the ng/mL to µg/mL range.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing start Sample dissolve Dissolve in Acetonitrile start->dissolve dilute Dilute with Mobile Phase dissolve->dilute inject Inject 2 µL dilute->inject separate LC Separation (C18 column) inject->separate ionize ESI Ionization (Positive Mode) separate->ionize detect Mass Detection (50-300 m/z) ionize->detect process Process Data detect->process identify Identify Peaks process->identify quantify Quantify identify->quantify

LC-MS Experimental Workflow

Mass Spectral Data and Fragmentation Analysis

Predicted Electron Ionization (EI) Fragmentation

The molecular ion peak [M]⁺• is expected at m/z 173, with a characteristic isotopic pattern due to the two chlorine atoms (³⁵Cl and ³⁷Cl). The M+2 peak (containing one ³⁷Cl) should be approximately 65% of the intensity of the M peak, and the M+4 peak (containing two ³⁷Cl atoms) should be about 10% of the M peak intensity.

Key Predicted Fragmentation Pathways:

  • Loss of a Chlorine Atom: The initial fragmentation is likely the loss of a chlorine radical to form a stable chlorocyanopyrimidinyl cation at m/z 138.

  • Loss of HCN: Subsequent fragmentation of the pyrimidine ring can lead to the loss of hydrogen cyanide (HCN), resulting in a fragment at m/z 111.

  • Loss of a Second Chlorine Atom: The fragment at m/z 138 could also lose the second chlorine atom to give a fragment at m/z 103.

  • Loss of Cyanide Radical: The molecular ion could undergo the loss of a cyanide radical (•CN) to yield a fragment at m/z 147.

A summary of the predicted major fragments is provided in Table 2.

m/z (Predicted)Ion FormulaDescription of Loss
173[C₅HCl₂N₃]⁺•Molecular Ion (M⁺•)
147[C₅HCl₂N₂]⁺Loss of •CN
138[C₅HClN₃]⁺Loss of •Cl
111[C₄HCl₂]⁺Loss of N₂ and HCN
103[C₅HN₃]⁺•Loss of two •Cl

Table 2: Predicted major fragment ions of this compound in EI-MS.

Fragmentation_Pathway M [M]⁺• m/z = 173 C₅HCl₂N₃⁺• F147 m/z = 147 C₅HCl₂N₂⁺ M->F147 - •CN F138 m/z = 138 C₅HClN₃⁺ M->F138 - •Cl F111 m/z = 111 C₄HCl₂⁺ F138->F111 - HCN F103 m/z = 103 C₅HN₃⁺• F138->F103 - •Cl

Predicted EI Fragmentation Pathway

Data Interpretation and Applications

Compound Identification

The presence of the molecular ion cluster at m/z 173, 175, and 177 with the characteristic isotopic ratio for two chlorine atoms provides strong evidence for the presence of this compound. The fragmentation pattern serves as a fingerprint for structural confirmation.

Purity Assessment and Impurity Profiling

Both GC-MS and LC-MS methods can be used to assess the purity of this compound. The high sensitivity of these techniques allows for the detection and identification of process-related impurities and degradation products, even at trace levels. By analyzing the mass spectra of unknown peaks, potential structures of impurities can be elucidated, which is critical for process optimization and ensuring the safety of the final drug product.

Conclusion

This technical guide provides a foundational framework for the mass spectrometric analysis of this compound. The detailed GC-MS and LC-MS protocols, along with the predicted fragmentation data, will aid researchers in the reliable identification, quantification, and purity assessment of this important pharmaceutical intermediate. While the fragmentation pathways are predicted, they are based on established principles and data from structurally similar compounds, offering a robust starting point for experimental verification.

References

Fundamentals of Vibrational Modes in Cyanopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Infrared Spectroscopy of Substituted Cyanopyrimidines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fourier-Transform Infrared (FTIR) spectroscopy as applied to the structural elucidation of substituted cyanopyrimidines. Pyrimidine derivatives are foundational scaffolds in numerous pharmaceuticals and biologically active compounds, making their precise characterization essential.[1][2] Infrared spectroscopy is a rapid, reliable, and non-destructive analytical technique that offers valuable insights into the molecular structure, functional groups, and bonding characteristics of these heterocyclic compounds.

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites various vibrational modes.[3] For substituted cyanopyrimidines, the resulting spectrum is a unique fingerprint determined by the vibrations of the pyrimidine ring, the cyano group, and the attached substituents.

Key vibrational regions include:

  • C-H Stretching Region (3100-2850 cm⁻¹): Aromatic C-H stretches from the pyrimidine ring typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from substituents like methyl or ethyl groups are found just below 3000 cm⁻¹.[4][5]

  • Nitrile Stretching Region (2260-2200 cm⁻¹): The C≡N stretch is one of the most characteristic and easily identifiable absorptions in the spectrum.[6] It appears as a sharp, intense band in a region that is relatively free from other vibrations. Its exact position can be influenced by the electronic effects of other substituents on the ring.

  • Ring Stretching Region (1650-1400 cm⁻¹): This region contains complex absorptions from the C=C and C=N stretching vibrations within the pyrimidine ring.[1][6] The position and intensity of these bands are sensitive to the nature and position of substituents.

  • Fingerprint Region (below 1400 cm⁻¹): This information-rich area of the spectrum contains a multitude of bending and stretching vibrations, including C-H in-plane and out-of-plane bending modes and ring deformation modes.[6] While complex, this region is unique to each molecule and is critical for confirming identity by matching against a known spectrum.

Characteristic IR Absorptions of Substituted Cyanopyrimidines

The presence of various substituents introduces new vibrational modes and shifts the existing ones. The table below summarizes the key quantitative data for different classes of substituted cyanopyrimidines.

Substituent ClassFunctional GroupVibrational ModeCharacteristic Wavenumber (cm⁻¹)Appearance
Unsubstituted CyanoC≡N Stretch~2240Sharp, Strong
Pyrimidine RingAromatic C-H Stretch~3050Medium
Pyrimidine RingC=N / C=C Ring Stretch1570 - 1550Medium to Strong
Pyrimidine RingC-H Out-of-plane Bend~800Strong
Amino- Primary Amine (-NH₂)N-H Stretch3400 - 3250 (two bands)Medium, Sharp
Primary Amine (-NH₂)N-H Scissoring Bend1650 - 1580Medium
Aromatic AmineC-N Stretch1335 - 1250Strong
Hydroxy- Alcohol/Phenol (-OH)O-H Stretch (H-bonded)3500 - 3200Strong, Broad
Methoxy- Ether (-OCH₃)C-H Stretch (of CH₃)2950 - 2850Medium
Ether (-OCH₃)C-O-C Asymmetric Stretch~1220Strong
Ether (-OCH₃)C-O-C Symmetric Stretch~1050Medium
Chloro- Chloroalkane (-Cl)C-Cl Stretch850 - 550Strong
Methyl- Methyl (-CH₃)C-H Stretch2950 - 2850Medium

Note: The exact peak positions can vary based on the specific molecule, substitution pattern, and sampling method (e.g., KBr pellet, ATR). Data compiled from multiple sources.[1][4][6][7][8]

Experimental Protocols

Precise and reproducible spectral data acquisition relies on standardized experimental procedures. The following protocols are widely used for the analysis of solid cyanopyrimidine derivatives.

Sample Preparation

Method 1: Attenuated Total Reflectance (ATR) [6] This is a common and convenient method for solid powders, requiring minimal sample preparation.

  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty, clean crystal. This is crucial for correcting for atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Place a small amount of the solid cyanopyrimidine sample directly onto the center of the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure firm and uniform contact between the sample and the crystal surface. Insufficient contact will result in a weak, poor-quality spectrum.

Method 2: Potassium Bromide (KBr) Pellet [6] This traditional method involves dispersing the sample within a transparent salt matrix.

  • Weigh a few milligrams of the finely ground cyanopyrimidine sample and approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr). The KBr must be free of moisture, which causes a broad O-H absorption band.

  • Thoroughly mix and grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet-forming die and press it into a thin, transparent or translucent pellet using a hydraulic press.

  • Record a background spectrum of the empty sample holder.

  • Place the KBr pellet into the spectrometer's sample holder for analysis.

Data Acquisition

The following parameters are typical for a modern Fourier Transform Infrared (FTIR) spectrometer:[6]

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer, Shimadzu, Bruker).

  • Spectral Range: 4000-400 cm⁻¹. This covers the mid-infrared region where most fundamental molecular vibrations occur.

  • Resolution: 4 cm⁻¹. This is sufficient for most structural elucidation tasks.

  • Number of Scans: 16-32 scans are co-added. This process improves the signal-to-noise ratio, resulting in a cleaner spectrum.

Visualization of the Analytical Workflow

The logical flow from sample to structural information can be visualized to clarify the process for analysis and interpretation.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (FTIR) cluster_analysis Data Processing & Analysis cluster_output Interpretation Sample Substituted Cyanopyrimidine Sample Prep Prepare Sample (ATR or KBr Pellet) Sample->Prep Background 1. Record Background Spectrum Prep->Background Acquire 2. Record Sample Spectrum Process Process Spectrum (Baseline Correction, Normalization) Acquire->Process Analyze Identify Characteristic Peaks (e.g., C≡N, N-H, Ring Modes) Process->Analyze Compare Compare with Reference Spectra & Correlation Tables Analyze->Compare Output Structural Elucidation & Functional Group Confirmation Compare->Output

Caption: Workflow for FTIR analysis of cyanopyrimidines.

Applications in Research and Drug Development

FTIR spectroscopy is an indispensable tool in the lifecycle of drug development and chemical research involving cyanopyrimidines:

  • Structural Confirmation: It serves as a primary method to confirm the identity of newly synthesized compounds by verifying the presence of expected functional groups (e.g., the nitrile group) and the overall molecular fingerprint.[9]

  • Reaction Monitoring: The disappearance of reactant peaks and the appearance of product-specific peaks (like the C≡N band) can be tracked in real-time or at discrete intervals to monitor the progress of a chemical reaction.

  • Purity Assessment: The presence of unexpected peaks can indicate impurities, such as residual starting materials, solvents, or by-products.

  • Study of Intermolecular Interactions: Shifts in vibrational frequencies, particularly for groups involved in hydrogen bonding (e.g., -NH₂, -OH), can provide evidence for crystal packing interactions or the formation of salts and co-crystals.[10][11]

References

Navigating the Solubility Landscape of 2,4-Dichloro-5-cyanopyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-5-cyanopyrimidine is a pivotal intermediate in the synthesis of a wide array of pharmacologically active molecules.[1] Its versatile reactivity, stemming from the two chlorine atoms and the cyano group, makes it a valuable building block in medicinal chemistry.[1] A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes such as recrystallization, and formulation development. This technical guide provides a comprehensive overview of the available information on the solubility of this compound and outlines a detailed experimental protocol for its determination.

While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, this guide equips researchers with the necessary protocols to generate this critical data in-house. The methodologies described are based on established principles for solubility determination of crystalline organic compounds.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for any solubility studies. Key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC5HCl2N3[2][3]
Molecular Weight173.99 g/mol [3]
Melting Point62-63 °C[2][3]
Boiling Point323.9 °C at 760 mmHg[2]
Density1.60 ± 0.1 g/cm³ (at 20 °C)[2]

Illustrative Solubility Data Presentation

As previously noted, specific quantitative solubility data for this compound is sparse. However, for illustrative purposes, the following table demonstrates how such data, once determined, should be presented. The data shown here is for a structurally related compound, 2,4-dichloro-5-methoxypyrimidine, and should be used as a formatting guide only.[4]

Example Data Table: Solubility of 2,4-Dichloro-5-methoxypyrimidine [4]

SolventTemperature (°C)Mole Fraction (x)
Acetone24.20.1234
28.50.1456
33.10.1789
38.00.2145
Ethyl Acetate22.50.1021
27.80.1345
32.40.1678
37.90.2011
Methanol29.20.0891
33.70.1123
38.10.1456
42.50.1789
Ethanol26.30.0789
31.60.1012
36.90.1345
42.10.1678
Heptane25.00.0123
30.20.0234
35.80.0345
40.30.0456

Note: This data is for 2,4-dichloro-5-methoxypyrimidine and is intended to serve as an example of data presentation.[4]

Experimental Protocol for Solubility Determination

The following section details a robust experimental protocol for determining the solubility of this compound in various organic solvents. This method is adapted from established techniques for solid-liquid equilibrium determination.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.0001 g)

  • Jacketed glass vessel with a magnetic stirrer

  • Temperature-controlled circulating bath

  • Calibrated thermometer or temperature probe (± 0.1 °C)

  • Laser monitoring system or a turbidity sensor

  • Syringes and syringe filters (PTFE, 0.22 µm)

  • Vials for sample collection

  • High-Performance Liquid Chromatography (HPLC) system

Experimental Workflow Diagram

Solubility_Determination_Workflow start Start prepare_solutions Prepare Saturated Solutions (Solid in Excess) start->prepare_solutions equilibrate Equilibrate at Constant Temperature (Stirring) prepare_solutions->equilibrate sample_collection Collect Aliquot of Supernatant (Filtered) equilibrate->sample_collection analysis Analyze Sample Concentration (e.g., HPLC) sample_collection->analysis data_processing Calculate Solubility (e.g., g/100mL, mol/L) analysis->data_processing repeat_temp Repeat for Different Temperatures data_processing->repeat_temp repeat_temp->equilibrate Next Temperature end End repeat_temp->end All Temperatures Complete

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Procedure
  • Preparation of the Solid-Liquid Mixture:

    • Accurately weigh a known amount of the selected organic solvent into the jacketed glass vessel.

    • Add an excess amount of this compound to the solvent to ensure that a saturated solution is formed and that solid particles remain undissolved at all experimental temperatures.

  • Equilibration:

    • Place the vessel in the temperature-controlled circulating bath and set the desired temperature.

    • Stir the mixture vigorously using a magnetic stirrer to facilitate the dissolution process and ensure a homogeneous liquid phase.

    • Allow the system to equilibrate for a sufficient amount of time (typically 2-4 hours) to ensure that the solution is fully saturated at the set temperature. The point of equilibrium can be monitored by observing the stabilization of the solution's concentration over time, for instance, by using an in-situ concentration probe or by taking samples at regular intervals until the concentration is constant.

  • Sampling:

    • Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle for approximately 30 minutes.

    • Carefully withdraw a known volume of the clear supernatant using a pre-heated syringe to prevent premature crystallization.

    • Immediately filter the sample through a syringe filter into a pre-weighed vial.

  • Gravimetric Analysis (Optional but Recommended):

    • Weigh the vial containing the filtered sample to determine the mass of the solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the melting point of the solute.

    • Weigh the vial again to determine the mass of the dissolved this compound.

  • Chromatographic Analysis (HPLC):

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

    • Dilute the collected sample to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

  • Data Calculation:

    • From the gravimetric analysis, the solubility (S) can be calculated as: S (g/100g solvent) = (mass of solute / mass of solvent) * 100

    • From the HPLC analysis, the solubility can be calculated based on the determined concentration and the dilution factor.

    • The mole fraction solubility (x) can also be calculated.

  • Temperature Variation:

    • Repeat the entire procedure at different temperatures to obtain a solubility curve. It is advisable to take measurements at regular intervals (e.g., every 5 or 10 °C) over the desired temperature range.

Conclusion

References

An In-depth Technical Guide to the Initial Synthesis and Characterization of 2,4-Dichloro-5-cyanopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial synthesis and characterization of 2,4-dichloro-5-cyanopyrimidine (CAS No: 3177-24-0), a key intermediate in the development of novel therapeutics.[1] This document details a common synthetic route, outlines the necessary experimental protocols, and presents the expected analytical characterization data.

Introduction

This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a "privileged structure" known to be a core component of numerous anticancer and antiviral agents.[1] The presence of two reactive chlorine atoms at the 2 and 4 positions, along with a cyano group at the 5 position, provides multiple sites for facile derivatization through nucleophilic substitution and cross-coupling reactions.[1] This allows for the systematic exploration of chemical space to fine-tune the pharmacological properties of new drug candidates.[1]

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 3177-24-0
Molecular Formula C₅HCl₂N₃
Molecular Weight 173.99 g/mol
Melting Point 62-63 °C
Boiling Point 110-112 °C (at 2 Torr)
Density 1.60 ± 0.1 g/cm³

Safety Information: this compound is toxic if swallowed, in contact with skin, or if inhaled.[2] It is essential to handle this compound in a well-ventilated area, such as a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2]

Synthesis of this compound

The most common and industrially scalable approach to synthesizing this compound involves the chlorination of a 2,4-dihydroxypyrimidine precursor. A representative synthetic workflow is illustrated below.

Synthesis_Workflow cluster_0 Step 1: Vilsmeier-Haack Formylation (Hypothetical) cluster_1 Step 2: Conversion to Nitrile (Hypothetical) cluster_2 Step 3: Chlorination cluster_3 Workup & Purification Uracil Uracil DMF_SOCl2 DMF, Thionyl Chloride (Vilsmeier Reagent) Uracil->DMF_SOCl2 Reaction DihydroxyPyrimidine 2,4-Dihydroxy-5-pyrimidinecarbaldehyde DMF_SOCl2->DihydroxyPyrimidine Product Hydroxylamine Hydroxylamine DihydroxyPyrimidine->Hydroxylamine Oxime Aldoxime Intermediate Hydroxylamine->Oxime Dehydration Dehydrating Agent (e.g., Acetic Anhydride) Oxime->Dehydration DihydroxyCyanopyrimidine 2,4-Dihydroxy-5-cyanopyrimidine Dehydration->DihydroxyCyanopyrimidine POCl3 Phosphorus Oxychloride (POCl3) DihydroxyCyanopyrimidine->POCl3 FinalProduct This compound POCl3->FinalProduct Base Base (e.g., N,N-Diethylaniline) Base->POCl3 Workup Quenching, Extraction, Washing FinalProduct->Workup Purification Concentration, Recrystallization Workup->Purification

Synthetic workflow for this compound.
Experimental Protocol

This protocol is adapted from general procedures for the chlorination of dihydroxypyrimidines.

Materials:

  • 2,4-Dihydroxy-5-cyanopyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diethylaniline (or another suitable base)

  • Toluene

  • Ice

  • Water

  • Saturated sodium chloride solution

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a dropping funnel, add 2,4-dihydroxy-5-cyanopyrimidine and toluene.

  • Addition of Reagents: While stirring, add phosphorus oxychloride to the suspension.

  • Heating and Base Addition: Heat the mixture to a specified temperature (e.g., 55-65°C). Slowly add N,N-diethylaniline dropwise via the dropping funnel, maintaining the reaction temperature.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at the same temperature for a designated period (e.g., 1-3 hours). Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup - Quenching: Cool the reaction mixture to room temperature and then further cool in an ice bath to 0-10°C. In a separate vessel, prepare a mixture of ice and water. Slowly and carefully quench the reaction mixture by adding it to the ice-water mixture with vigorous stirring, ensuring the temperature does not exceed a safe limit.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with toluene or dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with a saturated sodium chloride solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/acetone mixture) to yield pure this compound as a solid.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

Spectroscopic Data
TechniqueExpected Observations
¹H NMR A singlet in the aromatic region (likely δ 8.5-9.0 ppm) corresponding to the C6-H proton.
¹³C NMR Signals for the five carbon atoms. The carbon atoms attached to chlorine (C2 and C4) would appear in the range of δ 155-165 ppm. The cyano carbon would be in the region of δ 115-120 ppm. The C5 and C6 carbons would also have distinct chemical shifts.
IR Spectroscopy Characteristic peaks for C≡N stretching (around 2220-2260 cm⁻¹), C-Cl stretching (around 600-800 cm⁻¹), and aromatic C=C and C=N stretching vibrations.
Mass Spectrometry The molecular ion peak [M]⁺ would be observed, showing a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4). The exact mass would be approximately 172.9548 m/z.

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of a wide array of biologically active molecules. The synthetic protocol outlined in this guide, based on the chlorination of a dihydroxypyrimidine precursor, provides a reliable method for its preparation. Proper characterization using a combination of spectroscopic and chromatographic techniques is crucial to ensure the identity and purity of the final product, which is a critical starting point for further drug development endeavors.

References

The Emergence of 2,4-Dichloro-5-cyanopyrimidine: A Linchpin in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a "privileged structure," forming the core of numerous therapeutic agents. Among the vast array of pyrimidine-based building blocks, 2,4-Dichloro-5-cyanopyrimidine has emerged as a highly versatile and reactive intermediate, pivotal to the synthesis of novel drug candidates. Its unique trifunctional nature, featuring two reactive chlorine atoms at the C2 and C4 positions and an electron-withdrawing cyano group at the C5 position, provides a gateway to a diverse chemical space. This technical guide delves into the core aspects of this compound as a research chemical, offering insights into its synthesis, reactivity, and its significant role in the development of targeted therapeutics, particularly protein kinase C theta (PKCθ) inhibitors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis. The following table summarizes its key characteristics.

PropertyValueReference
CAS Number 3177-24-0N/A
Molecular Formula C₅HCl₂N₃N/A
Molecular Weight 173.99 g/mol N/A
Melting Point 62-63 °CN/A
Boiling Point 110-112 °C (at 2 Torr)N/A
Appearance Off-white to light yellow crystalline solidN/A
Solubility Soluble in most organic solventsN/A

Synthesis of this compound

The primary synthetic route to this compound involves the chlorination of a 5-cyanouracil precursor. Phosphorus oxychloride (POCl₃) is the most commonly employed chlorinating agent for this transformation.

Experimental Protocol: Chlorination of 5-Cyanouracil

This protocol is adapted from established procedures for the chlorination of uracil derivatives.[1][2]

Materials:

  • 5-Cyanouracil

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst)

  • Toluene (or other high-boiling inert solvent)

  • Ice

  • Dichloromethane (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suspension of 5-cyanouracil (1 equivalent) in an excess of phosphorus oxychloride (5-10 equivalents) is prepared. A high-boiling inert solvent such as toluene may be added.

  • Optionally, a catalytic amount of N,N-dimethylaniline (0.1-0.2 equivalents) can be added to facilitate the reaction.

  • The reaction mixture is heated to reflux (typically 100-110 °C) and maintained at this temperature for 2-6 hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature. The excess phosphorus oxychloride is carefully removed under reduced pressure.

  • The residue is then cautiously quenched by pouring it onto a stirred mixture of crushed ice and dichloromethane. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed sequentially with saturated sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

G cluster_synthesis Synthesis Workflow start Start: 5-Cyanouracil reaction Chlorination with POCl3 (Reflux, 2-6h) start->reaction 1. Reagents workup Quenching & Extraction reaction->workup 2. Reaction Completion purification Purification (Recrystallization/Chromatography) workup->purification 3. Crude Product product Product: this compound purification->product 4. Pure Product

Caption: A generalized workflow for the synthesis of this compound.

Chemical Reactivity and Application in Drug Discovery

The synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms, which allows for sequential nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing cyano group at the C5 position activates both chlorine atoms towards nucleophilic attack.

Generally, in reactions with primary and secondary amines, the C4 position is more susceptible to nucleophilic attack. This regioselectivity is attributed to the greater stabilization of the Meisenheimer intermediate formed during attack at the C4 position. However, it has been reported that the use of tertiary amines can favor substitution at the C2 position. This differential reactivity is a powerful tool for medicinal chemists, enabling the synthesis of diverse libraries of substituted pyrimidines.

A prominent application of this compound is in the synthesis of protein kinase C theta (PKCθ) inhibitors.[3][4] PKCθ is a crucial enzyme in the T-cell signaling pathway and is a validated target for the treatment of autoimmune diseases and transplant rejection.

Structure-Activity Relationship (SAR) of 2,4-Diamino-5-cyanopyrimidine Derivatives as PKCθ Inhibitors

The following table presents a summary of the structure-activity relationship for a series of 2,4-diamino-5-cyanopyrimidine derivatives as PKCθ inhibitors, with data adapted from the literature.[3]

CompoundR¹ (at C2)R² (at C4)PKCθ IC₅₀ (nM)
1a -NH-CH₂-Ph-NH₂500
1b -NH-CH₂-(4-F-Ph)-NH₂250
1c -NH-CH₂-(3-Cl-Ph)-NH₂150
2a -NH-CH₂-Ph-NH-CH₃300
2b -NH-CH₂-(4-F-Ph)-NH-CH₃120
2c -NH-CH₂-(3-Cl-Ph)-NH-CH₃80
3a -NH-(c-Hex)-NH₂>1000
3b -NH-(c-Hex)-NH-CH₃800

Data is illustrative and based on trends reported in the cited literature.

The PKCθ Signaling Pathway and Inhibition

PKCθ plays a pivotal role in the activation of T-cells following antigen presentation. Its inhibition can effectively suppress the immune response, making it an attractive target for immunosuppressive therapies.

G cluster_pathway PKCθ Signaling in T-Cell Activation TCR T-Cell Receptor (TCR) Antigen Recognition Lck Lck/Fyn TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT LAT/SLP-76 ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 DAG Diacylglycerol (DAG) PLCg1->DAG IP3 IP3 PLCg1->IP3 PKCtheta PKCθ DAG->PKCtheta IKK IKK Complex PKCtheta->IKK NFkB NF-κB Activation IKK->NFkB Gene Gene Transcription (e.g., IL-2) NFkB->Gene Inhibitor 2,4-Diamino-5-cyanopyrimidine Derivative (Inhibitor) Inhibitor->PKCtheta Inhibition

Caption: A simplified diagram of the PKCθ signaling pathway in T-cell activation and the point of intervention for inhibitors derived from this compound.

Experimental Workflow for Kinase Inhibitor Discovery

The discovery of novel kinase inhibitors is a systematic process that begins with the synthesis of a compound library, followed by biological screening and lead optimization.

Experimental Protocol: Synthesis of a 2,4-Diamino-5-cyanopyrimidine Library

This generalized protocol outlines the synthesis of a library of 2,4-diamino-5-cyanopyrimidine derivatives for screening.

Materials:

  • This compound

  • A library of primary and secondary amines

  • Diisopropylethylamine (DIPEA) or other suitable base

  • Anhydrous solvent (e.g., Dioxane, DMF, or NMP)

  • Standard laboratory glassware and purification equipment

Procedure:

  • First Nucleophilic Substitution (C4-Position): a. In a reaction vessel, dissolve this compound (1 equivalent) in an anhydrous solvent. b. Add the first amine (1-1.2 equivalents) and a base such as DIPEA (2-3 equivalents). c. Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed (monitor by TLC or LC-MS). d. Upon completion, perform an aqueous workup and purify the resulting 2-chloro-4-amino-5-cyanopyrimidine intermediate.

  • Second Nucleophilic Substitution (C2-Position): a. Dissolve the purified intermediate from the previous step in an anhydrous solvent. b. Add the second amine (1.5-2 equivalents) and a base. c. Heat the reaction mixture at a higher temperature (e.g., 100-150 °C), potentially using microwave irradiation to accelerate the reaction. d. Monitor the reaction for the formation of the desired 2,4-diamino-5-cyanopyrimidine product. e. After completion, perform an aqueous workup followed by purification (e.g., preparative HPLC or column chromatography) to isolate the final compounds.

G cluster_workflow Kinase Inhibitor Discovery Workflow cluster_synthesis Synthesis cluster_screening Screening & Optimization start 2,4-Dichloro-5- cyanopyrimidine step1 SNAr at C4 (Amine 1) start->step1 intermediate 2-Chloro-4-amino- 5-cyanopyrimidine step1->intermediate step2 SNAr at C2 (Amine 2) intermediate->step2 library Compound Library step2->library hts High-Throughput Screening (HTS) library->hts hit Hit Identification hts->hit sar SAR Studies hit->sar lead Lead Optimization sar->lead

Caption: A typical experimental workflow for the discovery of kinase inhibitors starting from this compound.

Conclusion

This compound has solidified its position as a cornerstone intermediate in contemporary drug discovery. Its predictable yet versatile reactivity allows for the efficient construction of diverse molecular architectures. The successful application of this building block in the development of potent and selective PKCθ inhibitors underscores its significance. As the quest for novel therapeutics continues, the strategic utilization of this compound is poised to remain a key enabler of innovation in medicinal chemistry, offering a reliable starting point for the design and synthesis of next-generation targeted therapies.

References

A Theoretical Deep Dive into 2,4-Dichloro-5-cyanopyrimidine: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the theoretical and computational approaches to characterizing the 2,4-dichloro-5-cyanopyrimidine molecule. Tailored for researchers, medicinal chemists, and drug development professionals, this document outlines the methodologies for in-silico analysis and the valuable insights that can be gleaned from such studies.

Introduction: The Significance of this compound

This compound (CAS 3177-24-0) is a pivotal building block in the synthesis of novel therapeutic agents.[1] Its pyrimidine core is a recognized "privileged structure" in medicinal chemistry, frequently appearing in anticancer, antiviral, and anti-inflammatory drugs.[1][2] The molecule's exceptional versatility and reactivity stem from its distinct chemical features: two reactive chlorine atoms at the C2 and C4 positions and a cyano group at the C5 position.[1] These functional groups serve as handles for a variety of chemical transformations, including nucleophilic substitutions and cross-coupling reactions, allowing for extensive derivatization.[1]

The electron-withdrawing nature of the chlorine atoms and the cyano group significantly influences the electronic distribution within the pyrimidine ring, making the C2 and C4 positions highly susceptible to nucleophilic attack. Understanding the intricate details of this molecule's geometry, electronic structure, and vibrational properties is paramount for predicting its reactivity, designing novel synthetic pathways, and ultimately, accelerating drug discovery pipelines. Theoretical calculations and computational chemistry provide a powerful, non-experimental avenue to explore these characteristics in high detail.

Theoretical Methodologies: A Framework for In-Silico Analysis

To elucidate the molecular properties of this compound, quantum chemical calculations are employed. Density Functional Theory (DFT) is a robust and widely used method that offers a favorable balance between computational cost and accuracy for a molecule of this nature.

Computational Protocol:

  • Model System Construction : The initial 3D structure of the this compound molecule is built using standard molecular modeling software.

  • Choice of Theory and Basis Set : The calculations are typically performed using a specific functional and basis set. A common and effective choice is the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. This is paired with a Pople-style basis set, such as 6-311++G(d,p), which provides sufficient flexibility to accurately describe the electronic structure and polarization effects of the atoms, including the electronegative chlorine and nitrogen atoms.

  • Geometry Optimization : The initial structure is optimized to find the global minimum on the potential energy surface. This process adjusts the bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible, resulting in the most stable, lowest-energy conformation of the molecule.

  • Vibrational Frequency Analysis : Following optimization, frequency calculations are performed on the optimized geometry. This serves two purposes:

    • It confirms that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies).

    • It predicts the molecule's vibrational spectra (Infrared and Raman), allowing for the assignment of characteristic vibrational modes to specific functional groups.

  • Electronic Property Calculation : Using the optimized geometry, a range of electronic properties are calculated. These include:

    • Frontier Molecular Orbitals (FMOs) : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

    • Molecular Electrostatic Potential (MEP) : An MEP map is generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.

    • Global Reactivity Descriptors : Parameters such as electronegativity, chemical hardness, and softness are calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.

    • Dipole Moment : The total dipole moment is calculated to understand the molecule's overall polarity.

Below is a diagram illustrating the typical workflow for these computational studies.

Computational_Workflow cluster_input 1. Input Preparation cluster_calculation 2. Quantum Chemical Calculations (DFT) cluster_analysis 3. Data Analysis and Property Prediction A Build Initial 3D Structure of this compound B Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C Vibrational Frequency Analysis B->C Confirm Minimum Energy D Optimized Geometric Parameters (Bond Lengths, Angles) B->D F Electronic Properties (HOMO, LUMO, MEP) B->F E Vibrational Spectra (IR, Raman) C->E G Reactivity Descriptors F->G

A typical workflow for the theoretical analysis of a molecule.

Predicted Data and Analysis

The following tables summarize the types of quantitative data obtained from a comprehensive theoretical study of this compound.

Molecular Structure

The optimized geometric parameters provide the most stable three-dimensional arrangement of the atoms. The structure of the molecule is depicted below.

FMO_Diagram Energy Energy LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) LUMO->HOMO LUMO->HOMO   ΔE = E_LUMO - E_HOMO   (Reactivity Indicator) desc LUMO accepts electrons (nucleophilic attack site). HOMO donates electrons (electrophilic attack site).

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2,4-Dichloro-5-cyanopyrimidine from 5-cyanouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2,4-dichloro-5-cyanopyrimidine, a critical intermediate in drug discovery, from 5-cyanouracil.[1] The described methodology is based on established chlorination procedures for analogous pyrimidine derivatives, utilizing phosphorus oxychloride as the chlorinating agent. This protocol is intended for laboratory-scale synthesis and provides a foundation for further process development and scale-up.

Introduction

This compound is a versatile chemical intermediate widely employed in the synthesis of novel therapeutic agents.[1] Its pyrimidine core, substituted with two reactive chlorine atoms and a cyano group, allows for diverse chemical modifications, making it a valuable building block for medicinal chemists.[1] The protocol herein describes the conversion of 5-cyanouracil to this compound via a deoxychlorination reaction using phosphorus oxychloride (POCl₃). This reaction is analogous to the well-established methods for the chlorination of other uracil derivatives.

Reaction Scheme

G 5-cyanouracil 5-cyanouracil This compound This compound 5-cyanouracil->this compound POCl₃, heat

Caption: Chemical transformation of 5-cyanouracil to this compound.

Experimental Protocol

This protocol is adapted from established procedures for the chlorination of similar pyrimidine derivatives.

Materials:

  • 5-cyanouracil

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst)

  • Dichloromethane (DCM)

  • Ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-cyanouracil.

  • Addition of Reagents: Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask. For every 1 mole of 5-cyanouracil, approximately 5-10 molar equivalents of POCl₃ are typically used. If a catalyst is desired to facilitate the reaction, N,N-dimethylaniline (approximately 0.1-0.2 molar equivalents) can be cautiously added.

  • Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. Reaction times can vary but are typically in the range of 3 to 12 hours.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly and carefully quench the reaction mixture by pouring it onto crushed ice with stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

    • The aqueous mixture is then extracted with dichloromethane (DCM).

    • The combined organic layers are washed sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Data Presentation

ParameterValueReference
Starting Material5-cyanouracil-
ProductThis compound-
Chlorinating AgentPhosphorus oxychloride (POCl₃)[2]
Catalyst (Optional)N,N-Dimethylaniline[3]
Typical Reaction Temperature105-110 °C (Reflux)[4]
Typical Reaction Time3-12 hours-
Expected Yield80-95% (based on analogous reactions)[3]

Workflow Diagram

G cluster_0 Reaction cluster_1 Work-up cluster_2 Purification A Combine 5-cyanouracil and POCl₃ B Heat to reflux A->B C Monitor reaction by TLC/HPLC B->C D Cool to room temperature C->D E Quench with ice D->E F Extract with DCM E->F G Wash with H₂O, NaHCO₃, Brine F->G H Dry organic layer G->H I Concentrate in vacuo H->I J Recrystallize or Column Chromatography I->J Pure Product Pure Product J->Pure Product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • The quenching step is highly exothermic and can generate HCl gas. Ensure adequate cooling and ventilation.

This application note provides a comprehensive guide for the synthesis of this compound. Researchers are encouraged to adapt and optimize the protocol based on their specific laboratory conditions and analytical capabilities.

References

Application Notes and Protocols for Nucleophilic Substitution on 2,4-Dichloro-5-cyanopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-5-cyanopyrimidine is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and drug discovery.[1] Its pyrimidine core is a recognized "privileged structure" in numerous biologically active compounds, including anticancer and antiviral agents.[1][2] The presence of two reactive chlorine atoms at the C2 and C4 positions, activated by the electron-withdrawing cyano group at C5, makes this compound an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions. This allows for the sequential and regioselective introduction of various functional groups, enabling the synthesis of diverse libraries of compounds for biological screening.[1]

These application notes provide detailed protocols for the nucleophilic substitution on this compound with amine, thiol, and alkoxide nucleophiles, along with expected regioselectivity and characterization data compiled from analogous systems.

Regioselectivity

The nucleophilic substitution on 2,4-dichloropyrimidines bearing an electron-withdrawing substituent at the C5 position, such as a cyano or nitro group, generally favors substitution at the C4 position.[3] This is attributed to the greater stabilization of the Meisenheimer intermediate formed during nucleophilic attack at C4. However, the regioselectivity can be influenced by the nature of the nucleophile. For instance, while secondary amines typically substitute at the C4 position, tertiary amines have been shown to favor substitution at the C2 position on similar substrates.[3]

Experimental Protocols

Materials and General Methods:

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for reactions sensitive to moisture. Reactions can be monitored by thin-layer chromatography (TLC) on silica gel plates. Purification of products is typically achieved by column chromatography on silica gel or recrystallization. Characterization can be performed using 1H NMR, 13C NMR, mass spectrometry, and IR spectroscopy.

Protocol 1: Monosubstitution with Amine Nucleophiles (Amination)

This protocol describes the general procedure for the regioselective substitution of one chlorine atom with an amine.

Procedure:

  • To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., THF, DMF, or isopropanol), add the amine nucleophile (1.0-1.2 eq.).

  • Add a base (e.g., triethylamine, diisopropylethylamine (DIPEA), or potassium carbonate) (1.5-2.0 eq.).

  • The reaction mixture can be stirred at room temperature or heated (from 50 °C to reflux), depending on the reactivity of the amine. Microwave-assisted heating (120-140 °C for 15-30 minutes) can also be employed to accelerate the reaction.[4]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, it can be filtered and washed with a suitable solvent.

  • Alternatively, the solvent can be removed under reduced pressure, and the residue partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography or recrystallization to afford the desired 4-amino-2-chloro-5-cyanopyrimidine derivative.

Protocol 2: Disubstitution with Amine Nucleophiles

This protocol outlines the synthesis of 2,4-diamino-5-cyanopyrimidine derivatives.

Procedure:

  • Follow steps 1-3 of Protocol 1, using an excess of the amine nucleophile (2.2-3.0 eq.) or a second, different amine after the initial monosubstitution.

  • The reaction is typically conducted at elevated temperatures (reflux) for an extended period to ensure complete disubstitution.

  • Work-up and purification are performed as described in Protocol 1.

Protocol 3: Substitution with Thiol Nucleophiles (Thiolation)

This protocol describes the formation of a thioether linkage at the C4 position.

Procedure:

  • To a solution of the thiol (1.0-1.2 eq.) in an anhydrous solvent such as DMF or THF, add a base (e.g., sodium hydride, sodium or potassium carbonate) (1.1 eq.) at 0 °C to generate the thiolate in situ.

  • After stirring for 15-30 minutes, add a solution of this compound (1.0 eq.) in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 4: Substitution with Alkoxide Nucleophiles (Alkoxylation)

This protocol details the synthesis of alkoxy-substituted pyrimidines.

Procedure:

  • Prepare the alkoxide by adding a strong base (e.g., sodium hydride or potassium tert-butoxide) (1.1 eq.) to the corresponding alcohol (which can also serve as the solvent) at 0 °C.

  • Once the base has fully reacted, add this compound (1.0 eq.).

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • Upon completion, carefully quench the reaction with water.

  • If an alcohol other than the nucleophile was used as a solvent, remove it under reduced pressure.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

The following tables summarize representative reaction conditions and yields for nucleophilic substitution on chloropyrimidines, which can be considered analogous to reactions with this compound.

Table 1: Representative Conditions for Amination of Chloropyrimidines

Starting MaterialNucleophileBaseSolventTemperature (°C)Time (h)ProductYield (%)Reference
2,4,6-Trichloropyrimidine4-MethoxyanilineNaHCO₃EthanolReflux22,6-Dichloro-N-(4-methoxyphenyl)pyrimidin-4-amine75[5]
2,4-DichloropyrimidineAnilinePTSADMF904N-(2-chloropyrimidin-4-yl)aniline34[6]
2-Amino-4,6-dichloropyrimidineSubstituted AnilinesEt₃NSolvent-free80-905-146-Chloro-4-(N-aryl)-2,4-pyrimidinediamine78-85[7]
2,4-Dichloro-5-nitropyrimidineDiethylamine-CH₂Cl₂rt14-(Diethylamino)-2-chloro-5-nitropyrimidine-[8]

Table 2: Representative Conditions for Thiolation and Alkoxylation

Starting MaterialNucleophileBaseSolventTemperature (°C)TimeProductYield (%)Reference
4,6-Dichloro-2-(methylthio)pyrimidineNaOMe-MeOH652h4-Methoxy-6-chloro-2-(methylthio)pyrimidine91[1]
2,4-Dihydroxy-5-methoxypyrimidinePOCl₃Et₃NToluene100-1602-6h2,4-Dichloro-5-methoxypyrimidine90-96[9]

Visualizations

Experimental Workflow for Sequential Nucleophilic Substitution

The following diagram illustrates a typical workflow for the synthesis of disubstituted 5-cyanopyrimidines, which is a common strategy in the development of kinase inhibitors.[3]

G start This compound step1 Nucleophilic Aromatic Substitution (SNAr) - Nucleophile 1 (e.g., Amine) - Base (e.g., DIPEA) - Solvent (e.g., THF) start->step1 product1 4-Substituted-2-chloro-5-cyanopyrimidine step1->product1 step2 Nucleophilic Aromatic Substitution (SNAr) - Nucleophile 2 (e.g., Amine, Thiol, Alkoxide) - Base (e.g., K2CO3) - Solvent (e.g., DMF) product1->step2 product2 2,4-Disubstituted-5-cyanopyrimidine step2->product2 purification Purification (Column Chromatography / Recrystallization) product2->purification characterization Characterization (NMR, MS, IR) purification->characterization final_product Final Product characterization->final_product

Caption: Synthetic workflow for 2,4-disubstituted-5-cyanopyrimidines.

Logical Relationship of Nucleophilic Substitution

This diagram shows the logical relationship between the starting material and the possible monosubstituted products based on the regioselectivity.

G start This compound c4_attack Nucleophilic attack at C4 start->c4_attack Favored Pathway c2_attack Nucleophilic attack at C2 start->c2_attack Less Favored Pathway product_c4 4-Substituted-2-chloro-5-cyanopyrimidine (Major Product) c4_attack->product_c4 product_c2 2-Substituted-4-chloro-5-cyanopyrimidine (Minor Product) c2_attack->product_c2

Caption: Regioselectivity of monosubstitution on this compound.

References

Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 2,4-Dichloro-5-cyanopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] 2,4-Dichloro-5-cyanopyrimidine is a versatile starting material for the synthesis of a diverse range of kinase inhibitors due to its two reactive chlorine atoms, which can be selectively functionalized through nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.[2] This document provides detailed application notes and protocols for the synthesis of kinase inhibitors using this compound, with a focus on the synthesis of a key intermediate for the potent CDK2/4/6 inhibitor, PF-06873600 (Ebvaciclib).

Quantitative Data

The following table summarizes the inhibitory activity of PF-06873600, a kinase inhibitor accessible through synthetic routes originating from this compound derivatives.

CompoundTarget KinaseKi (nM)
PF-06873600CDK20.1
CDK41.2
CDK60.1

Table 1: Inhibitory constants (Ki) of PF-06873600 against target kinases.[1][3]

Signaling Pathway

The following diagram illustrates the Cyclin-Dependent Kinase (CDK) signaling pathway, which is critical for cell cycle progression and a key target in cancer therapy.

CDK_Signaling_Pathway Mitogens Mitogenic Signals (Growth Factors) CyclinD Cyclin D Mitogens->CyclinD activates CDK46 CDK4/6 CyclinD->CDK46 binds & activates Rb Rb CDK46->Rb phosphorylates (inactivates) E2F E2F Rb->E2F inhibits CyclinE Cyclin E E2F->CyclinE promotes transcription p16 p16 (INK4a) p16->CDK46 inhibits CDK2 CDK2 CyclinE->CDK2 CDK2->Rb further phosphorylates DNA_Synth DNA Synthesis CDK2->DNA_Synth promotes PF06873600 PF-06873600 PF06873600->CDK46 inhibits PF06873600->CDK2 inhibits

Caption: CDK4/6 and CDK2 signaling pathway in cell cycle progression.

Experimental Protocols

The synthesis of potent kinase inhibitors such as PF-06873600 involves the construction of a core heterocyclic scaffold, in this case, a pyrido[2,3-d]pyrimidin-7(8H)-one. The following protocols describe a potential synthetic route to a key aminopyrimidine intermediate starting from this compound.

Protocol 1: Synthesis of 2-Amino-4-chloro-5-cyanopyrimidine

This protocol describes the selective amination at the C2 position of this compound.

Materials:

  • This compound

  • Ammonia (7N solution in methanol)

  • 1,4-Dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of this compound (1.0 eq) in 1,4-dioxane, add a 7N solution of ammonia in methanol (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 2-amino-4-chloro-5-cyanopyrimidine.

Protocol 2: Synthesis of a Pyrido[2,3-d]pyrimidine Core (Hypothetical Route)

This protocol outlines a plausible, though not explicitly documented, subsequent step to form the core structure of PF-06873600. This involves a condensation reaction to build the fused pyridine ring.

Materials:

  • 2-Amino-4-chloro-5-cyanopyrimidine (from Protocol 1)

  • A suitable three-carbon synthon (e.g., a protected acetoacetate derivative)

  • Strong base (e.g., Sodium hydride or Lithium diisopropylamide)

  • Anhydrous tetrahydrofuran (THF)

  • Ammonium chloride solution (saturated, aqueous)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 2-amino-4-chloro-5-cyanopyrimidine (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of a strong base (e.g., LDA, 1.1 eq) to the reaction mixture and stir for 30 minutes.

  • Add a solution of a suitable three-carbon synthon (e.g., a protected acetoacetate derivative, 1.2 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to yield the desired pyrido[2,3-d]pyrimidine core.

Note: Further functionalization of this core structure would be required to complete the synthesis of PF-06873600. This would involve subsequent nucleophilic substitution at the remaining chloro position and other modifications as described in relevant patents.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and evaluation of kinase inhibitors derived from this compound.

Kinase_Inhibitor_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start This compound Step1 Selective C2-Amination (Protocol 1) Start->Step1 Intermediate1 2-Amino-4-chloro- 5-cyanopyrimidine Step1->Intermediate1 Step2 Ring Annulation (Protocol 2) Intermediate1->Step2 Core Pyrido[2,3-d]pyrimidine Core Step2->Core Step3 Further Functionalization (e.g., Suzuki Coupling, S_NAr) Core->Step3 Final Final Kinase Inhibitor (e.g., PF-06873600) Step3->Final Assay In vitro Kinase Assay Final->Assay CellAssay Cell-based Proliferation Assays Final->CellAssay Data IC50 / Ki Determination Assay->Data CellData GI50 Determination CellAssay->CellData

Caption: General workflow for kinase inhibitor synthesis and evaluation.

References

The Versatility of 2,4-Dichloro-5-cyanopyrimidine in Medicinal Chemistry: A Building Block for Targeted Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The heterocyclic compound 2,4-dichloro-5-cyanopyrimidine has emerged as a highly versatile and valuable scaffold in the field of medicinal chemistry. Its unique structural features, characterized by two reactive chlorine atoms and a cyano group, provide a fertile ground for chemical modifications, leading to the development of a diverse range of therapeutic agents. This intermediate is particularly prominent in the synthesis of targeted therapies, including kinase inhibitors for cancer treatment and antiviral nucleoside analogs.

The strategic importance of this compound lies in its ability to serve as a key building block for molecules that can precisely interact with biological targets. The chlorine atoms at the 2 and 4 positions of the pyrimidine ring are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups and the creation of extensive compound libraries. The electron-withdrawing cyano group at the 5-position further influences the reactivity of the pyrimidine ring and can participate in crucial interactions with target proteins. This adaptability has made it a "privileged structure" in drug discovery, enabling the systematic exploration of chemical space to optimize pharmacological properties.[1]

This application note provides a detailed overview of the applications of this compound in medicinal chemistry, focusing on its use in the development of kinase inhibitors and antiviral agents. It includes detailed experimental protocols for the synthesis of key derivatives and the biological assays used to evaluate their efficacy, as well as quantitative data to facilitate comparison and further research.

I. Application in Kinase Inhibitor Synthesis

Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, kinase inhibitors have become a major class of targeted cancer therapies. This compound has been extensively utilized as a core structure for the development of potent and selective inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) and p38 Mitogen-Activated Protein Kinase (p38 MAPK).

A. Epidermal Growth Factor Receptor (EGFR) Inhibitors

The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and migration.[2][3] Mutations and overexpression of EGFR are common in several cancers, including non-small cell lung cancer, making it a prime target for therapeutic intervention.[4]

EGFR_Signaling Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor EGFR Inhibitor (2,4-Disubstituted-5-cyanopyrimidine) Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the point of inhibition.

A common strategy for synthesizing EGFR inhibitors involves a sequential nucleophilic aromatic substitution (SNAr) on the this compound core. The more reactive chlorine at the C4 position is typically displaced first, followed by substitution at the C2 position.

Experimental Protocol: Synthesis of 2-((4-aminophenyl)amino)-4-(substituted amino)-5-cyanopyrimidine

  • Step 1: Monosubstitution at C4. To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add a substituted amine (1.1 eq) and a base like sodium bicarbonate (1.2 eq). Stir the reaction mixture at room temperature overnight. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, the intermediate product, 2-chloro-4-(substituted amino)-5-cyanopyrimidine, can be isolated by filtration and washing with the solvent.

  • Step 2: Substitution at C2. The intermediate from Step 1 (1.0 eq) is then reacted with a second amine, for example, 4-nitroaniline (1.1 eq), in a high-boiling solvent such as 2-propanol or tert-butanol, often in the presence of an acid catalyst like trifluoroacetic acid (TFA). The mixture is heated to reflux and stirred for several hours.

  • Step 3: Reduction of the Nitro Group. The resulting 2-((4-nitrophenyl)amino)-4-(substituted amino)-5-cyanopyrimidine is then subjected to a reduction of the nitro group to an amine. This is typically achieved using a reducing agent like palladium on carbon (Pd/C) under a hydrogen atmosphere in a solvent like methanol.

  • Step 4: Amide Coupling. The final step often involves coupling the newly formed aniline with a substituted carboxylic acid to introduce further diversity. This is typically carried out using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF).

The synthesized compounds are evaluated for their ability to inhibit the proliferation of cancer cell lines that overexpress EGFR, such as A549 (non-small cell lung cancer), PC-3 (prostate cancer), and HepG2 (liver cancer). The half-maximal inhibitory concentration (IC50) is a common metric for potency.

Compound IDR Group (at C4)Target Cell LineIC50 (µM)
4c 2-amino-N-methylthiophene-3-carboxamideA5490.56
4c 2-amino-N-methylthiophene-3-carboxamidePC-32.46
4c 2-amino-N-methylthiophene-3-carboxamideHepG22.21
Gefitinib (Reference Drug)A549>10
Gefitinib (Reference Drug)PC-3>10
Gefitinib (Reference Drug)HepG2>10
Data for compound 4c from a study on dianilinopyrimidines as EGFR inhibitors.[5]
B. p38 Mitogen-Activated Protein Kinase (MAPK) Inhibitors

The p38 MAPK signaling pathway is activated by cellular stress and inflammatory cytokines, playing a key role in inflammatory diseases and cancer.[1][6][][8][9] Inhibition of p38α MAPK can effectively reduce the production of pro-inflammatory cytokines like TNF-α.

p38_MAPK_Signaling Stress Stress Stimuli (UV, Cytokines) MKK3_6 MKK3/6 Stress->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Downstream Downstream Substrates (ATF2, MK2) p38_MAPK->Downstream Inflammation Inflammation, Apoptosis Downstream->Inflammation Inhibitor p38 Inhibitor (5-Cyanopyrimidine) Inhibitor->p38_MAPK

Caption: p38 MAPK signaling pathway and the site of inhibition.

The synthesis of p38 MAPK inhibitors based on the 5-cyanopyrimidine scaffold also utilizes sequential SNAr reactions. The cyano group plays a crucial role in binding to the hinge region of the kinase.

Experimental Protocol: Synthesis of 2-Amino-4-anilino-5-cyanopyrimidine Derivatives

  • Step 1: Synthesis of 2-Amino-4-chloro-5-cyanopyrimidine. this compound is reacted with a source of ammonia, such as a solution of ammonia in an alcohol, to selectively displace the chlorine at the C2 position.

  • Step 2: Substitution at C4. The resulting 2-amino-4-chloro-5-cyanopyrimidine is then reacted with a substituted aniline in the presence of a base to yield the final 2-amino-4-anilino-5-cyanopyrimidine derivative.

The inhibitory activity of these compounds against p38α MAPK is determined through in vitro kinase assays.

Compound IDR Group (at C4-aniline)p38α IC50 (nM)
Compound A 4-fluoro10
Compound B 4-chloro15
Compound C 4-methyl25
Illustrative data based on typical structure-activity relationships for this class of inhibitors.

II. Application in Antiviral Drug Synthesis

This compound also serves as a precursor for the synthesis of nucleoside analogs with antiviral activity.[10] Nucleoside analogs mimic natural nucleosides and interfere with viral replication by inhibiting viral polymerases or acting as chain terminators.[11]

A. Synthesis of Pyrimidine Nucleoside Analogs

The synthesis of 5-cyanopyrimidine nucleosides involves the glycosylation of the pyrimidine base with a protected sugar moiety, followed by further chemical modifications.

Experimental Protocol: Synthesis of 5-Cyanouridine

  • Step 1: Synthesis of 2,4-Dimethoxy-5-cyanopyrimidine. this compound is reacted with sodium methoxide in methanol to replace both chlorine atoms with methoxy groups.

  • Step 2: Glycosylation. The 2,4-dimethoxy-5-cyanopyrimidine is then coupled with a protected ribose derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, in the presence of a Lewis acid catalyst like tin(IV) chloride.

  • Step 3: Deprotection. The protecting groups on the sugar and the methoxy groups on the pyrimidine ring are removed, typically through treatment with a base like sodium methoxide followed by acidic workup, to yield the final 5-cyanouridine.

The antiviral activity of the synthesized nucleoside analogs is evaluated against a panel of viruses in cell culture.

CompoundVirusActivity
5-Cyano-2'-deoxyuridine Vaccinia virusSignificant inhibition
5-Cyano-2'-deoxyuridine Herpes simplex virusNo significant activity
5-Cyanouridine Vaccinia virus, HSV-1, VSVNo significant activity
Data from a study on the antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine.[10]

III. Experimental Workflows

A. General Workflow for Kinase Inhibitor Synthesis and Evaluation

Kinase_Inhibitor_Workflow Start 2,4-Dichloro-5- cyanopyrimidine Synthesis Sequential SNAr Reactions Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification InVitro_Kinase In Vitro Kinase Assay (IC50 Determination) Purification->InVitro_Kinase Cell_Based Cell-Based Assay (Cytotoxicity, Apoptosis) Purification->Cell_Based Lead_Opt Lead Optimization InVitro_Kinase->Lead_Opt Cell_Based->Lead_Opt

Caption: Workflow for kinase inhibitor development.

B. General Workflow for Antiviral Nucleoside Analog Synthesis and Evaluation

Antiviral_Workflow Start 2,4-Dichloro-5- cyanopyrimidine Base_Mod Pyrimidine Base Modification Start->Base_Mod Glycosylation Glycosylation with Protected Sugar Base_Mod->Glycosylation Deprotection Deprotection Glycosylation->Deprotection Purification Purification & Characterization Deprotection->Purification Antiviral_Assay Antiviral Activity Assay (EC50, CC50) Purification->Antiviral_Assay SAR Structure-Activity Relationship (SAR) Antiviral_Assay->SAR

Caption: Workflow for antiviral nucleoside analog development.

Conclusion

This compound has proven to be an exceptionally valuable and versatile building block in medicinal chemistry. Its application in the synthesis of targeted therapies, particularly kinase inhibitors and antiviral agents, highlights its significance in modern drug discovery. The ability to readily modify its structure allows for the fine-tuning of pharmacological properties, leading to the development of potent and selective therapeutic candidates. The detailed protocols and data presented herein provide a valuable resource for researchers and scientists in the field, facilitating further exploration and innovation in the development of novel therapeutics based on this privileged scaffold.

References

Application Notes and Protocols for the Synthesis of 2,4-Diaminopyrimidine Derivatives from 2,4-Dichloro-5-cyanopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diaminopyrimidine derivatives are a significant class of heterocyclic compounds widely explored in medicinal chemistry and drug discovery due to their diverse biological activities. The pyrimidine scaffold is a core structure in many therapeutic agents, and the introduction of amino groups at the 2 and 4 positions allows for the fine-tuning of their pharmacological properties. This document provides detailed application notes and experimental protocols for the synthesis of 2,4-diaminopyrimidine derivatives, starting from the readily available precursor, 2,4-dichloro-5-cyanopyrimidine. The electron-withdrawing nature of the cyano group at the C5 position facilitates a regioselective stepwise nucleophilic aromatic substitution (SNAr) of the two chlorine atoms, enabling the controlled introduction of various amine nucleophiles.

Principle of the Reaction

The synthesis of 2,4-diaminopyrimidine derivatives from this compound proceeds via a sequential nucleophilic aromatic substitution (SNAr) mechanism. The presence of the electron-withdrawing cyano group at the 5-position deactivates the pyrimidine ring and activates the chlorine atoms towards nucleophilic attack. Notably, the chlorine atom at the C4 position is more susceptible to substitution than the one at the C2 position.[1][2][3] This regioselectivity allows for a controlled, stepwise introduction of amines.

The general synthetic strategy involves two key steps:

  • Monoamination at the C4 Position: Reaction of this compound with one equivalent of a primary or secondary amine selectively yields the corresponding 4-amino-2-chloro-5-cyanopyrimidine intermediate.

  • Amination at the C2 Position: The remaining chlorine atom at the C2 position of the mono-aminated intermediate is then substituted by a second amine, which can be the same as or different from the first, to afford the desired 2,4-diaminopyrimidine derivative.

This stepwise approach offers the flexibility to synthesize both symmetrically and unsymmetrically substituted 2,4-diaminopyrimidine derivatives.

Experimental Protocols

Protocol 1: Synthesis of 4-(Alkylamino)-2-chloro-5-cyanopyrimidine (General Procedure)

This protocol describes the selective monoamination of this compound at the C4 position.

Materials:

  • This compound

  • Primary or secondary amine (e.g., n-butylamine, morpholine, aniline)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (MeCN))

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Eluent for column chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in the chosen anhydrous solvent.

  • Add the amine (1.0-1.2 eq.) to the solution.

  • Add the base (e.g., triethylamine or DIPEA, 1.5-2.0 eq.) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or heat to a temperature between 40-80 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to obtain the desired 4-(alkylamino)-2-chloro-5-cyanopyrimidine.

Protocol 2: Synthesis of N2,N4-Disubstituted-5-cyanopyrimidine-2,4-diamine (General Procedure)

This protocol describes the substitution of the remaining chlorine atom at the C2 position.

Materials:

  • 4-(Substituted-amino)-2-chloro-5-cyanopyrimidine (from Protocol 1)

  • Primary or secondary amine (can be the same or different from the first amine)

  • Base (e.g., Triethylamine, DIPEA, or a stronger base like Sodium tert-butoxide (NaOtBu) if required)

  • Anhydrous solvent (e.g., Dioxane, Toluene, N,N-Dimethylformamide (DMF))

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Eluent for column chromatography (e.g., Hexane/Ethyl Acetate or DCM/Methanol mixture)

Procedure:

  • In a reaction vessel (e.g., a sealed tube for reactions above the solvent's boiling point), combine the 4-(substituted-amino)-2-chloro-5-cyanopyrimidine (1.0 eq.), the second amine (1.5-2.0 eq.), and the base (2.0-3.0 eq.) in the chosen anhydrous solvent.

  • Heat the reaction mixture to a temperature between 80-140 °C. For higher temperatures, microwave irradiation can be employed to shorten reaction times.[4]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Work-up the reaction mixture as described in Protocol 1 (steps 6-8).

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to afford the final N2,N4-disubstituted-5-cyanopyrimidine-2,4-diamine.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the synthesis of 2,4-diaminopyrimidine derivatives from this compound and related compounds.

Starting MaterialAmine (Step 1)Conditions (Step 1)Intermediate YieldAmine (Step 2)Conditions (Step 2)Final Product YieldReference
This compoundn-ButylamineEt3N, THF, rtNot reportedAnilineK2CO3, DMF, 120 °CNot reported(Adapted)
This compoundMorpholineDIPEA, MeCN, 60 °CNot reportedBenzylamineNaOtBu, Dioxane, 100 °CNot reported(Adapted)
2,4-dichloro-5-nitropyrimidineDiethylamineCH2Cl2, rt, 1h5% (C2), 45% (C4)---[5][6]
2-amino-4-chloropyrimidineSubstituted aminesEt3N, Propanol, MW, 120-140 °C, 15-30 min---54%[4][7]

Note: The yields for the direct sequential amination of this compound are not explicitly reported in a single source. The conditions provided are based on general procedures for similar substrates and may require optimization.

Visualizations

Synthetic Workflow Diagram

Synthesis_Workflow start This compound intermediate 4-(R1R2N)-2-chloro- 5-cyanopyrimidine start->intermediate Step 1: Monoamination Amine 1 (R1R2NH) Base, Solvent, Temp. final_product N2,N4-Disubstituted- 5-cyanopyrimidine-2,4-diamine intermediate->final_product Step 2: Second Amination Amine 2 (R3R4NH) Base, Solvent, Temp.

Caption: Synthetic workflow for 2,4-diaminopyrimidine derivatives.

Logical Relationship of Regioselectivity

Regioselectivity pyrimidine This compound c4_attack Nucleophilic attack at C4 pyrimidine->c4_attack More favorable c2_attack Nucleophilic attack at C2 pyrimidine->c2_attack Less favorable ewg Electron-withdrawing -CN group at C5 ewg->pyrimidine Activates ewg->c4_attack Enhances reactivity

Caption: Factors influencing regioselective C4 amination.

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving 2,4-Dichloro-5-cyanopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-cyanopyrimidine scaffold is a crucial pharmacophore found in numerous biologically active compounds, including kinase inhibitors and other therapeutic agents. The functionalization of this core structure through cross-coupling reactions is a cornerstone of modern medicinal chemistry. The Suzuki-Miyaura coupling, a powerful palladium-catalyzed carbon-carbon bond-forming reaction, offers a versatile and efficient method for the synthesis of substituted 5-cyanopyrimidines from the readily available 2,4-dichloro-5-cyanopyrimidine intermediate.[1][2] This document provides detailed application notes, experimental protocols, and key data for performing Suzuki coupling reactions on this substrate, with a focus on regioselectivity and reaction optimization.

The Suzuki coupling reaction proceeds through a catalytic cycle involving the oxidative addition of a palladium(0) complex to the organohalide, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.[3] In the case of 2,4-dichloropyrimidines, the inherent electronic differences between the C2 and C4 positions allow for regioselective couplings. Generally, the C4 position is more reactive towards oxidative addition of palladium due to greater electron deficiency, enabling selective mono-substitution at this position under controlled conditions.[1] Subsequent coupling at the C2 position can be achieved under more forcing conditions.

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data from representative Suzuki coupling reactions, highlighting the impact of various catalysts, bases, solvents, and reaction conditions on yield and selectivity.

Table 1: Mono-Suzuki Coupling at the C4-Position of 2,4-Dichloropyrimidines
EntryBoronic AcidPd Catalyst (mol%)LigandBaseSolventTemp (°C)TimeYield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)PPh₃K₂CO₃1,4-Dioxane10024 h85[4]
2Phenylboronic acidPd(PPh₃)₄ (3)PPh₃K₂CO₃THF/H₂O100 (MW)20 min92[1]
34-Methoxyphenylboronic acidPd(PPh₃)₄ (0.5)PPh₃K₂CO₃THF/H₂O120 (MW)15 min95[1]
43-Thienylboronic acidPd(PPh₃)₄ (0.5)PPh₃K₂CO₃THF/H₂O120 (MW)15 min88[1]
54-Fluorophenylboronic acidPd₂(dba)₃ (1.5) / XPhos (3.6)XPhosK₃PO₄1,4-Dioxane8018 h91Fictionalized Example

MW denotes microwave irradiation.

Table 2: One-Pot Double Suzuki Coupling of 2,4-Dichloropyrimidine
EntryBoronic Acid 1 (C4)Boronic Acid 2 (C2)Pd Catalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acid4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)PPh₃Na₂CO₃EtOH/Toluene1102475[2]
24-Fluorophenylboronic acid4-(Trifluoromethyl)phenylboronic acidPd(dppf)Cl₂ (4)dppfCs₂CO₃1,4-Dioxane/H₂O1201868Fictionalized Example
33-Thienylboronic acid2-Pyridylboronic acidPd(OAc)₂ (2) / SPhos (4)SPhosK₃PO₄t-AmylOH1001672Fictionalized Example

Experimental Protocols

Protocol 1: Regioselective Mono-Arylation at the C4-Position (Microwave-Assisted)

This protocol is adapted from a general procedure for the microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines.[1][4]

Materials:

  • This compound (1.0 mmol, 1 equiv)

  • Aryl- or heteroarylboronic acid (1.1 mmol, 1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.005 mmol, 0.5 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 mmol, 3 equiv)

  • Tetrahydrofuran (THF), degassed (4 mL)

  • Deionized water, degassed (2 mL)

  • Microwave synthesis vial (10 mL) with a stir bar

Procedure:

  • To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add this compound, the corresponding boronic acid, potassium carbonate, and Pd(PPh₃)₄.

  • Add the degassed THF and water to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture with stirring at 120 °C for 15 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-chloro-4-aryl-5-cyanopyrimidine.

Protocol 2: One-Pot Sequential Double Arylation

This protocol describes a one-pot, two-step procedure for the synthesis of 2,4-diaryl-5-cyanopyrimidines, adapted from methodologies developed for 2,4-dichloropyrimidine.[2]

Materials:

  • This compound (1.0 mmol, 1 equiv)

  • Boronic Acid 1 (for C4-position) (1.05 mmol, 1.05 equiv)

  • Boronic Acid 2 (for C2-position) (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Sodium carbonate (Na₂CO₃) (3.0 mmol, 3 equiv)

  • Ethanol (EtOH), degassed (5 mL)

  • Toluene, degassed (5 mL)

  • Round-bottom flask or Schlenk tube with a reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

Step 1: C4-Arylation

  • To a dry round-bottom flask under an inert atmosphere, add this compound, Boronic Acid 1, and Pd(PPh₃)₄.

  • Add the degassed ethanol and toluene, followed by an aqueous solution of sodium carbonate (e.g., 2M solution, 1.5 mL).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

Step 2: C2-Arylation 5. To the same reaction flask, add Boronic Acid 2. 6. Heat the reaction mixture to 110 °C and stir for 18-24 hours, monitoring the formation of the disubstituted product. 7. Upon completion, cool the mixture to room temperature. 8. Dilute with ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL). 9. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. 10. Purify the residue by flash column chromatography to yield the 2,4-diaryl-5-cyanopyrimidine product.

Mandatory Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)Ln OA_Complex Ar-Pd(II)L2-X Pd0->OA_Complex Oxidative Addition Transmetalation_Complex Ar-Pd(II)L2-R' OA_Complex->Transmetalation_Complex Transmetalation Transmetalation_Complex->Pd0 Reductive Elimination Product Ar-R' Transmetalation_Complex->Product ArX 2,4-Dichloro-5- cyanopyrimidine (Ar-X) ArX->OA_Complex Boronic R'-B(OH)₂ Boronic->Transmetalation_Complex Base Base (e.g., K₂CO₃) Base->Transmetalation_Complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Assemble Reactants setup Reaction Setup: - this compound - Boronic Acid - Pd Catalyst - Base - Solvent start->setup inert Establish Inert Atmosphere (Argon/Nitrogen) setup->inert reaction Heating & Stirring (Conventional or Microwave) inert->reaction monitoring Monitor Reaction Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup: - Dilute with Organic Solvent - Wash with H₂O & Brine monitoring->workup Complete purification Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purification product Final Product: Substituted 5-Cyanopyrimidine purification->product

Caption: General experimental workflow for Suzuki coupling reactions.

Regioselectivity_Pathway cluster_C4 C4 Coupling (More Reactive) cluster_C2 C2 Coupling (Less Reactive) Substrate This compound C4_Coupling Mild Conditions (e.g., 80°C, Pd(PPh₃)₄) Substrate->C4_Coupling Mono_Product 2-Chloro-4-aryl-5-cyanopyrimidine C4_Coupling->Mono_Product C2_Coupling Forcing Conditions (e.g., >100°C, Stronger Base) Mono_Product->C2_Coupling Second Coupling Step Di_Product 2,4-Diaryl-5-cyanopyrimidine C2_Coupling->Di_Product

Caption: Regioselective pathways for Suzuki coupling of 2,4-dichloropyrimidines.

References

The Pivotal Role of 2,4-Dichloro-5-cyanopyrimidine in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-5-cyanopyrimidine is a highly versatile and reactive intermediate that serves as a crucial building block in the synthesis of a wide array of agrochemicals. Its chemical structure, featuring two reactive chlorine atoms at the C2 and C4 positions and a cyano group at the C5 position, allows for facile and selective functionalization. This reactivity makes it an invaluable precursor for the development of novel herbicides, fungicides, and insecticides. The pyrimidine scaffold is a well-established privileged structure in agrochemical design, and this compound provides a strategic entry point for creating diverse libraries of potential crop protection agents.

This document provides detailed application notes, experimental protocols, and key data for the utilization of this compound in the synthesis of agrochemicals, with a focus on nucleophilic aromatic substitution reactions to generate N-(5-cyanopyrimidin-4-yl)benzamide derivatives, a class of compounds that has demonstrated significant fungicidal and insecticidal activities.[1]

Key Applications in Agrochemical Synthesis

The reactivity profile of this compound allows for a variety of chemical transformations, making it a cornerstone for the synthesis of diverse agrochemical classes:

  • Fungicides: The pyrimidine core is present in numerous commercial fungicides. By reacting this compound with various nucleophiles, novel derivatives with potent antifungal activity can be synthesized.

  • Herbicides: As a precursor, it is instrumental in developing herbicides that can offer improved efficacy, selectivity, and environmental profiles.[2]

  • Insecticides: The scaffold provided by this intermediate can be elaborated to create insecticides with novel modes of action, helping to combat the growing issue of pest resistance.

Reaction Principles: Nucleophilic Aromatic Substitution

The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr). The chlorine at the C4 position is generally more reactive towards nucleophiles than the chlorine at the C2 position. This differential reactivity allows for selective, stepwise functionalization of the pyrimidine core.

A typical reaction involves the displacement of the C4-chloro group by a primary amine (e.g., a substituted aniline) to form a 4-amino-5-cyanopyrimidine derivative. This intermediate can then be further modified, for example, by acylation of the amino group to yield the target agrochemical.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a representative N-(5-cyanopyrimidin-4-yl)benzamide derivative, a class of compounds with noted biological activity.

Protocol 1: Synthesis of 4-Amino-2-chloro-5-cyanopyrimidine (Intermediate 1)

This protocol describes the selective amination of this compound at the C4 position.

Materials:

  • This compound

  • Ammonia (aqueous solution, e.g., 28%)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • Cool the solution in an ice bath and slowly add an excess of aqueous ammonia solution (e.g., 5-10 eq).

  • Allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then further in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel, wash with cold water, and dry under vacuum.

  • The resulting 4-amino-2-chloro-5-cyanopyrimidine can be used in the next step without further purification if TLC shows sufficient purity.

Protocol 2: Synthesis of N-(2-chloro-5-cyanopyrimidin-4-yl)benzamide (Target Compound)

This protocol details the acylation of the intermediate 4-amino-2-chloro-5-cyanopyrimidine with benzoyl chloride.

Materials:

  • 4-Amino-2-chloro-5-cyanopyrimidine (Intermediate 1)

  • Benzoyl chloride (1.1 eq)

  • Pyridine (as solvent and base)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolve 4-amino-2-chloro-5-cyanopyrimidine (1.0 eq) in pyridine in a round-bottom flask.

  • Cool the solution in an ice bath and add benzoyl chloride (1.1 eq) dropwise with stirring.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, dilute the mixture with dichloromethane and wash sequentially with saturated sodium bicarbonate solution, water, and brine in a separatory funnel.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure N-(2-chloro-5-cyanopyrimidin-4-yl)benzamide.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of N-(5-cyanopyrimidin-4-yl)benzamide derivatives.

CompoundStarting MaterialReagentSolventReaction TimeYield (%)Melting Point (°C)
3a 4-Aminopyrimidine-5-carbonitrileBenzoic acidDCM-88165-166
3d 4-Aminopyrimidine-5-carbonitrile4-Nitrobenzoic acidDCM-79225-226

Data adapted from a study on the synthesis of substituted-N-(5-cyanopyrimidin-4-yl)benzamides. The starting material is 4-aminopyrimidine-5-carbonitrile, a closely related intermediate.[2]

Visualizations

Logical Workflow for Agrochemical Synthesis

The following diagram illustrates the general workflow from the starting material to the final agrochemical product and its subsequent biological evaluation.

Agrochemical_Synthesis_Workflow Start 2,4-Dichloro-5- cyanopyrimidine Intermediate 4-Amino-2-chloro-5- cyanopyrimidine Start->Intermediate Nucleophilic Substitution (Amination) Target N-(2-chloro-5-cyanopyrimidin-4-yl) benzamide Derivative Intermediate->Target Acylation Evaluation Biological Evaluation (Fungicidal/Insecticidal Assay) Target->Evaluation

Caption: Synthetic workflow for pyrimidine-based agrochemicals.

Signaling Pathway (Hypothetical Mode of Action)

The following diagram illustrates a hypothetical signaling pathway that could be inhibited by a pyrimidine-based fungicide.

Signaling_Pathway cluster_fungus Fungal Cell Receptor Cell Surface Receptor Kinase1 Protein Kinase A Receptor->Kinase1 Kinase2 MAP Kinase Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Virulence Gene Expression TF->Gene Growth Fungal Growth & Pathogenicity Gene->Growth Inhibitor Pyrimidine-based Fungicide Inhibitor->Kinase2 Inhibition

Caption: Hypothetical inhibition of a fungal MAP kinase pathway.

References

Application Notes and Protocols for the Derivatization of 2,4-Dichloro-5-cyanopyrimidine as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer properties.[1][2] Among pyrimidine-based intermediates, 2,4-dichloro-5-cyanopyrimidine is a highly versatile and reactive building block for the synthesis of novel anticancer drug candidates.[3] Its two reactive chlorine atoms at the C2 and C4 positions, activated by the electron-withdrawing cyano group at C5, allow for facile and regioselective nucleophilic substitution. This enables the systematic exploration of chemical space to develop potent and selective inhibitors of various cancer-related targets.[4]

These application notes provide detailed protocols for the synthesis, purification, and biological evaluation of anticancer agents derived from this compound. The methodologies cover key aspects of drug discovery, from chemical synthesis to in vitro assays for assessing anticancer efficacy and elucidating mechanisms of action.

Synthetic Protocols

The derivatization of this compound typically proceeds via sequential nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the C4 position is generally more reactive towards nucleophiles than the one at the C2 position. This differential reactivity allows for the selective introduction of different substituents at these two positions.

General Protocol for Sequential Nucleophilic Substitution

This protocol outlines a general two-step procedure for the synthesis of 2,4-disubstituted-5-cyanopyrimidine derivatives.

Step 1: Monosubstitution at the C4-position

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (CH₂Cl₂), tetrahydrofuran (THF), or ethanol.

  • Nucleophile Addition: Add the first nucleophile (e.g., a primary or secondary amine) (1.0-1.2 eq.) to the solution.

  • Base Addition: Add a base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.) to scavenge the HCl generated during the reaction.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat as required (e.g., reflux) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the 4-substituted-2-chloro-5-cyanopyrimidine intermediate.

Step 2: Disubstitution at the C2-position

  • Reaction Setup: Dissolve the 4-substituted-2-chloro-5-cyanopyrimidine intermediate (1.0 eq.) in a suitable solvent (e.g., ethanol, isopropanol, or DMF).

  • Nucleophile Addition: Add the second, different nucleophile (1.2-1.5 eq.).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the final 2,4-disubstituted-5-cyanopyrimidine derivative.

Biological Evaluation Protocols

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116, A549) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay is used to detect and quantify apoptosis (programmed cell death) induced by the test compounds.

Principle: During apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the pyrimidine compound at its IC₅₀ concentration for a specified time (e.g., 24, 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) is quantified.

Kinase Inhibition Assay

Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).

Principle: A common method is a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a strong luminescent signal suggests inhibition of the kinase by the test compound.

Protocol (General Luminescence-Based Assay):

  • Compound Preparation: Prepare serial dilutions of the pyrimidine-based test compounds in DMSO.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, vehicle control (DMSO), and a positive control inhibitor to the appropriate wells of a 384-well plate.

  • Kinase Reaction Mixture Preparation: Prepare a master mix containing the assay buffer, the target kinase (e.g., EGFR, PI3Kδ), and its specific substrate.

  • Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well of the assay plate.

  • Incubation: Incubate the plate at room temperature or 30°C for a predetermined period (e.g., 60 minutes).

  • Signal Detection: Add an ATP detection reagent (e.g., Kinase-Glo®) to all wells to stop the kinase reaction and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Data Presentation

Anticancer Activity of 2,4-Disubstituted-5-cyanopyrimidine Derivatives
Compound IDR¹ Substituent (at C4)R² Substituent (at C2)Cancer Cell LineIC₅₀ (µM)Reference
Derivative A 4-Anilino2-AminoMCF-7 (Breast)15.5[1]
Derivative B 4-(4-Bromo-phenylamino)2-AminoHCT116 (Colon)89.24[5][6]
Derivative C 4-(4-Methyl-piperazin-1-yl)2-AminoMCF-7 (Breast)221.91[7]
Derivative D 4-(3-Aminophenylamino)2-AminoPC-3 (Prostate)5.52[8]
Derivative E 4-(4-Methoxyphenylamino)2-AminoA549 (Lung)2.14[8]

Visualizations

Signaling Pathways

EGFR_PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation DCCP_derivative 2,4-Disubstituted- 5-cyanopyrimidine Derivative DCCP_derivative->EGFR Inhibition DCCP_derivative->PI3K Inhibition

Caption: Inhibition of EGFR and PI3K/Akt/mTOR signaling pathways.

Experimental Workflow

experimental_workflow start Start: This compound synthesis Chemical Synthesis: Sequential Nucleophilic Substitution start->synthesis purification Purification & Characterization: Column Chromatography, NMR, MS synthesis->purification cytotoxicity In Vitro Cytotoxicity Screening: MTT Assay purification->cytotoxicity ic50 Determine IC₅₀ Values cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism apoptosis Apoptosis Assay: Annexin V/PI Staining mechanism->apoptosis kinase Kinase Inhibition Assay: EGFR, PI3K, etc. mechanism->kinase end Lead Compound Identification apoptosis->end kinase->end

Caption: Workflow for anticancer drug discovery.

References

Application Notes: Regioselective Amination of 2,4-Dichloro-5-cyanopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Dichloro-5-cyanopyrimidine is a highly valuable heterocyclic building block in medicinal chemistry and drug development. Its two chlorine atoms can be sequentially displaced through nucleophilic aromatic substitution (SNAr) reactions, allowing for the controlled introduction of various functional groups. The electron-withdrawing nature of the cyano group at the C5 position significantly influences the reactivity of the two chlorine atoms. The C4 position is rendered more electron-deficient and is thus preferentially attacked by nucleophiles over the C2 position.[1][2] This inherent regioselectivity allows for the synthesis of specific 4-amino-2-chloro-5-cyanopyrimidine isomers, which are crucial intermediates for the synthesis of a wide range of biologically active compounds, including kinase inhibitors and other therapeutic agents.

This document provides detailed experimental protocols for the selective amination of this compound at the C4 position using various amines.

Key Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The amination proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The amine (nucleophile) attacks the electron-deficient C4 carbon of the pyrimidine ring, forming a negatively charged intermediate known as a Meisenheimer complex. The departure of the chloride leaving group restores the aromaticity of the ring, yielding the aminated product. The presence of the C5-cyano group stabilizes the Meisenheimer complex when the attack occurs at C4, thereby favoring this reaction pathway.[3]

Experimental Protocols

Protocol 1: General Amination with Primary or Secondary Amines

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine to yield the corresponding 4-amino-2-chloro-5-cyanopyrimidine derivative.

Materials:

  • This compound

  • Amine of choice (e.g., morpholine, piperidine, aniline) (1.0 - 1.2 equivalents)

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) (1.5 - 2.0 equivalents)

  • Anhydrous solvent (e.g., Ethanol, Acetonitrile, or N,N-Dimethylformamide (DMF))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Thin-Layer Chromatography (TLC) plate (silica gel)

  • Ethyl acetate, Hexanes (for TLC and chromatography)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask, add this compound (1.0 eq.).

  • Dissolve the starting material in a suitable anhydrous solvent (e.g., Ethanol, 10-20 mL per gram of starting material).

  • Add the amine (1.1 eq.) to the solution, followed by the base (e.g., Triethylamine, 1.5 eq.).

  • Stir the reaction mixture at room temperature or heat to reflux (typically 50-80 °C), depending on the reactivity of the amine.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Redissolve the crude residue in a suitable organic solvent like ethyl acetate and wash with water to remove the base and any salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure 4-amino-2-chloro-5-cyanopyrimidine derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).

Protocol 2: Amination with Aqueous Ammonia

This protocol is specific for the synthesis of 4-amino-2-chloro-5-cyanopyrimidine.

Materials:

  • This compound

  • Aqueous Ammonia (28-30% solution)

  • Ethanol

  • Sealed reaction vessel or pressure tube

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a sealable reaction vessel, suspend this compound (1.0 eq.) in ethanol.

  • Cool the suspension in an ice bath and add an excess of cold aqueous ammonia solution (5-10 equivalents).

  • Seal the vessel tightly and allow the mixture to stir at room temperature. For less reactive substrates, the vessel can be heated to 40-60 °C.

  • Monitor the reaction by TLC. The reaction may take 12-24 hours to reach completion.

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold water and then a small amount of cold ethanol to remove impurities.

  • Dry the product under vacuum to yield pure 4-amino-2-chloro-5-cyanopyrimidine as a solid. A procedure for a similar substrate using ammonia and reflux resulted in a yield of 84.4%.[4]

Data Presentation

The regioselectivity and yield of the amination reaction are dependent on the nucleophilicity of the amine and the reaction conditions. The C5-cyano group strongly directs substitution to the C4 position.

Table 1: Summary of Amination Reactions and Expected Products

Amine TypeExample AmineBaseTypical SolventExpected Major ProductReference Yield (Similar Substrates)
AmmoniaAqueous NH₃(None/Excess NH₃)Ethanol / Water4-Amino-2-chloro-5-cyanopyrimidine~84%[4]
Primary Aliphaticn-ButylamineTriethylamineAcetonitrile4-(Butylamino)-2-chloro-5-cyanopyrimidineModerate to Excellent
Secondary AliphaticMorpholineK₂CO₃DMF2-Chloro-4-morpholino-5-cyanopyrimidineGood to Excellent[5]
Primary AromaticAnilineK₂CO₃ / NoneDMF / Dioxane4-Anilino-2-chloro-5-cyanopyrimidineGood to Excellent[1]

Table 2: Influence of Reaction Parameters on Yield

ParameterVariationEffect on Reaction RateEffect on YieldNotes
Temperature Room Temp → 80 °CIncreasesGenerally increases, but may promote side reactions.Optimization is required for each specific amine.
Base Weak (e.g., NaHCO₃) → Strong (e.g., K₂CO₃)IncreasesIncreasesA base is required to neutralize the HCl byproduct.
Solvent Polarity Toluene → DMFIncreasesGenerally improvesPolar aprotic solvents (DMF, DMAc) are often effective.[5]
Reaction Time 2 hours → 24 hoursN/AIncreases up to completionMonitor by TLC to avoid decomposition of the product over extended periods.

Visualized Workflow and Schematics

The following diagrams illustrate the logical flow of the experimental procedure.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reagents 1. Combine Reactants - this compound - Amine - Base & Solvent reaction 2. Stir & Heat (Room Temp to Reflux) reagents->reaction Proceed monitoring 3. Monitor by TLC reaction->monitoring Sample periodically monitoring->reaction Incomplete solvent_removal 4. Solvent Removal (Rotary Evaporator) monitoring->solvent_removal Complete extraction 5. Extraction (e.g., Ethyl Acetate/Water) solvent_removal->extraction drying 6. Dry & Concentrate extraction->drying chromatography 7. Column Chromatography drying->chromatography product 8. Pure Product (4-Amino-2-chloro-5-cyanopyrimidine derivative) chromatography->product

References

Application Notes and Protocols: 2,4-Dichloro-5-cyanopyrimidine in the Synthesis of Antiviral Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-5-cyanopyrimidine is a highly versatile and reactive building block in medicinal chemistry.[1] Its pyrimidine core is a recognized "privileged structure," frequently found in compounds with a wide range of biological activities, including antiviral properties. The two reactive chlorine atoms at the C2 and C4 positions, along with the electron-withdrawing cyano group at C5, allow for facile and regioselective nucleophilic substitutions. This enables the systematic exploration of chemical space to fine-tune the pharmacological properties of potential drug candidates.

These application notes provide a comprehensive overview of the use of this compound as a starting material for the synthesis of pyrimido[4,5-d]pyrimidine derivatives with demonstrated antiviral activity, particularly against human coronaviruses. Detailed experimental protocols for the chemical synthesis and antiviral evaluation are provided to guide researchers in the development of novel antiviral agents.

Synthetic Strategy Overview

The overall synthetic strategy involves a multi-step process, beginning with the sequential nucleophilic substitution of the chlorine atoms on the this compound core. This is followed by a cyclization reaction to form the fused pyrimido[4,5-d]pyrimidine ring system.

G A 2,4-Dichloro- 5-cyanopyrimidine B Step 1: Nucleophilic Substitution (e.g., with an amine R1-NH2) A->B C 2-Substituted-4-chloro- 5-cyanopyrimidine B->C D Step 2: Nucleophilic Substitution (e.g., with ammonia) C->D E 4-Amino-2-substituted- 5-cyanopyrimidine (Key Intermediate) D->E F Step 3: Cyclization (e.g., with a formylating agent) E->F G Pyrimido[4,5-d]pyrimidine Derivatives (Final Antiviral Compounds) F->G

Caption: General synthetic workflow from this compound.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-2-(cyclopropylamino)pyrimidine-5-carbonitrile (Intermediate)

This protocol describes the synthesis of a key intermediate, 4-amino-2-(cyclopropylamino)pyrimidine-5-carbonitrile, from this compound. The synthesis proceeds via a stepwise nucleophilic substitution.

Materials:

  • This compound

  • Cyclopropylamine

  • Ammonia (in a suitable solvent, e.g., 7N solution in methanol)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

Step 1: Synthesis of 2-(Cyclopropylamino)-4-chloro-5-cyanopyrimidine

  • To a solution of this compound (1.0 eq) in anhydrous THF at 0 °C, add DIPEA (1.2 eq) dropwise.

  • Slowly add a solution of cyclopropylamine (1.1 eq) in THF.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 2-(cyclopropylamino)-4-chloro-5-cyanopyrimidine.

Step 2: Synthesis of 4-Amino-2-(cyclopropylamino)pyrimidine-5-carbonitrile

  • Dissolve the product from Step 1 (1.0 eq) in a 7N solution of ammonia in methanol.

  • Transfer the solution to a sealed tube or a pressure vessel.

  • Heat the reaction mixture at 80-100 °C for 16-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography using a gradient of methanol in dichloromethane to afford the final intermediate, 4-amino-2-(cyclopropylamino)pyrimidine-5-carbonitrile.

Protocol 2: Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives

This protocol outlines the synthesis of the final antiviral compounds, pyrimido[4,5-d]pyrimidine derivatives, from the key intermediate synthesized in Protocol 1. The following is an example for the synthesis of N2-cyclopropyl-N5-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrimido[4,5-d]pyrimidine-2,5-diamine.

Materials:

  • 4-Amino-2-(cyclopropylamino)pyrimidine-5-carbonitrile

  • 5,6,7,8-tetrahydronaphthalen-1-amine

  • Triethyl orthoformate

  • Acetic anhydride

  • Ethanol

Procedure:

  • A mixture of 4-amino-2-(cyclopropylamino)pyrimidine-5-carbonitrile (1.0 eq) and 5,6,7,8-tetrahydronaphthalen-1-amine (1.2 eq) in triethyl orthoformate is heated at reflux for 4 hours.

  • The reaction mixture is cooled to room temperature, and the precipitate is collected by filtration.

  • The solid is washed with ethanol and dried under vacuum.

  • The obtained intermediate is then heated in acetic anhydride at reflux for 2 hours.

  • After cooling, the reaction mixture is poured into ice water.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the final pyrimido[4,5-d]pyrimidine derivative.

Antiviral Activity Data

The antiviral activity of the synthesized pyrimido[4,5-d]pyrimidine derivatives was evaluated against a panel of viruses. The 50% effective concentration (EC50), which is the concentration of the compound that inhibits the viral cytopathic effect by 50%, was determined.

Compound IDTarget VirusEC50 (µM)Cytotoxicity (CC50 in µM)Selectivity Index (SI = CC50/EC50)
7a HCoV-229E15 ± 2>100>6.7
7b HCoV-229E18 ± 3>100>5.6
7f HCoV-229E12 ± 1>100>8.3
Remdesivir HCoV-229E0.03 ± 0.01>10>333

Data is adapted from Georgiou et al., Molecules, 2024.[2][3][4][5]

Protocol 3: Antiviral Cytopathic Effect (CPE) Assay

This protocol describes a general method for determining the antiviral activity of compounds against human coronaviruses (e.g., HCoV-229E) by measuring the inhibition of the virus-induced cytopathic effect.[6][7][8][9][10]

Materials:

  • Host cells susceptible to the target virus (e.g., MRC-5 cells for HCoV-229E)

  • Cell culture medium (e.g., MEM supplemented with FBS and antibiotics)

  • Virus stock with a known titer

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well cell culture plates

  • Neutral red solution

  • Neutral red extraction solution (e.g., 50% ethanol, 1% acetic acid in water)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed host cells into 96-well plates at a density that will form a confluent monolayer after 24 hours of incubation.

  • Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.

  • Infection and Treatment:

    • Remove the growth medium from the cell monolayers.

    • Add the diluted virus at a predetermined multiplicity of infection (MOI) to all wells except the cell control wells.

    • Add the serially diluted test compounds to the virus-infected wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates at the optimal temperature and CO2 concentration for the virus to cause significant CPE in the virus control wells (typically 3-5 days).

  • Staining:

    • Remove the medium from the wells.

    • Add neutral red solution to each well and incubate for 1-2 hours to allow for dye uptake by viable cells.

    • Remove the staining solution and wash the cells.

  • Dye Extraction and Quantification:

    • Add the neutral red extraction solution to each well and incubate for 15-30 minutes with gentle shaking.

    • Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls.

    • Determine the EC50 value by plotting the percentage of inhibition versus the compound concentration and fitting the data to a dose-response curve.

G cluster_0 Plate Preparation cluster_1 Infection & Treatment cluster_2 Incubation & Staining cluster_3 Data Analysis A Seed Host Cells in 96-well Plate B Incubate 24h (form monolayer) A->B D Infect Cells with Virus (except cell control) B->D C Prepare Serial Dilutions of Test Compounds E Add Compound Dilutions to Infected Wells C->E D->E F Incubate for 3-5 Days (CPE development) E->F G Stain with Neutral Red F->G H Wash and Extract Dye G->H I Measure Absorbance H->I J Calculate % Inhibition I->J K Determine EC50 J->K

Caption: Workflow for the Antiviral Cytopathic Effect (CPE) Assay.

Mechanism of Action

The pyrimido[4,5-d]pyrimidine scaffold is structurally similar to the quinazoline core found in known kinase inhibitors. Some kinases, such as the Epidermal Growth Factor Receptor (EGFR), are implicated in the entry and replication processes of various viruses. Therefore, it is hypothesized that these compounds may exert their antiviral effect by inhibiting host cell kinases that are essential for the viral life cycle. Further mechanistic studies are required to elucidate the precise molecular targets.

G cluster_0 Virus cluster_1 Host Cell Virus Virus Particle Receptor Host Cell Receptor Virus->Receptor Attachment Kinase Host Cell Kinase (e.g., EGFR) Receptor->Kinase Activates Replication Viral Replication Kinase->Replication Promotes Compound Pyrimido[4,5-d]pyrimidine Compound Compound->Kinase Inhibits

Caption: Postulated mechanism of action for pyrimido[4,5-d]pyrimidine antivirals.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of complex heterocyclic compounds with promising antiviral activities. The protocols and data presented herein provide a solid foundation for researchers engaged in the discovery and development of novel antiviral therapeutics based on the pyrimidine scaffold. The demonstrated activity of pyrimido[4,5-d]pyrimidine derivatives against human coronaviruses highlights the potential of this chemical class in addressing current and future viral threats.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Dichloro-5-cyanopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2,4-Dichloro-5-cyanopyrimidine synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on yield optimization.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Question: My reaction is incomplete, and I observe the starting material (5-cyanouracil) even after a prolonged reaction time. What could be the cause, and how can I resolve this?

Answer:

Incomplete conversion is a common issue in the chlorination of pyrimidine derivatives. Several factors could be contributing to this problem:

  • Insufficient Chlorinating Agent: Phosphorus oxychloride (POCl₃) is the key reagent for this transformation. A molar excess of POCl₃ is often required to drive the reaction to completion.

  • Inadequate Temperature: The reaction typically requires elevated temperatures to proceed efficiently. Ensure that the reaction mixture is heated to a suitable reflux temperature.

  • Poor Reagent Quality: The purity of both the starting material and the chlorinating agent is crucial. Old or decomposed POCl₃ can be less reactive.

  • Insufficient Reaction Time: While prolonged reaction times can sometimes lead to side products, an insufficient duration will result in incomplete conversion.

Solutions:

  • Increase the Excess of POCl₃: Gradually increase the molar ratio of POCl₃ to 5-cyanouracil. Ratios of 3 to 10 equivalents are commonly reported for similar substrates.[1]

  • Verify Reaction Temperature: Ensure the heating mantle or oil bath is calibrated and the reaction is refluxing at the appropriate temperature (typically around 100-115°C, depending on the solvent).

  • Use High-Purity Reagents: Use freshly opened or distilled POCl₃ and ensure your 5-cyanouracil is of high purity.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the formation of the product. Extend the reaction time until the starting material is consumed.

Question: I am experiencing a significant loss of product during the workup. What are the likely causes and how can I improve my product recovery?

Answer:

Product loss during workup is often due to the hydrolysis of the reactive chloro-substituents on the pyrimidine ring. The dichloro-product is susceptible to decomposition in aqueous and especially basic conditions.[2]

  • Hydrolysis During Quenching: Quenching the hot reaction mixture directly into water can lead to rapid, exothermic hydrolysis of both the excess POCl₃ and the product.

  • Basic Conditions: Adjusting the pH to be too high with strong bases like sodium hydroxide can accelerate the decomposition of the product.

  • Prolonged Contact with Aqueous Phase: Keeping the product in the aqueous phase for an extended period increases the risk of hydrolysis.

Solutions:

  • Controlled Quenching: A "reverse quench" is highly recommended. Cool the reaction mixture and add it slowly to a vigorously stirred mixture of ice and water or a biphasic mixture of toluene and water at a low temperature (0-10°C).[2] This helps to control the exotherm.

  • Use of Mild Bases: For pH adjustment, use milder bases such as sodium bicarbonate or potassium carbonate instead of strong bases.[2]

  • Efficient Extraction: Promptly extract the product into a suitable organic solvent like ethyl acetate or toluene immediately after quenching and pH adjustment to minimize its contact time with the aqueous phase.

Question: The purity of my final product is low, and I observe significant side products. How can I minimize their formation?

Answer:

The formation of side products is a common challenge, particularly when using tertiary amine bases like N,N-dimethylaniline (DMA) or N,N-diethylaniline.

  • Amine-Substituted Byproducts: The tertiary amine can react with the dichloropyrimidine product, leading to the formation of mono- or di-substituted amino-pyrimidines.[1]

  • Decomposition Products: As mentioned, hydrolysis can lead to hydroxy-substituted pyrimidines.

  • Polymerization: Under harsh conditions, polymerization of the starting material or product can occur.

Solutions:

  • Optimize Base and its Stoichiometry: Consider using a non-nucleophilic base or carefully controlling the stoichiometry of the tertiary amine. The molar ratio of the base to the starting material is a critical parameter to optimize.[1]

  • Control Reaction Temperature and Time: Overheating or excessively long reaction times can promote the formation of side products. Monitor the reaction closely and stop it once the starting material is consumed.

  • Purification Strategy: If side products are formed, a careful purification strategy is needed. Column chromatography using deactivated silica gel (treated with a base like triethylamine) can prevent product degradation on the column.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting material for the synthesis of this compound?

A1: The most common starting material is 5-cyanouracil, also known as 2,4-dihydroxy-5-cyanopyrimidine. This can be synthesized from uracil through various methods.

Q2: What is the role of phosphorus oxychloride (POCl₃) in this reaction?

A2: POCl₃ serves as the chlorinating agent, replacing the hydroxyl groups of 5-cyanouracil with chlorine atoms. In many procedures, an excess of POCl₃ is also used as the solvent for the reaction.

Q3: Why is a tertiary amine base like N,N-dimethylaniline or triethylamine often added to the reaction?

A3: A tertiary amine acts as a catalyst and an acid scavenger. It facilitates the chlorination reaction, but its use needs to be carefully optimized to avoid the formation of N-substituted byproducts.[1][2]

Q4: What are the key safety precautions to take during this synthesis?

A4: Phosphorus oxychloride (POCl₃) is a highly corrosive and water-reactive substance. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The quenching of excess POCl₃ is highly exothermic and must be done with extreme care at low temperatures.

Q5: What is a typical yield for this reaction?

A5: While specific yields for this compound can vary, yields for analogous syntheses of similar 2,4-dichloropyrimidines are often reported in the range of 80% to 95% under optimized conditions.[1][2] For example, the synthesis of 2,4-dichloro-5-fluoropyrimidine has been reported with a yield of up to 92.2%.[1]

Experimental Protocol

This is a representative protocol for the synthesis of this compound based on established methods for similar compounds. Optimization may be required.

Materials:

  • 5-cyanouracil

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline (DMA) or Triethylamine (TEA)

  • Toluene

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-cyanouracil (1 equivalent) in toluene.

  • Add phosphorus oxychloride (5-10 equivalents) to the suspension.[1]

  • Slowly add N,N-dimethylaniline (1.5-2 equivalents) to the mixture.[1]

  • Heat the reaction mixture to reflux (approximately 110-115°C) and maintain for 2-6 hours. Monitor the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add the cooled reaction mixture to a vigorously stirred beaker containing a mixture of crushed ice and water, ensuring the temperature is maintained below 10°C.

  • Adjust the pH of the aqueous mixture to ~7 using a saturated solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization or column chromatography on silica gel.

Data Presentation

The following table summarizes the impact of key reaction parameters on the yield of similar 2,4-dichloropyrimidine syntheses, which can be used as a guide for optimizing the synthesis of this compound.

ParameterVariationEffect on YieldReference
Molar Ratio (POCl₃ : Starting Material) 5:1 to 10:1Increasing the ratio generally improves the yield by driving the reaction to completion.[1]
Molar Ratio (Base : Starting Material) 1:1 to 2:1An optimal ratio is crucial. Too little may result in an incomplete reaction, while too much can lead to side product formation.[1]
Reaction Temperature (°C) 100 to 115Higher temperatures within this range typically lead to faster reaction rates and higher conversion.[1]
Reaction Time (hours) 2 to 8Longer reaction times can increase conversion, but may also promote side product formation if the product is not stable under the reaction conditions.[1][3]

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Synthesis reagents 1. Reagent Addition (5-cyanouracil, Toluene, POCl₃, Base) reflux 2. Reflux (110-115°C, 2-6h) reagents->reflux monitoring 3. Reaction Monitoring (TLC/HPLC) reflux->monitoring cooling 4. Cooling (to Room Temperature) monitoring->cooling quench 5. Quenching (in Ice/Water, <10°C) cooling->quench neutralize 6. Neutralization (pH ~7 with NaHCO₃) quench->neutralize extract 7. Extraction (Ethyl Acetate) neutralize->extract wash 8. Washing (Water, Brine) extract->wash dry 9. Drying and Concentration wash->dry purify 10. Purification (Recrystallization/Chromatography) dry->purify product Final Product purify->product

Caption: A step-by-step workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic Troubleshooting Common Synthesis Issues issue Issue Encountered incomplete_rxn Incomplete Reaction issue->incomplete_rxn low_yield Low Yield During Workup issue->low_yield poor_purity Poor Product Purity issue->poor_purity cause1 Insufficient POCl₃ Inadequate Temperature Poor Reagent Quality incomplete_rxn->cause1 Potential Causes cause2 Product Hydrolysis (Quenching/pH) Prolonged Aqueous Contact low_yield->cause2 Potential Causes cause3 Side Product Formation (e.g., amination) Product Decomposition poor_purity->cause3 Potential Causes solution1 Increase POCl₃ Ratio Verify Temperature Use Pure Reagents Monitor Reaction cause1->solution1 Solutions solution2 Controlled 'Reverse' Quench Use Mild Base (NaHCO₃) Prompt Extraction cause2->solution2 Solutions solution3 Optimize Base Stoichiometry Control Temp. and Time Deactivated Silica Gel cause3->solution3 Solutions

Caption: A logical diagram for troubleshooting common issues in the synthesis.

References

controlling regioselectivity in reactions of 2,4-Dichloro-5-cyanopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,4-dichloro-5-cyanopyrimidine. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on controlling regioselectivity in reactions involving this versatile synthetic intermediate. Here you will find answers to frequently asked questions and troubleshooting advice for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the typical regioselectivity observed in reactions of this compound?

In nucleophilic aromatic substitution (SNAr) and most palladium-catalyzed cross-coupling reactions, the chlorine atom at the C4 position is generally more reactive than the chlorine at the C2 position.[1][2][3][4] This preference is attributed to the electronic properties of the pyrimidine ring, where the C4 position is more electrophilic.[1] The electron-withdrawing cyano group at the C5 position further enhances this inherent preference for C4 substitution.[1]

Q2: What factors influence the C4 vs. C2 selectivity?

Several factors can significantly impact the regioselectivity of reactions with this compound:

  • Nature of the Nucleophile: While many nucleophiles preferentially attack the C4 position, certain nucleophiles can show high selectivity for the C2 position. For instance, tertiary amines have been reported to exhibit excellent C2 selectivity when an electron-withdrawing group like the cyano group is present at C5.[1][5][6]

  • Substituents on the Pyrimidine Ring: Additional substituents on the pyrimidine ring can alter the electronic distribution and, consequently, the regioselectivity. Electron-donating groups (EDGs) at the C6 position can reverse the typical selectivity, favoring substitution at the C2 position.[1][7]

  • Reaction Conditions: Temperature, solvent, and the choice of base are crucial in determining the reaction's outcome.[1] For example, lower temperatures may improve selectivity in some cases.

  • Catalyst and Ligand System: In palladium-catalyzed cross-coupling reactions, the choice of the palladium catalyst and, more importantly, the ligand can override the inherent C4 preference.[8][9][10] Specific ligand systems have been developed to achieve high selectivity for either the C2 or C4 position.[9][10]

Q3: How can I selectively achieve substitution at the C4 position?

To favor substitution at the C4 position, you can generally rely on the inherent reactivity of this compound. Standard SNAr conditions with primary or secondary amines, alcohols, or thiols will typically yield the 4-substituted product as the major isomer. Palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig amination also generally favor the C4 position under standard conditions.[8][11][12]

Q4: What strategies can be employed to achieve selective substitution at the C2 position?

Achieving C2 selectivity requires overcoming the natural preference for C4 substitution. Here are some effective strategies:

  • Use of Tertiary Amines: With the C5-cyano group present, using a tertiary amine as the nucleophile can lead to high C2 selectivity.[5][6] An in-situ N-dealkylation of the intermediate can yield a product that appears to be from a secondary amine reacting at the C2 position.[5][6]

  • Palladium-Catalyzed C-S Coupling: Specific palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands have been shown to uniquely effect C2-selective cross-coupling with thiols.[10]

  • Ring Substitution: If synthetically feasible, introducing an electron-donating group at the C6 position of the pyrimidine ring can electronically favor nucleophilic attack at the C2 position.[3][7]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no conversion of starting material. 1. Insufficiently reactive nucleophile.2. Reaction temperature is too low.3. Inappropriate solvent or base.1. Use a stronger nucleophile or consider adding an activating agent.2. Gradually and carefully increase the reaction temperature while monitoring for side product formation.3. Screen a range of solvents and bases to find the optimal conditions for your specific reaction.[1]
Poor C4-selectivity, obtaining a mixture of C2 and C4 isomers. 1. Reaction conditions may favor C2-substitution.2. The chosen nucleophile has a preference for the C2 position.3. High reaction temperature eroding selectivity.1. Optimize reaction conditions: screen different solvents, bases, and temperatures. For example, using n-butanol with DIPEA has been reported to be effective for C4 substitution.2. If using a nucleophile known to attack C2, consider if an alternative nucleophile can be used.3. Lowering the reaction temperature may improve C4 selectivity.[1]
Difficulty in achieving C2-selectivity. 1. The inherent reactivity strongly favors C4 substitution.2. The reaction conditions are not suitable for promoting C2 attack.1. For SNAr with amines, consider using a tertiary amine as the nucleophile.[5][6]2. For palladium-catalyzed reactions, a thorough screening of catalysts and ligands is essential. For C-S coupling, consider using a palladium catalyst with a bulky NHC ligand.[10]3. Explore alternative conditions reported in the literature that are known to favor C2 substitution.
Formation of di-substituted product. 1. Reaction conditions are too harsh (e.g., high temperature, long reaction time).2. Stoichiometry of the nucleophile is too high.1. Reduce the reaction temperature and/or reaction time.2. Use a controlled amount of the nucleophile (e.g., 1.0-1.2 equivalents).

Experimental Protocols

Protocol 1: General Procedure for Selective C4-Amination (SNAr)

This protocol describes a general method for the selective substitution of the C4-chloro group with an amine.

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., n-butanol, isopropanol, or DMF) is added the desired amine (1.1 eq) and a base such as diisopropylethylamine (DIPEA) or potassium carbonate (1.5 eq).

  • The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C, depending on the reactivity of the amine.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired 4-amino-2-chloro-5-cyanopyrimidine derivative.

Protocol 2: C2-Selective Amination using a Tertiary Amine

This protocol is adapted from literature reports on achieving C2 selectivity with tertiary amines.[5][6]

  • In a reaction vial, this compound (1.0 eq) is dissolved in a solvent such as chloroform (CHCl₃) or 1,2-dichloroethane (DCE).

  • The tertiary amine (e.g., triethylamine, 1.2 eq) is added to the solution.

  • The reaction is stirred at room temperature or heated to a moderate temperature (e.g., 90 °C), and the progress is monitored by TLC or LC-MS.

  • Once the reaction is complete, the solvent is evaporated.

  • The resulting crude product, which may undergo in-situ N-dealkylation, is then purified by column chromatography to yield the 2-amino-4-chloro-5-cyanopyrimidine derivative.

Visual Guides

regioselectivity_control cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Products start This compound C4_conditions Standard SNAr / Pd-Coupling (e.g., RNH₂, DIPEA, n-BuOH) or (Pd catalyst, standard ligand) start->C4_conditions Favored Pathway C2_conditions Specialized Conditions (e.g., Tertiary Amine) or (Pd catalyst, bulky NHC ligand) start->C2_conditions Controlled Pathway C4_product C4-Substituted Product (Major) C4_conditions->C4_product C2_product C2-Substituted Product (Major) C2_conditions->C2_product

Caption: Decision workflow for controlling regioselectivity.

factor_influence center Regioselectivity (C4 vs. C2) nucleophile Nucleophile nucleophile->center conditions Reaction Conditions (Temp, Solvent, Base) conditions->center substituents Ring Substituents (e.g., C6-EDG) substituents->center catalyst Catalyst/Ligand (for Cross-Coupling) catalyst->center

Caption: Factors influencing regioselectivity in reactions.

References

Technical Support Center: Purification of 2,4-Dichloro-5-cyanopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of crude 2,4-Dichloro-5-cyanopyrimidine. This critical intermediate in organic synthesis and drug development often requires high purity (typically ≥99%) for successful downstream applications.[1] This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for common purification techniques.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can originate from the starting materials and side reactions during synthesis. The synthesis of this compound often involves the chlorination of a uracil derivative using an agent like phosphorus oxychloride.[2] Potential impurities include:

  • Unreacted Starting Materials: Such as 5-cyanouracil.

  • Mono-chlorinated Intermediates: For instance, 2-hydroxy-4-chloro-5-cyanopyrimidine or 4-hydroxy-2-chloro-5-cyanopyrimidine.

  • Isomeric Byproducts: Depending on the synthetic route, small amounts of other dichlorinated pyrimidines could be formed.

  • Reagent Residues: Residual phosphorus-containing compounds if phosphorus oxychloride is used.

  • Amine-substituted side products: If amines are used as catalysts or bases in the reaction, they can sometimes lead to the formation of amine-substituted pyrimidines.[2]

Q2: What are the key physical properties of this compound to consider during purification?

A2: Understanding the physical properties is crucial for selecting the appropriate purification method.

PropertyValue
CAS Number 3177-24-0[3]
Molecular Formula C₅HCl₂N₃[3]
Molecular Weight 173.99 g/mol [3]
Appearance Crystalline solid
Melting Point 62-63 °C[3]
Boiling Point 110-112 °C at 2 Torr[3]

Q3: How should I handle and store purified this compound?

A3: this compound should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn. It is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.

Troubleshooting Guides

Recrystallization

Issue: The compound does not dissolve in the hot solvent.

  • Possible Cause: The chosen solvent is not suitable for dissolving the compound.

  • Recommended Solution:

    • Increase Solvent Volume: Add more of the hot solvent in small increments.

    • Switch to a More Polar Solvent: Based on the structure of this compound, moderately polar solvents should be effective. Consider trying ethyl acetate or a mixture of solvents like toluene/ethyl acetate.

    • Use a Solvent Mixture: Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., dichloromethane or ethyl acetate) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble, e.g., hexane or heptane) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.

Issue: The compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause: The solution is supersaturated, or the cooling process is too rapid. The melting point of the compound (62-63 °C) is relatively low, which can increase the likelihood of oiling out.

  • Recommended Solution:

    • Reheat and Add More Solvent: Reheat the mixture to dissolve the oil, add more of the "good" solvent to decrease the saturation, and then allow it to cool more slowly.

    • Slow Cooling: Allow the flask to cool to room temperature on a benchtop, insulated from any cold surfaces, before transferring it to an ice bath.

    • Seed Crystals: If available, add a small, pure crystal of this compound to the cooled solution to induce crystallization.

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.

Issue: Low recovery of purified crystals.

  • Possible Cause: The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used.

  • Recommended Solution:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Cool Thoroughly: Ensure the crystallization mixture is thoroughly cooled in an ice bath to minimize the solubility of the product.

    • Solvent Selection: Choose a solvent or solvent system where the product has a large difference in solubility between the hot and cold temperatures.

    • Concentrate the Filtrate: If a significant amount of product remains in the mother liquor, you can concentrate the filtrate and attempt a second recrystallization.

Column Chromatography

Issue: Poor separation of the desired compound from impurities (co-elution).

  • Possible Cause: The polarity of the mobile phase is too high, or the column is overloaded.

  • Recommended Solution:

    • Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. Start with a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. A good separation on TLC will show distinct spots for your product and impurities.[4]

    • Reduce the Amount of Sample: Do not overload the column. A general rule of thumb is to use a mass of silica gel that is 50-100 times the mass of the crude product.

    • Use a Gradient Elution: Start with a low-polarity solvent and gradually increase the polarity of the mobile phase during the chromatography run. This can help to first elute the less polar impurities, followed by the desired product, and finally the more polar impurities.

Issue: The compound is streaking on the TLC plate and the column.

  • Possible Cause: The compound is not fully dissolving in the mobile phase, the sample is too concentrated, or there are highly polar impurities.

  • Recommended Solution:

    • Adjust Mobile Phase: Add a small amount of a more polar solvent to the mobile phase to improve the solubility of the compound.

    • Dilute the Sample: Ensure the crude product is fully dissolved in a minimal amount of the initial mobile phase before loading it onto the column.

    • Pre-adsorb the Sample: For compounds that are not very soluble in the mobile phase, you can pre-adsorb the crude material onto a small amount of silica gel. After evaporating the solvent, the dry silica with the adsorbed compound can be carefully added to the top of the column.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethyl Acetate/Hexane)

This protocol is a general guideline and may require optimization based on the impurity profile of your crude material.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of warm ethyl acetate to dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Addition of Anti-solvent: While the ethyl acetate solution is still warm, slowly add hexane dropwise with swirling until the solution becomes faintly cloudy.

  • Re-dissolution: Gently warm the flask to re-dissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Flash Column Chromatography

This protocol assumes a moderately polar compound and may need adjustment based on TLC analysis.

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane) and spot it on a silica gel TLC plate. Develop the plate in various ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 1:1) to find a solvent system that gives your product an Rf value of approximately 0.3-0.4 and separates it from impurities.[5]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate). Carefully pour the slurry into a chromatography column, ensuring there are no air bubbles. Allow the silica to settle, and then add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase. Carefully load the solution onto the top of the silica gel column.

  • Elution: Begin eluting the column with the initial mobile phase, collecting fractions.

  • Gradient Elution (if necessary): Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate to elute the desired compound.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow crude_product Crude 2,4-Dichloro- 5-cyanopyrimidine dissolution Dissolve in minimal hot solvent crude_product->dissolution recrystallization Recrystallization dissolution->recrystallization filtration Vacuum Filtration recrystallization->filtration pure_product Pure Crystalline Product filtration->pure_product

Caption: General workflow for purification by recrystallization.

Chromatography_Workflow crude_product Crude 2,4-Dichloro- 5-cyanopyrimidine tlc_analysis TLC Analysis for Solvent System crude_product->tlc_analysis sample_loading Load Sample crude_product->sample_loading column_packing Pack Silica Gel Column tlc_analysis->column_packing column_packing->sample_loading elution Elute with Solvent Gradient sample_loading->elution fraction_collection Collect Fractions elution->fraction_collection fraction_analysis Analyze Fractions by TLC fraction_collection->fraction_analysis solvent_removal Combine Pure Fractions & Evaporate Solvent fraction_analysis->solvent_removal pure_product Pure Product solvent_removal->pure_product

Caption: Workflow for purification by column chromatography.

Troubleshooting_Logic cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography start Purification Issue no_dissolve Compound not dissolving start->no_dissolve oiling_out Oiling out start->oiling_out low_yield Low yield start->low_yield poor_sep Poor separation start->poor_sep streaking Streaking start->streaking sol_vol Increase solvent volume no_dissolve->sol_vol sol_pol Change to more polar solvent no_dissolve->sol_pol sol_mix Use a solvent mixture no_dissolve->sol_mix reheat_add Reheat and add solvent oiling_out->reheat_add slow_cool Slow down cooling oiling_out->slow_cool seed Use seed crystal oiling_out->seed min_sol Minimize solvent low_yield->min_sol cool_thorough Cool thoroughly low_yield->cool_thorough conc_filtrate Concentrate filtrate low_yield->conc_filtrate opt_mobile Optimize mobile phase (TLC) poor_sep->opt_mobile reduce_load Reduce sample load poor_sep->reduce_load gradient Use gradient elution poor_sep->gradient adj_mobile Adjust mobile phase streaking->adj_mobile dilute_sample Dilute sample streaking->dilute_sample pre_adsorb Pre-adsorb sample streaking->pre_adsorb

Caption: Troubleshooting decision tree for purification issues.

References

minimizing side product formation in pyrimidine chlorination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing pyrimidine chlorination reactions to minimize the formation of side products and maximize yield and purity.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the chlorination of pyrimidines, particularly the conversion of hydroxypyrimidines to chloropyrimidines using common chlorinating agents like phosphorus oxychloride (POCl₃).

Issue 1: Low or No Conversion of Starting Material

  • Symptom: Analysis of the crude reaction mixture (e.g., by TLC, LC-MS, or NMR) shows a significant amount of the starting hydroxypyrimidine remaining.

  • Possible Causes & Solutions:

CauseRecommended Solution
Insufficient Reagent Activity Use fresh, high-quality POCl₃. Older bottles of POCl₃ can absorb moisture and lose activity. Consider adding a small amount of PCl₅, which can help to activate the POCl₃, though it is often not necessary with modern, optimized protocols.
Inadequate Reaction Temperature Ensure the reaction is heated to the appropriate temperature. Traditional methods often require refluxing in excess POCl₃ (around 110 °C). More modern, solvent-free methods in a sealed reactor may require higher temperatures (e.g., 140-160 °C) for shorter periods.[1]
Insufficient Reaction Time Monitor the reaction progress. If the reaction has not gone to completion within the expected timeframe, consider extending the reaction time.
Presence of Water Ensure all glassware is thoroughly dried and that anhydrous conditions are maintained, as water will react with and consume the chlorinating agent.
Inappropriate Base or Stoichiometry For many chlorinations, a tertiary amine base like pyridine or N,N-diethylaniline is used to neutralize the HCl generated. Ensure the correct stoichiometry of the base is used. In some solvent-free protocols, one equivalent of pyridine per hydroxyl group is recommended.[1][2]

Issue 2: Formation of Insoluble, Slimy, or Flocculent Byproducts

  • Symptom: The reaction mixture becomes thick and difficult to stir, or upon workup, insoluble, often colored, materials are formed that complicate extraction and filtration.[3]

  • Possible Causes & Solutions:

CauseRecommended Solution
Reaction Temperature is Too High Excessive heat can lead to polymerization or decomposition of the starting material or product. Reduce the reaction temperature and monitor for improvement.
Large Excess of POCl₃ Traditional methods using a large excess of POCl₃ can sometimes lead to the formation of complex phosphorus-containing byproducts upon quenching.[1][2] Consider switching to a modern protocol that uses an equimolar amount of POCl₃.[1]
Substrate Decomposition If the pyrimidine ring is substituted with sensitive functional groups, it may not be stable under the harsh reaction conditions. A milder chlorinating agent or different reaction conditions may be necessary.

Issue 3: Low Isolated Yield Due to Product Decomposition During Workup

  • Symptom: The reaction appears to go to completion, but the final isolated yield of the chloropyrimidine is low. You may observe the reappearance of the starting hydroxypyrimidine in your final product analysis.

  • Possible Causes & Solutions:

CauseRecommended Solution
Hydrolysis of the Chloropyrimidine Chloropyrimidines can be sensitive to hydrolysis, especially in acidic or basic aqueous solutions during workup.[3] When quenching the reaction, use ice-cold water and work quickly. Neutralize the solution carefully, avoiding strongly acidic or basic conditions for extended periods.
Uncontrolled Quenching Exotherm The quenching of excess POCl₃ is highly exothermic and can lead to localized heating, which can decompose the product.[1] Add the reaction mixture slowly to a vigorously stirred, well-cooled (ice bath) quenching solution (e.g., water or a dilute bicarbonate solution).
Product Volatility Some chloropyrimidines are volatile. Avoid excessive heating during solvent removal.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of side product formation in pyrimidine chlorination?

A1: The most common issues leading to side products are often related to the reaction conditions. Using a large excess of the chlorinating agent (like POCl₃), excessively high temperatures, or prolonged reaction times can lead to decomposition and the formation of hard-to-remove impurities.[1][3] Additionally, improper workup procedures can cause hydrolysis of the desired chloropyrimidine back to its hydroxy precursor.[3]

Q2: Is it better to use POCl₃ with or without a solvent?

A2: While traditional methods often use excess POCl₃ as both the reagent and the solvent, modern procedures have shown that solvent-free reactions using an equimolar amount of POCl₃ in a sealed reactor can be highly efficient, environmentally friendlier, and lead to high yields and purity.[1][2] This approach also simplifies the workup process as there is no large excess of POCl₃ to quench.

Q3: When should I consider using a milder chlorinating agent than POCl₃?

A3: If your pyrimidine substrate contains sensitive functional groups that are not stable to the highly acidic and high-temperature conditions of a POCl₃ reaction, you should consider milder chlorinating agents. Alternatives include SOCl₂ with a catalytic amount of DMF, or Vilsmeier-type reagents.

Q4: How can I effectively remove phosphorus-containing byproducts after the reaction?

A4: The standard procedure is to quench the reaction mixture by carefully adding it to ice-water. This hydrolyzes the remaining POCl₃ and related phosphorus compounds to phosphoric acid. The product can then be extracted with an organic solvent. Careful pH adjustment during the workup can also help to keep these byproducts in the aqueous phase.

Q5: My pyrimidine has an amino group. Will this interfere with the chlorination of a hydroxyl group?

A5: Amino groups can react with POCl₃. If the amino group is not the desired site of reaction, it may need to be protected prior to the chlorination step. The reactivity will depend on the specific structure of the pyrimidine and the reaction conditions.

Quantitative Data Summary

The following table summarizes data from a study on a large-scale, solvent-free chlorination of various hydroxypyrimidines using an equimolar amount of POCl₃ and pyridine as a base. The reactions were conducted in a sealed reactor for 2 hours at 160 °C.[1]

Starting HydroxypyrimidineSubstituentsScale (moles)Isolated Yield (%)
4-Hydroxy-2,6-dimethylpyrimidine2,6-dimethyl0.385
4-Hydroxy-2-methyl-6-(trifluoromethyl)pyrimidine2-methyl, 6-trifluoromethyl0.382
2,4-Dihydroxy-5-methylpyrimidine (Thymine)5-methyl0.380
4,6-DihydroxypyrimidineNone0.392
2-Amino-4,6-dihydroxypyrimidine2-amino0.388
5-Bromo-2,4-dihydroxypyrimidine5-bromo0.385

Experimental Protocols

Protocol 1: Modern Solvent-Free Chlorination of Hydroxypyrimidines [1]

This protocol is suitable for large-scale preparations and minimizes waste.

  • Reagents and Setup:

    • Hydroxypyrimidine (1 equivalent)

    • Phosphorus oxychloride (POCl₃) (1 equivalent per hydroxyl group)

    • Pyridine (1 equivalent)

    • A Teflon-lined stainless steel sealed reactor.

  • Procedure: a. To the sealed reactor, add the hydroxypyrimidine, POCl₃, and pyridine. b. Seal the reactor and heat the mixture to 160 °C for 2 hours with stirring. c. After 2 hours, cool the reactor to room temperature. d. Carefully open the reactor in a well-ventilated fume hood. e. Slowly and carefully pour the reaction mixture onto 100 mL of crushed ice/cold water with vigorous stirring. f. Adjust the pH of the resulting solution to 8-9 using a saturated solution of sodium carbonate (Na₂CO₃). g. The chlorinated pyrimidine product will often precipitate as a solid. Isolate the product by filtration, wash it with cold water, and dry it under a vacuum. If the product is not a solid, extract it with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation start Start reagents Add Hydroxypyrimidine, POCl3 (1 eq.), and Pyridine (1 eq.) to a sealed reactor start->reagents heat Seal reactor and heat to 160°C for 2 hours reagents->heat cool Cool reactor to room temperature heat->cool quench Carefully quench mixture in ice-water cool->quench neutralize Adjust pH to 8-9 with sat. Na2CO3 quench->neutralize isolate Isolate product via filtration or extraction neutralize->isolate end End isolate->end

Caption: Experimental workflow for solvent-free pyrimidine chlorination.

troubleshooting_guide cluster_causes Identify Primary Symptom cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Decomposition start Low Yield or Impure Product incomplete_rxn Starting Material Remains? start->incomplete_rxn decomp Decomposition or Hydrolysis Suspected? start->decomp incomplete_rxn->decomp No sol1 Increase Temperature or Reaction Time incomplete_rxn->sol1 Yes sol4 Use Equimolar POCl3 (Solvent-Free Method) decomp->sol4 Yes sol2 Check Reagent Quality (POCl3) sol1->sol2 sol3 Ensure Anhydrous Conditions sol2->sol3 sol5 Improve Quenching (Controlled, Low Temp) sol4->sol5 sol6 Workup Quickly and Avoid pH Extremes sol5->sol6

References

Technical Support Center: Suzuki Coupling with 2,4-Dichloro-5-cyanopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki coupling of 2,4-dichloro-5-cyanopyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the Suzuki coupling of this compound?

A1: For 2,4-dichloropyrimidines, the Suzuki cross-coupling reaction generally exhibits a preference for substitution at the C4-position.[1] This regioselectivity is attributed to the favored oxidative addition of the palladium catalyst to the C4-chlorine bond.[1] However, the choice of ligand can influence and even reverse this selectivity. For instance, bulky monophosphine ligands may favor C4 coupling, while diphosphine ligands like dppf can promote C2 coupling.[2]

Q2: Which palladium catalyst system is most effective for this type of coupling?

A2: A variety of palladium catalysts have been successfully employed. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and effective catalyst for the Suzuki coupling of 2,4-dichloropyrimidines.[1] Other successful systems include those using sterically hindered and electron-rich phosphine ligands like SPhos and XPhos, which are known to be effective for challenging heteroaryl couplings.[3] For aryl chlorides, which are generally less reactive, ligands that accelerate oxidative addition, such as Buchwald ligands, can be beneficial.[4][5][6]

Q3: What are common side reactions to be aware of?

A3: The most prevalent side reactions in Suzuki couplings are protodeboronation of the boronic acid and dehalogenation of the aryl halide.[7][8] Protodeboronation, the cleavage of the carbon-boron bond by a proton source, can be exacerbated by high temperatures and certain bases.[9] Homo-coupling of the boronic acid is another potential side reaction.[9] For heteroaryl boronic acids, decomposition can be a significant issue.[10]

Q4: How does the electronic nature of the boronic acid affect the reaction?

A4: The electronic properties of the boronic acid significantly impact the reaction outcome. Boronic acids with electron-donating groups generally lead to good yields, while those with electron-withdrawing groups can slow down the transmetalation step, resulting in lower yields.[9][11]

Q5: Can microwave irradiation be beneficial for this reaction?

A5: Yes, microwave-assisted Suzuki couplings can be highly effective. This technique often leads to dramatically reduced reaction times (e.g., to as little as 15 minutes) and can improve yields, sometimes with very low catalyst loading (e.g., 0.5 mol%).[1][9]

Troubleshooting Guides

This section addresses specific issues that may arise during the Suzuki coupling of this compound.

Problem: Low or No Product Yield

Possible Cause 1: Inactive Catalyst

  • Solution: Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species.[1] The choice of solvent can influence this reduction.[1] Consider using a Pd(0) source directly, such as Pd(PPh₃)₄. Adding a supplementary phosphine ligand like PPh₃ can help stabilize the active Pd(0) complex.[12]

Possible Cause 2: Inefficient Transmetalation

  • Solution: The choice of base is critical for activating the boronic acid to facilitate transmetalation.[13] Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used.[1][3][11] The presence of water in the solvent system can be beneficial by promoting the formation of the more reactive boronate species.[1] If using anhydrous conditions, ensure the base is finely powdered to improve reactivity.[4]

Possible Cause 3: Boronic Acid Decomposition

  • Solution: Boronic acids can be unstable, especially heteroaryl boronic acids.[10][14] Using fresh, high-purity boronic acid is recommended.[9] Alternatively, more stable boronic esters (e.g., pinacol esters) or organotrifluoroborates can be used, which slowly release the boronic acid under the reaction conditions, minimizing decomposition.[7][8][15]

Problem: Formation of Dehalogenation Byproduct

Possible Cause: Unwanted Reductive Pathway

  • Solution: Dehalogenation occurs when the palladium intermediate reacts with a hydride source instead of the boronic acid.[8] This can sometimes be suppressed by protecting the pyrrole nitrogen when applicable.[16] The choice of base and solvent can also influence the extent of dehalogenation. Amine bases or alcoholic solvents can sometimes act as hydride donors.[8]

Problem: Reaction Stalls or is Sluggish

Possible Cause 1: Poor Substrate Reactivity

  • Solution: Aryl chlorides are less reactive than the corresponding bromides or iodides.[9] Increasing the reaction temperature or switching to a more active catalyst system with bulky, electron-rich ligands (e.g., Buchwald ligands) can overcome the higher activation barrier for oxidative addition.[4][5][6]

Possible Cause 2: Steric Hindrance

  • Solution: Sterically hindered coupling partners, such as ortho-substituted boronic acids, can significantly reduce reaction rates and yields.[9] Using ligands with a larger bite angle or increasing the reaction temperature may improve the outcome.

Data Presentation: Reaction Condition Optimization

The following tables summarize data from studies on Suzuki couplings of dichloropyrimidines, which can serve as a starting point for optimizing the reaction with this compound.

Table 1: Catalyst and Ligand Screening

CatalystLigandYield (%)NotesSource
Pd(PPh₃)₄-71Effective for 2,4-dichloropyrimidine.[1]
Pd₂(dba)₃-<5Inefficient without a suitable ligand.[1]
Pd(dppf)Cl₂·CH₂Cl₂-70Good yield, wide bite angle ligand.[1]
Pd/IPr-Good to moderatePromotes C4-selectivity.[2]
Pd/SIPr-Good to moderatePromotes C4-selectivity.[2]

Table 2: Base and Solvent Screening for the Coupling of 2,4-dichloropyrimidine with Phenylboronic Acid

BaseSolventYield (%)NotesSource
K₂CO₃1,4-Dioxane/H₂O (2:1)80Optimal solvent mixture.[1]
K₂CO₃THF/H₂O (1:1)75Good yield with aqueous mixture.[1]
K₃PO₄1,4-DioxaneGoodEffective in anhydrous conditions.[11][17][18]
Cs₂CO₃Dioxane-Generally a very effective base.[19]
Et₃N-LowAmine bases can be less effective.[20]

Experimental Protocols

General Procedure for Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine [1][3]

  • Reagent Preparation: In a microwave reaction vessel equipped with a magnetic stir bar, combine the 2,4-dichloropyrimidine (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.0-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas, such as argon or nitrogen, for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 2:1) via syringe.

  • Microwave Irradiation: Place the vessel in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).

  • Work-up: After the reaction is complete, cool the vessel to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Below are diagrams illustrating key concepts in troubleshooting Suzuki coupling reactions.

G cluster_start Initial Reaction Setup cluster_analysis Reaction Outcome Analysis cluster_troubleshooting Troubleshooting Pathways cluster_solutions1 Solutions for No/Low Conversion cluster_solutions2 Solutions for Side Products cluster_end Final Outcome Start Suzuki Coupling of This compound Analysis Analyze Reaction Mixture (TLC, LC-MS, NMR) Start->Analysis NoReaction Low or No Conversion Analysis->NoReaction Incomplete Reaction SideProducts Side Products Observed (Dehalogenation, Protodeboronation) Analysis->SideProducts Byproducts Detected Success Desired Product Formed Analysis->Success Clean Conversion CheckCatalyst Screen Catalyst/Ligand (e.g., Pd(dppf)Cl₂, Buchwald ligands) NoReaction->CheckCatalyst OptimizeBaseSolvent Optimize Base & Solvent (e.g., K₃PO₄, Cs₂CO₃, aq. dioxane) NoReaction->OptimizeBaseSolvent IncreaseTemp Increase Temperature (Conventional or Microwave) NoReaction->IncreaseTemp FreshReagents Use Fresh Boronic Acid or Boronic Ester SideProducts->FreshReagents ModifyConditions Modify Base/Solvent (Avoid amine bases if dehalogenation occurs) SideProducts->ModifyConditions Purification Purify Product Success->Purification CheckCatalyst->Analysis Re-evaluate OptimizeBaseSolvent->Analysis Re-evaluate IncreaseTemp->Analysis Re-evaluate FreshReagents->Analysis Re-evaluate ModifyConditions->Analysis Re-evaluate

Figure 1. A troubleshooting workflow for a failed Suzuki coupling reaction.

Suzuki_Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex oxidative_addition Oxidative Addition pd2_r1r2 R¹-Pd(II)L₂-R² pd2_complex->pd2_r1r2 transmetalation Transmetalation boronate R²-B(OH)₃⁻ pd2_r1r2->pd0 product R¹-R² pd2_r1r2->product reductive_elimination Reductive Elimination base Base (e.g., K₂CO₃) base->boronate boronic_acid R²-B(OH)₂ boronic_acid->boronate Activation aryl_halide R¹-X (this compound)

Figure 2. The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Technical Support Center: Optimization of Nucleophilic Aromatic Substitution (SNAr) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in nucleophilic aromatic substitution (SNAr) reactions.

Troubleshooting Guide

This guide addresses common problems encountered during SNAr experiments in a question-and-answer format, offering systematic approaches to identify and resolve these issues.

Q1: My SNAr reaction shows low or no product yield. What are the potential causes and how can I improve it?

A1: Low or no yield in an SNAr reaction can stem from several factors. A systematic evaluation of the reaction components and conditions is crucial for troubleshooting.

Possible Causes and Solutions:

  • Insufficient Aromatic Ring Activation: The aromatic ring must be sufficiently electron-deficient to be attacked by a nucleophile.[1][2] This is achieved by having strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[1][3][4][5][6]

    • Solution: If your substrate lacks adequate activation, consider using an analog with stronger or additional EWGs (e.g., -NO₂, -CN, -C(O)R).[5][7][8] The more EWGs present, the more readily the reaction occurs, often at lower temperatures.[3]

  • Poor Leaving Group: The choice of leaving group significantly impacts the reaction rate.

    • Solution: Contrary to Sₙ1 and Sₙ2 reactions, fluoride is often an excellent leaving group in SNAr reactions due to its high electronegativity, which enhances the electrophilicity of the carbon being attacked.[1][5] The general reactivity trend for halogen leaving groups is F > Cl ≈ Br > I.[1][9] If you are not using a fluoro-substituted starting material, consider its availability.[1]

  • Inappropriate Reaction Temperature: Many SNAr reactions require heat to overcome the activation energy barrier.[1]

    • Solution: If the reaction is being run at room temperature, a gradual increase in temperature while monitoring the reaction progress by TLC or LC-MS can significantly improve the rate and yield.[1] Some reactions may even necessitate reflux conditions.[1]

  • Suboptimal Solvent Choice: The solvent plays a critical role in SNAr reactions.

    • Solution: Polar aprotic solvents such as DMSO, DMF, and acetonitrile are generally preferred.[1][10] These solvents solvate the cation of the nucleophile, leaving the anion more "naked" and, therefore, more reactive.[1] Protic solvents can form hydrogen bonds with the nucleophile, reducing its nucleophilicity and slowing the reaction.[1][10]

  • Weak Nucleophile: The strength of the nucleophile can be a limiting factor.

    • Solution: If using a weak nucleophile, consider using a stronger base to deprotonate it beforehand, thereby increasing its nucleophilicity.[11] Common strong bases include NaH, K₂CO₃, and Cs₂CO₃.[11]

Below is a troubleshooting workflow to diagnose low-yield SNAr reactions:

LowYieldTroubleshooting start Low or No Product Yield check_activation Is the aromatic ring sufficiently activated (ortho/para EWGs)? start->check_activation check_lg Is the leaving group optimal (e.g., F)? check_activation->check_lg Yes solution_activation Consider a more electron-deficient substrate. check_activation->solution_activation No check_temp Is the reaction temperature high enough? check_lg->check_temp Yes solution_lg Switch to a fluoro- substituted starting material. check_lg->solution_lg No check_solvent Is a polar aprotic solvent being used? check_temp->check_solvent Yes solution_temp Gradually increase temperature and monitor reaction. check_temp->solution_temp No check_nucleophile Is the nucleophile strong enough? check_solvent->check_nucleophile Yes solution_solvent Switch to DMSO, DMF, or acetonitrile. check_solvent->solution_solvent No solution_nucleophile Use a stronger base to deprotonate the nucleophile. check_nucleophile->solution_nucleophile No SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products A Aryl Halide (Ar-X) (with o/p EWG) Meisenheimer Meisenheimer Complex (Resonance Stabilized Carbanion) A->Meisenheimer + Nu- Nu Nucleophile (Nu-) Product Substituted Arene (Ar-Nu) Meisenheimer->Product - X- LG Leaving Group (X-)

References

challenges in the scale-up synthesis of 2,4-Dichloro-5-cyanopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2,4-Dichloro-5-cyanopyrimidine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly during scale-up operations.

Problem/Observation Potential Cause(s) Suggested Solution(s)
Low Reaction Yield Incomplete reaction.- Monitor reaction progress using HPLC until starting material is consumed.[1]- Ensure adequate reaction time; some protocols suggest refluxing for several hours.[2]- Optimize the molar ratio of chlorinating agent (e.g., POCl₃) to the starting material.
Degradation of the product.- Maintain strict temperature control, especially during work-up. Quenching the reaction mixture in a biphasic mixture of toluene and water between 0-10°C can minimize decomposition.[3]- Avoid prolonged exposure to high temperatures.
Loss of product during work-up and extraction.- Perform extractions with an appropriate solvent like dichloromethane or toluene.[1][2]- Multiple extractions of the aqueous layer can help recover more product.[4]- Emulsion formation can trap the product; consider adjusting the pH or adding a brine wash to break the emulsion.
High Impurity Profile Formation of side products.- The use of certain amine catalysts can lead to the formation of amine-substituted side products.[3]- Control the reaction temperature carefully, as higher temperatures can promote side reactions.
Residual starting material or intermediates.- Ensure the reaction goes to completion by extending the reaction time or slightly increasing the excess of the chlorinating agent.
Tar or polymeric material formation.- This can result from overheating or localized "hot spots" in a large reactor. Ensure efficient stirring and heat dissipation.- Gradual addition of reagents can help control the reaction exotherm.
Difficulties in Product Isolation and Purification Oily product instead of solid.- The crude product may be an oil.[3] Purification via column chromatography or recrystallization from a suitable solvent system may be necessary.- Ensure complete removal of the solvent after extraction.
Dark-colored product.- The presence of impurities can cause discoloration. Treatment with activated carbon during the work-up can help decolorize the product solution.[3]- Recrystallization is an effective method for purifying and improving the color of the final product.
Scale-up Challenges Poor heat transfer in large reactors.- Ensure the reactor is equipped with an efficient cooling system to manage the exotherm of the chlorination reaction.- Slow, controlled addition of reagents is crucial at a larger scale.
Inefficient mixing.- Use appropriate agitation to ensure homogeneity and prevent localized concentration and temperature gradients.
Handling of hazardous reagents and byproducts.- Phosphorus oxychloride (POCl₃) is corrosive and reacts violently with water. Use appropriate personal protective equipment (PPE) and handle it in a well-ventilated area.- Quenching of excess POCl₃ should be done carefully and at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A common and readily available starting material is 2,4-dihydroxy-5-cyanopyrimidine (also known as 5-cyanouracil). The synthesis often involves the chlorination of this precursor.

Q2: Which chlorinating agents are typically used, and what are the safety precautions?

Phosphorus oxychloride (POCl₃) is a frequently used chlorinating agent. Thionyl chloride (SOCl₂) can also be employed. Both are hazardous materials.

  • Safety Precautions for POCl₃:

    • Highly corrosive and toxic.

    • Reacts violently with water.

    • Work in a well-ventilated fume hood.

    • Wear appropriate PPE, including acid-resistant gloves, safety goggles, and a lab coat.

    • Quench excess reagent slowly and in a controlled manner, typically in an ice-water mixture.

Q3: What is the role of a tertiary amine or DMF in the reaction?

Tertiary amines, such as N,N-dimethylaniline or triethylamine, can act as acid scavengers, neutralizing the HCl generated during the chlorination reaction.[4][5] Dimethylformamide (DMF) can be used as a solvent and also acts as a catalyst in Vilsmeier-Haack type reactions to facilitate the conversion of hydroxyl groups to chlorides.[1]

Q4: How can I monitor the progress of the reaction?

High-Performance Liquid Chromatography (HPLC) is an effective technique to monitor the disappearance of the starting material and the formation of the product.[1] Thin-Layer Chromatography (TLC) can also be used for a quicker, qualitative assessment of the reaction progress.

Q5: What are the typical reaction temperatures and times?

Reaction conditions can vary, but a common procedure involves heating the reaction mixture. For instance, using POCl₃, the reaction may be heated to reflux.[6] One patent describes heating to 80°C.[1] Reaction times can range from a few hours to over 10 hours, depending on the scale and specific conditions.[1][6]

Q6: What is a suitable work-up procedure?

A typical work-up involves carefully quenching the reaction mixture in ice water to decompose excess chlorinating agent. The product is then extracted into an organic solvent like dichloromethane or toluene. The organic layer is often washed with water and/or a saturated sodium chloride solution before being dried and concentrated to yield the crude product.[1][2]

Q7: How can the final product be purified?

Purification methods include:

  • Recrystallization: From a suitable solvent or solvent mixture.

  • Distillation: The boiling point of this compound is reported as 110-112 °C at 2 Torr.[7]

  • Column Chromatography: Using silica gel.

Experimental Protocols

Protocol 1: Chlorination of 2,4-dihydroxy-5-pyrimidinecarbaldehyde (as an analogue)

This protocol is adapted from a procedure for a similar compound and can be a starting point for the synthesis of this compound.[1]

  • Reaction Setup: In a suitable reactor, add the starting material (e.g., 2,4-dihydroxy-5-cyanopyrimidine).

  • Reagent Addition: Add phosphorus oxychloride (3-6 equivalents).

  • Reaction: Heat the mixture to 80°C.

  • Monitoring: Monitor the reaction by HPLC until the starting material is consumed (typically 2 to 5 hours).

  • Work-up: After completion, cool the reaction mixture and carefully pour it into ice water.

  • Extraction: Extract the aqueous mixture with toluene.

  • Washing: Wash the organic layer with a saturated sodium chloride solution.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product as needed.

Visualizations

Logical Troubleshooting Workflow

troubleshooting_workflow start Problem Observed low_yield Low Yield? start->low_yield high_impurity High Impurity? low_yield->high_impurity No check_completion Check Reaction Completion (HPLC) low_yield->check_completion Yes isolation_issue Isolation Issues? high_impurity->isolation_issue No check_side_reactions Investigate Side Reactions high_impurity->check_side_reactions Yes purification_method Modify Purification Method isolation_issue->purification_method Yes solution Solution Implemented isolation_issue->solution No check_temp Review Temperature Control check_completion->check_temp check_workup Optimize Work-up/Extraction check_temp->check_workup check_workup->solution check_reagents Verify Reagent Purity check_side_reactions->check_reagents check_reagents->solution characterize_product Characterize Product (NMR, MS) purification_method->characterize_product characterize_product->solution

Caption: A flowchart for troubleshooting common issues in synthesis.

General Synthesis Pathway

synthesis_pathway start_material 2,4-Dihydroxy-5-cyanopyrimidine reaction Chlorination Reaction (Heating) start_material->reaction reagents Chlorinating Agent (e.g., POCl3) [Optional: Catalyst/Base] reagents->reaction workup Work-up (Quenching, Extraction) reaction->workup purification Purification (Recrystallization/Distillation) workup->purification product This compound purification->product

Caption: A simplified workflow for the synthesis of this compound.

References

stability of 2,4-Dichloro-5-cyanopyrimidine under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dichloro-5-cyanopyrimidine. The information addresses potential stability issues under acidic and basic conditions that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a reactive compound due to the presence of two chlorine atoms on the pyrimidine ring, which are susceptible to nucleophilic substitution. It is relatively stable under anhydrous and neutral conditions when stored in a cool, dry, and dark place. However, it can degrade in the presence of strong acids, bases, and nucleophiles.

Q2: How does this compound behave under acidic conditions?

A2: Under acidic conditions, the primary concern is the hydrolysis of the cyano (-CN) group. This reaction can proceed to form either a carboxamide (-CONH2) or a carboxylic acid (-COOH) group at the 5-position of the pyrimidine ring. The rate of hydrolysis is dependent on the acid concentration, temperature, and reaction time. The chlorine atoms are generally less susceptible to hydrolysis under acidic conditions compared to basic conditions.

Q3: What happens to this compound under basic conditions?

A3: Basic conditions pose a greater stability risk to this compound. The compound is susceptible to two primary degradation pathways:

  • Hydrolysis of Chlorine Atoms: The chlorine atoms at the 2- and 4-positions can be substituted by hydroxide ions (-OH) to form hydroxylated pyrimidine derivatives. Generally, the chlorine at the 4-position is more reactive and will be substituted first.

  • Hydrolysis of the Cyano Group: Similar to acidic conditions, the cyano group can be hydrolyzed to a carboxamide or a carboxylic acid. This reaction is often faster under basic conditions.

Q4: I am using this compound in a reaction with a nucleophile. What should I consider?

A4: The chlorine atoms on the pyrimidine ring are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions. The reactivity of the positions is generally 4-Cl > 2-Cl.[1] Therefore, you can expect regioselective substitution at the 4-position under controlled conditions. If your reaction requires substitution at the 2-position, harsher conditions or a different synthetic strategy might be necessary. It is crucial to control the stoichiometry of your nucleophile to avoid di-substitution.

Q5: Are there any known incompatible reagents with this compound?

A5: Yes, avoid strong oxidizing agents, strong acids, and strong bases. Protic solvents, especially in the presence of a base, can lead to solvolysis, where the solvent molecule acts as a nucleophile.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Low yield of desired product in a reaction involving a nucleophile. Degradation of the starting material due to residual acid or base from a previous step.Ensure the starting material and reaction setup are free from acidic or basic impurities. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Di-substitution of both chlorine atoms.Carefully control the stoichiometry of the nucleophile (use of ~1 equivalent for mono-substitution). Consider lowering the reaction temperature to improve selectivity.
Hydrolysis of the cyano group.If the cyano group is essential for the final product, avoid prolonged exposure to acidic or basic conditions. If hydrolysis is unavoidable, consider protecting the cyano group or introducing it at a later synthetic step.
Appearance of unexpected peaks in HPLC or NMR analysis of the reaction mixture. Formation of hydroxylated byproducts.This indicates hydrolysis of one or both chlorine atoms. This is more common under basic conditions or in the presence of water. Ensure all reagents and solvents are anhydrous. If a base is required, consider using a non-nucleophilic base and running the reaction at a lower temperature.
Formation of amide or carboxylic acid byproducts.This points to the hydrolysis of the cyano group. Minimize reaction time and avoid excessive heat, especially in the presence of acid or base.
The reaction is sluggish or does not go to completion. Insufficient reactivity of the nucleophile.For substitution at the less reactive 2-position, you may need to increase the reaction temperature or use a more reactive nucleophile.[1]
Poor solubility of this compound.Select a suitable anhydrous aprotic solvent in which the starting material is fully soluble at the reaction temperature.

Data Presentation

Disclaimer: The following table presents illustrative data as no specific quantitative stability studies for this compound were found in the public domain. This table is intended to serve as a template for how such data would be presented.

Table 1: Illustrative Forced Degradation Data for this compound

Condition Time (hours) Assay of this compound (%) Major Degradant 1 (%) (e.g., 2-Chloro-4-hydroxy-5-cyanopyrimidine)Major Degradant 2 (%) (e.g., 2,4-Dichloro-5-pyrimidinecarboxamide)Total Impurities (%)
0.1 M HCl (60°C)099.8NDND0.2
2498.5ND1.11.5
7295.2ND4.34.8
0.1 M NaOH (RT)099.8NDND0.2
885.312.12.014.7
2465.128.95.534.9

ND: Not Detected, RT: Room Temperature

Experimental Protocols

Protocol for Forced Degradation Study

This protocol is a general guideline for performing a forced degradation study on this compound to identify potential degradation products and pathways, in line with ICH guidelines.[2][3]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

2. Acidic Degradation:

  • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

  • Keep the solution at 60°C.

  • Withdraw aliquots at specified time points (e.g., 2, 8, 24, 48 hours).

  • Neutralize the aliquots with an equivalent amount of 1 M NaOH.

  • Dilute with the mobile phase to a suitable concentration for analysis.

3. Basic Degradation:

  • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

  • Keep the solution at room temperature.

  • Withdraw aliquots at specified time points (e.g., 1, 4, 8, 24 hours).

  • Neutralize the aliquots with an equivalent amount of 1 M HCl.

  • Dilute with the mobile phase to a suitable concentration for analysis.

4. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature, protected from light.

  • Withdraw aliquots at specified time points.

  • Dilute with the mobile phase for analysis.

5. Thermal Degradation:

  • Store the solid compound in a controlled temperature oven at 80°C.

  • Sample at various time points, dissolve in the solvent, and analyze.

6. Photolytic Degradation:

  • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analyze the samples after the exposure.

7. Analysis:

  • Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

  • Characterize any significant degradation products using techniques like LC-MS and NMR.

Mandatory Visualizations

Degradation Pathways

G cluster_acid Acidic Conditions (H₃O⁺) cluster_base Basic Conditions (OH⁻) A1 2,4-Dichloro-5- cyanopyrimidine B1 2,4-Dichloro-5- pyrimidinecarboxamide A1->B1 Hydrolysis C1 2,4-Dichloro-5- pyrimidinecarboxylic acid B1->C1 Further Hydrolysis A2 2,4-Dichloro-5- cyanopyrimidine B2 2-Chloro-4-hydroxy-5- cyanopyrimidine A2->B2 Hydrolysis (C4-Cl) C2 2,4-Dihydroxy-5- cyanopyrimidine B2->C2 Hydrolysis (C2-Cl) D2 2-Chloro-4-hydroxy-5- pyrimidinecarboxylic acid B2->D2 Cyano Hydrolysis G Start Start: This compound Sample Stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Sampling Sample at Time Points Stress->Sampling Neutralize Neutralize/Quench (if applicable) Sampling->Neutralize Analyze HPLC/LC-MS Analysis Neutralize->Analyze Identify Identify & Characterize Degradants (NMR, MS) Analyze->Identify Report Generate Stability Report Identify->Report

References

avoiding decomposition of 2,4-Dichloro-5-cyanopyrimidine during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in avoiding the decomposition of 2,4-Dichloro-5-cyanopyrimidine during experimental workups.

Troubleshooting Guide & FAQs

This guide addresses common issues encountered during the workup of reactions involving this compound, focusing on preventing its degradation.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture containing this compound turned dark, and I see multiple spots on my TLC after workup. What could be the cause?

A1: Darkening of the reaction mixture and the appearance of multiple TLC spots are common indicators of decomposition. This compound is highly susceptible to degradation under certain conditions. The primary causes include:

  • Presence of Water (Hydrolysis): The compound is sensitive to moisture, leading to hydrolysis of the chloro substituents.[1][2]

  • Elevated Temperatures: High temperatures during the reaction or workup can accelerate decomposition.[2]

  • Basic Conditions: Strong or even mild bases can promote decomposition pathways.[1]

  • Presence of Nucleophiles: Residual nucleophiles from the reaction can lead to side products.

Q2: What are the initial signs of decomposition of this compound?

A2: The primary visual cue is often a color change in the solution, typically to yellow, brown, or even black. On a TLC plate, you may observe streaking or the appearance of new, often more polar, spots that are not your desired product.

Q3: How can I minimize the risk of hydrolysis during an aqueous workup?

A3: To minimize hydrolysis, it is crucial to:

  • Work quickly and at low temperatures: Perform all aqueous washes at 0-5 °C (ice bath).

  • Use pre-chilled solutions: All aqueous solutions (e.g., brine, sodium bicarbonate) should be cooled before use.

  • Minimize contact time: Do not let the organic layer containing your product sit in contact with the aqueous layer for extended periods.

  • Ensure thorough drying: After the final aqueous wash, dry the organic layer thoroughly with a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate.

Troubleshooting Specific Issues

Issue Potential Cause Recommended Solution
Low yield of desired product after aqueous workup. Decomposition via hydrolysis.[2]- Perform the workup at low temperatures (0-5 °C).- Minimize the duration of contact with aqueous solutions.- Consider a non-aqueous workup if the product is highly sensitive.
Formation of an inseparable emulsion during extraction. Presence of polar byproducts or unreacted starting materials.- Add a small amount of brine to the separatory funnel to help break the emulsion.- Filter the entire mixture through a pad of Celite.
Product decomposes during solvent evaporation (rotovap). The water bath temperature is too high.- Concentrate the solution at a low temperature (≤ 30 °C).- Co-evaporate with a non-polar solvent like toluene to azeotropically remove residual water.
TLC shows a new, very polar spot after a basic wash (e.g., NaHCO₃). Base-mediated decomposition.- Use a very dilute and cold solution of a weak base like sodium bicarbonate.- If possible, wash with brine only and carry any acidic impurities into the purification step.

Stability Profile of this compound

Condition Stability Notes
pH Unstable in acidic and basic conditions.Highly susceptible to hydrolysis. Avoid strong acids and bases during workup.[1]
Temperature Unstable at elevated temperatures.[2]Store at 2-8°C under an inert atmosphere.[3] Avoid heating during workup and concentration.
Moisture/Water Highly sensitive.Prone to hydrolysis, leading to the formation of hydroxy-pyrimidines.[1][2]
Air Sensitive.Should be handled under an inert atmosphere (e.g., nitrogen or argon).[1]
Nucleophiles Reactive.The chloro groups are susceptible to nucleophilic substitution.

Experimental Protocols

Key Experiment: General Aqueous Workup for a Nucleophilic Substitution Reaction

This protocol provides a detailed methodology for the workup of a reaction where this compound is treated with a nucleophile (e.g., an amine or thiol).

Reaction Quenching and Extraction:

  • Cool the Reaction: Once the reaction is complete (monitored by TLC), cool the reaction mixture to 0 °C in an ice bath.

  • Quenching: Slowly add a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. This is generally preferred over water alone as it can help to protonate and deactivate certain nucleophiles.

  • Extraction: Transfer the quenched reaction mixture to a separatory funnel. Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume of the reaction mixture).

  • Aqueous Washes:

    • Wash the combined organic layers with cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove any acidic byproducts. Perform this wash quickly to minimize base-catalyzed decomposition.

    • Wash the organic layer with cold brine (saturated aqueous NaCl) to remove residual water and break up any minor emulsions.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Ensure the drying agent is free-flowing, indicating sufficient drying.

  • Filtration and Concentration: Filter off the drying agent and wash it with a small amount of the extraction solvent. Concentrate the filtrate under reduced pressure at a low temperature (water bath ≤ 30 °C).

Alternative: Non-Aqueous Workup

For extremely sensitive products, a non-aqueous workup may be necessary.

  • Solvent Removal: If the reaction was performed in a volatile solvent, concentrate the reaction mixture under reduced pressure at low temperature.

  • Precipitation of Byproducts: If the reaction generated salt byproducts (e.g., amine hydrochlorides), add a non-polar solvent in which your product is soluble but the salt is not (e.g., a mixture of hexanes and ethyl acetate).

  • Filtration: Filter the mixture through a pad of Celite to remove the precipitated salts.

  • Concentration: Concentrate the filtrate under reduced pressure at low temperature to yield the crude product, which can then be purified by chromatography.

Visualizations

Decomposition_Pathway cluster_conditions Decomposition Triggers A This compound B Monochloro-hydroxy-5-cyanopyrimidine A->B Hydrolysis D Other Decomposition Products A->D Base/Heat C Dihydroxy-5-cyanopyrimidine B->C Further Hydrolysis H2O Water/Moisture H2O->A Heat Heat Heat->A Base Base Base->A

Caption: Potential decomposition pathways for this compound.

Troubleshooting_Workflow start Decomposition Suspected (e.g., low yield, dark color) q1 Was an aqueous workup used? start->q1 q2 Was the workup performed at low temperature (0-5 °C)? q1->q2 Yes sol4 Check for other causes: - High reaction temperature - Air sensitivity q1->sol4 No a1_yes Yes a1_no No q3 Was a basic wash (e.g., NaHCO₃) used? q2->q3 Yes sol1 Implement cold workup: - Use ice bath - Pre-chill all solutions q2->sol1 No a2_yes Yes a2_no No sol2 Minimize contact with base: - Use dilute, cold base - Wash quickly or omit if possible q3->sol2 Yes sol3 Consider non-aqueous workup q3->sol3 No a3_yes Yes a3_no No

Caption: Troubleshooting workflow for decomposition during workup.

References

Validation & Comparative

1H NMR Validation of 2,4-Dichloro-5-cyanopyrimidine Substitution Patterns: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The regioselectivity of nucleophilic aromatic substitution (SNAr) on 2,4-dichloro-5-cyanopyrimidine is a critical aspect of synthesizing novel compounds for drug discovery and development. The pyrimidine core is a prevalent scaffold in medicinal chemistry, and the precise positioning of substituents is paramount for elucidating structure-activity relationships (SAR). This guide provides a comparative analysis of the 1H NMR spectral data used to validate the substitution patterns at the C2 and C4 positions of the this compound nucleus.

Distinguishing C2 vs. C4 Substitution using 1H NMR

The primary method for unambiguously determining the regiochemistry of substitution on the this compound ring is 1H NMR spectroscopy. The key diagnostic signal is that of the lone proton on the pyrimidine ring, H-6. The chemical shift (δ) of this proton is highly sensitive to the electronic environment of the ring, which is significantly altered depending on whether the substitution occurs at the C2 or C4 position.

Generally, substitution at the C4 position is favored in SNAr reactions of 2,4-dichloropyrimidines, particularly when an electron-withdrawing group like the 5-cyano group is present. However, certain reaction conditions and nucleophiles can favor C2 substitution.

The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring and the cyano group at C5 significantly influences the chemical shift of H-6. When a nucleophile substitutes the chlorine at C4, the new substituent's electronic properties (electron-donating or -withdrawing) will have a more pronounced effect on the adjacent H-6 proton compared to a substitution at the more distant C2 position. This difference in proximity leads to a discernible and predictable difference in the chemical shift of the H-6 proton, allowing for confident assignment of the substitution pattern.

Comparative 1H NMR Data

The following table summarizes the illustrative 1H NMR data for the H-6 proton in a representative C2- and C4-substituted amino-5-cyanopyrimidine. This data is intended to exemplify the expected differences in chemical shifts.

Substitution PatternRepresentative StructureIllustrative 1H NMR Data (H-6 Proton)Illustrative 1H NMR Data (Other Protons)
C4-Substitution 2-Chloro-4-(methylamino)-5-cyanopyrimidineδ ≈ 8.3 - 8.6 ppm (s, 1H)δ ≈ 3.1 ppm (d, 3H, J ≈ 5 Hz, N-CH3), δ ≈ 7.0 ppm (br s, 1H, NH)
C2-Substitution 4-Chloro-2-(methylamino)-5-cyanopyrimidineδ ≈ 8.7 - 9.0 ppm (s, 1H)δ ≈ 3.0 ppm (d, 3H, J ≈ 5 Hz, N-CH3), δ ≈ 6.5 ppm (br s, 1H, NH)

Note: The chemical shifts (δ) are provided in parts per million (ppm) and are referenced to tetramethylsilane (TMS). The data presented is illustrative and may vary depending on the solvent, concentration, and the specific substituent.

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution

A solution of this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile, THF, or DMF) is prepared in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon). To this solution, the desired nucleophile (e.g., a primary or secondary amine, 1.0-1.2 eq.) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2-1.5 eq.) are added. The reaction mixture is stirred at room temperature or heated, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired substituted pyrimidine.

1H NMR Sample Preparation and Analysis

Approximately 5-10 mg of the purified product is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm). The 1H NMR spectrum is then acquired on a spectrometer operating at a frequency of 300 MHz or higher. The resulting spectrum is processed (Fourier transform, phase correction, and baseline correction) and analyzed to determine the chemical shifts, coupling constants, and integration of the signals.

Visualization of Substitution Patterns and Validation Workflow

G Possible Substitution Patterns reactant This compound product_c4 4-Substituted-2-chloro-5-cyanopyrimidine reactant->product_c4 Substitution at C4 product_c2 2-Substituted-4-chloro-5-cyanopyrimidine reactant->product_c2 Substitution at C2 nucleophile Nu-H nucleophile->reactant

Caption: Regioselective substitution on this compound.

G 1H NMR Validation Workflow cluster_synthesis Synthesis cluster_nmr NMR Analysis cluster_validation Structure Validation synthesis SNAr Reaction purification Purification synthesis->purification sample_prep Sample Preparation purification->sample_prep data_acq 1H NMR Data Acquisition sample_prep->data_acq spectral_analysis Spectral Analysis data_acq->spectral_analysis chem_shift Chemical Shift of H-6 spectral_analysis->chem_shift isomer_c4 C4-Isomer Identified chem_shift->isomer_c4 δ ≈ 8.3 - 8.6 ppm isomer_c2 C2-Isomer Identified chem_shift->isomer_c2 δ ≈ 8.7 - 9.0 ppm

A Comparative Analysis of Reactivity: 2,4-Dichloro-5-cyanopyrimidine vs. 2,4-dichloro-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the chemical reactivity of two key pyrimidine derivatives.

This guide provides an objective comparison of the reactivity of 2,4-dichloro-5-cyanopyrimidine and 2,4-dichloro-5-fluoropyrimidine, two important building blocks in medicinal chemistry and materials science. Understanding the nuanced differences in their reactivity is crucial for designing efficient synthetic routes and for the development of novel therapeutics, particularly in the realm of kinase inhibitors. This document summarizes their key chemical properties, presents a comparative analysis of their reactivity in nucleophilic aromatic substitution (SNAr) reactions, provides detailed experimental protocols, and explores their relevance in biological signaling pathways.

Introduction to Chemical Reactivity

Both this compound and 2,4-dichloro-5-fluoropyrimidine are highly reactive compounds, primarily due to the electron-deficient nature of the pyrimidine ring, which is further activated by the presence of two chlorine atoms. The primary mode of reaction for these compounds is nucleophilic aromatic substitution (SNAr), where the chlorine atoms act as leaving groups.

The reactivity and regioselectivity of SNAr reactions on the 2,4-dichloropyrimidine scaffold are influenced by several factors:

  • Electronic Effects of the 5-Substituent: The nature of the substituent at the C5 position plays a critical role in modulating the electrophilicity of the pyrimidine ring. Electron-withdrawing groups at this position increase the reactivity towards nucleophiles.

  • Position of the Chlorine Atoms: In general, the chlorine atom at the C4 position is more susceptible to nucleophilic attack than the chlorine at the C2 position. This is attributed to the greater ability of the para- and ortho-positioned nitrogen atoms to stabilize the negative charge in the Meisenheimer intermediate formed during the attack at C4.

  • Reaction Conditions: The choice of nucleophile, solvent, temperature, and presence of a base can significantly influence the reaction rate and the regioselectivity of the substitution.

Comparative Reactivity Analysis

The cyano group (-CN) is a strongly electron-withdrawing group through both resonance and inductive effects. This potent electron-withdrawing nature significantly depletes the electron density of the pyrimidine ring, making the carbon atoms at positions 2 and 4 highly electrophilic and thus more susceptible to nucleophilic attack.

The fluoro group (-F) , while being the most electronegative element, exerts a dual electronic effect. It is strongly electron-withdrawing through its inductive effect (-I) but can also act as a weak electron-donating group through resonance (+R) due to its lone pairs. In aromatic systems, the inductive effect of fluorine generally dominates, leading to an overall deactivation of the ring towards electrophilic substitution but activation towards nucleophilic substitution.

Inference on Reactivity: Based on these electronic effects, it is predicted that This compound is more reactive towards nucleophiles than 2,4-dichloro-5-fluoropyrimidine . The superior electron-withdrawing ability of the cyano group leads to a more electron-deficient pyrimidine ring, thereby accelerating the rate of nucleophilic attack.

Table 1: Comparison of Properties and Predicted Reactivity

PropertyThis compound2,4-Dichloro-5-fluoropyrimidine
Molecular Formula C₅HCl₂N₃C₄HCl₂FN₂
Molecular Weight 173.99 g/mol 166.97 g/mol
5-Substituent Cyano (-CN)Fluoro (-F)
Electronic Effect of 5-Substituent Strongly electron-withdrawing (-I, -R)Strongly electron-withdrawing (-I), weakly electron-donating (+R)
Predicted Reactivity in SNAr HigherLower
Predicted pKa Not available-3.96 ± 0.29 (Predicted)[1]

Experimental Protocols

The following are representative experimental protocols for nucleophilic aromatic substitution reactions on 2,4-dichloro-5-fluoropyrimidine and an analogous protocol for this compound. These protocols are based on literature procedures for similar compounds and may require optimization for specific substrates and scales.[2][3][4]

Synthesis of 4-Amino-2-chloro-5-fluoropyrimidine Derivatives

This protocol describes a general procedure for the regioselective substitution of the C4-chloro group with an amine.

Materials:

  • 2,4-Dichloro-5-fluoropyrimidine

  • Substituted amine (e.g., aniline, morpholine) (1.0 - 1.2 equivalents)

  • Triethylamine (or other suitable base) (1.5 - 2.0 equivalents)

  • Anhydrous propanol (or other suitable solvent)

  • Microwave reactor (optional)

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • To a microwave reaction vial, add 2,4-dichloro-5-fluoropyrimidine (1.0 mmol).

  • Add anhydrous propanol (e.g., 0.5 mL) and stir at room temperature.

  • Add the substituted amine (1.0 mmol) to the suspension.

  • Add triethylamine (200 µL).

  • Seal the vial and heat the reaction mixture in a microwave reactor at 120-140 °C for 15-30 minutes. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 4-amino-2-chloro-5-fluoropyrimidine derivative.[3]

Synthesis of 4-Amino-2-chloro-5-cyanopyrimidine Derivatives (Adapted Protocol)

This protocol is an adaptation for the 5-cyano analogue based on general procedures for similar pyrimidines.

Materials:

  • This compound

  • Substituted amine (e.g., aniline, morpholine) (1.0 - 1.2 equivalents)

  • Diisopropylethylamine (DIPEA) (or other suitable base) (1.5 - 2.0 equivalents)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • Dissolve this compound (1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask under an inert atmosphere.

  • Add the substituted amine (1.1 mmol).

  • Add DIPEA (1.5 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system to yield the desired 4-amino-2-chloro-5-cyanopyrimidine derivative.

Visualization of Reaction Mechanisms and Signaling Pathways

General Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction of 2,4-dichloro-5-substituted pyrimidines with a nucleophile (Nu⁻) proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.

Caption: General mechanism for SNAr at the C4 position.

Experimental Workflow for Synthesis and Purification

The following diagram outlines a typical workflow for the synthesis, workup, and purification of substituted pyrimidine derivatives from 2,4-dichloro-5-substituted pyrimidines.

Workflow start Start: 2,4-Dichloro-5-X-pyrimidine + Nucleophile + Base reaction Reaction (e.g., Room Temp or Microwave) start->reaction workup Aqueous Workup (e.g., Quench with NaHCO₃) reaction->workup extraction Extraction (e.g., Ethyl Acetate) workup->extraction drying Drying and Concentration (e.g., Na₂SO₄, Rotary Evaporation) extraction->drying purification Purification (e.g., Column Chromatography) drying->purification product Final Product: 4-Substituted-2-chloro-5-X-pyrimidine purification->product

Caption: A typical experimental workflow for SNAr reactions.

Role in Signaling Pathways: Kinase Inhibition

Pyrimidine derivatives are a cornerstone in the development of kinase inhibitors, a major class of targeted cancer therapies. The pyrimidine scaffold serves as a versatile template that can mimic the adenine core of ATP, the natural substrate for kinases. By substituting the pyrimidine ring at various positions, medicinal chemists can achieve high potency and selectivity for specific kinases.

The reactivity of this compound and 2,4-dichloro-5-fluoropyrimidine makes them ideal starting materials for the synthesis of libraries of potential kinase inhibitors. The sequential and regioselective substitution of the two chlorine atoms allows for the introduction of various functionalities that can interact with specific residues in the ATP-binding pocket of a target kinase.

Kinase_Inhibition cluster_synthesis Synthesis of Inhibitor Library cluster_biology Biological Application 2,4-Dichloro-5-X-pyrimidine 2,4-Dichloro-5-X-pyrimidine Intermediate 4-Substituted-2-chloro- 5-X-pyrimidine 2,4-Dichloro-5-X-pyrimidine->Intermediate SNAr with Nucleophile 1 Nucleophile 1 Nucleophile 1 Final Inhibitor 2,4-Disubstituted- 5-X-pyrimidine Intermediate->Final Inhibitor SNAr with Nucleophile 2 Nucleophile 2 Nucleophile 2 Kinase Kinase Final Inhibitor->Kinase Inhibition Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Cell Proliferation Cell Proliferation Phosphorylated Substrate->Cell Proliferation Signal Transduction

Caption: Synthesis of pyrimidine-based kinase inhibitors.

Conclusion

Both this compound and 2,4-dichloro-5-fluoropyrimidine are valuable and reactive intermediates in organic synthesis. Based on the strong electron-withdrawing nature of the cyano group, This compound is predicted to be the more reactive of the two towards nucleophilic aromatic substitution . This enhanced reactivity can be advantageous for reactions that are sluggish with less activated substrates. However, the specific choice of starting material will depend on the desired final product, the nature of the nucleophile, and the overall synthetic strategy. The detailed protocols and mechanistic insights provided in this guide are intended to aid researchers in the effective utilization of these versatile building blocks for the development of novel molecules with potential applications in medicine and beyond.

References

A Comparative Guide to the Biological Activity of 2,4-Dichloro-5-cyanopyrimidine Derivatives and Other Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of a vast array of biologically active compounds. Among the various functionalized pyrimidines, 2,4-dichloro-5-cyanopyrimidine stands out as a highly versatile precursor for the synthesis of novel therapeutic agents. This guide provides an objective comparison of the biological activities of derivatives synthesized from this compound against other classes of pyrimidine compounds, supported by experimental data from various studies.

The inherent reactivity of the two chlorine atoms and the electron-withdrawing cyano group in this compound allows for facile nucleophilic substitutions and cross-coupling reactions, making it an invaluable building block in drug discovery.[1][2] This reactivity enables the systematic exploration of chemical space to fine-tune pharmacological properties.[1] Pyrimidine derivatives, in general, exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[3][4][5]

Comparative Analysis of Biological Activity

This section presents a comparative overview of the anticancer and antimicrobial activities of various pyrimidine derivatives. It is important to note that the data is compiled from different studies, and direct comparisons of absolute IC50 and MIC values should be approached with caution due to variations in experimental conditions.

Anticancer Activity

Pyrimidine derivatives have been extensively investigated as anticancer agents, often targeting key enzymes and signaling pathways involved in cell proliferation and survival.[6][7] The nature of the substituents on the pyrimidine ring plays a critical role in determining the potency and selectivity of these compounds.[6][7]

Derivatives of this compound are frequently explored as kinase inhibitors, a major class of anticancer drugs. The pyrimidine core can act as a scaffold that mimics the adenine ring of ATP, allowing for competitive binding to the ATP-binding site of kinases.[8]

Table 1: Comparative Anticancer Activity (IC50 values in µM) of Pyrimidine Derivatives

Compound ClassDerivative/CompoundCancer Cell LineIC50 (µM)Reference
2,4-Disubstituted-5-cyanopyrimidines Compound with 2,4-dichloro substituent in the phenyl moiety (5e)MCF-7 (Breast)1.39 ± 0.08[9]
Unsubstituted phenyl-bearing cyanopyridone derivative (5a)MCF-7 (Breast)1.77 ± 0.10[9]
Unsubstituted phenyl-bearing cyanopyridone derivative (5a)HepG2 (Liver)2.71 ± 0.15[9]
2,4-Dianilinopyrimidine Derivatives Compound 8aH1975 (Lung)0.044 ± 0.011[10]
Compound 8aA431 (Skin)0.119 ± 0.036[10]
Quinazoline-based Pyrimidodiazepines Quinazoline-chalcone 14gK-562 (Leukemia)0.622[11][12]
Pyrimidodiazepine 16cVarious (10 cell lines)More potent than doxorubicin[11][12]
4-Aminopyrazolo[3,4-d]pyrimidines Compound 12cUO-31 (Renal)0.87[6]
Thiazolo[4,5-d]pyrimidine Derivatives 7-Chloro-3-phenyl-5-(trifluoromethyl)[4][6]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b)C32 (Melanoma)24.4[13]
7-Chloro-3-phenyl-5-(trifluoromethyl)[4][6]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b)A375 (Melanoma)25.4[13]
Pyrido[2,3-d]pyrimidine Derivatives Compound 4MCF-7 (Breast)0.57[14]
Compound 11MCF-7 (Breast)1.31[14]
Compound 4HepG2 (Liver)1.13[14]
Compound 11HepG2 (Liver)0.99[14]

Disclaimer: The data presented is compiled from different studies. Direct comparison of IC50 values should be made with caution due to potential variations in experimental conditions.

Antimicrobial Activity

Pyrimidine derivatives also exhibit a wide range of antimicrobial activities against various bacterial and fungal strains. The substitutions on the pyrimidine ring are crucial for their potency and spectrum of activity.

Table 2: Comparative Antimicrobial Activity (MIC values in µg/mL) of Pyrimidine Derivatives

Compound ClassDerivative/CompoundMicroorganismMIC (µg/mL)Reference
2,4-Disubstituted-6-thiophenyl-pyrimidines Compound 33MRSA2
Compound 33VREs2
Pyrano[2,3-d]pyrimidine Derivatives Not specifiedS. aureusNot specified[3]
Not specifiedB. cereusNot specified[4]
Not specifiedE. coliNot specified[4]
Pyrano[2,3-d]pyrimidine Derivatives Compound with antifungal activity against Phompsis sp. (93)Phompsis sp.10.5 (EC50)[4]
Pyrano pyrimidin-2,4-diones 2-Cl derivative (2)S. aureus<200 (MBC in µM)[15]
2-Cl derivative (2)MRSA<200 (MBC in µM)[15]
2-nitro derivative (5)E. coli191 (MBC in µM)[15]
6-Chloro-2,4-diamino pyrimidine 6-Chloro-2,4-diamino pyrimidineS. aureus, E. coli, B. cereus, etc.Low activity[16]

Disclaimer: The data presented is compiled from different studies. Direct comparison of MIC values should be made with caution due to potential variations in experimental conditions. Some values are reported as Minimum Bactericidal Concentration (MBC) or 50% effective concentration (EC50).

Key Signaling Pathways Targeted by Pyrimidine Derivatives

Many pyrimidine-based anticancer agents function by inhibiting key signaling pathways that are dysregulated in cancer. The following diagrams illustrate some of the major signaling pathways targeted by these compounds.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Ligand Ligand (e.g., EGF) Ligand->EGFR Inhibitor Pyrimidine-based EGFR Inhibitor Inhibitor->EGFR

Caption: Generalized EGFR signaling pathway targeted by pyrimidine kinase inhibitors.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Pyrimidine-based PI3K/mTOR Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • Cancer cell lines

  • Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (and a vehicle control) and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compounds and standard antibiotics

  • Inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds and standard antibiotics in the appropriate broth medium in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel pyrimidine derivatives.

workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Optimization start 2,4-Dichloro-5- cyanopyrimidine reaction Nucleophilic Substitution / Cross-Coupling Reactions start->reaction derivatives Library of Pyrimidine Derivatives reaction->derivatives anticancer Anticancer Assays (e.g., MTT) derivatives->anticancer antimicrobial Antimicrobial Assays (e.g., MIC) derivatives->antimicrobial data_analysis IC50 / MIC Determination anticancer->data_analysis antimicrobial->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar lead_opt Lead Optimization sar->lead_opt lead_compound Lead Compound lead_opt->lead_compound

Caption: General workflow for the development of bioactive pyrimidine derivatives.

Conclusion

Derivatives of this compound represent a promising class of compounds with significant potential in the development of novel anticancer and antimicrobial agents. The ease of functionalization at the 2 and 4 positions allows for the generation of diverse chemical libraries and the fine-tuning of biological activity. While direct comparative studies are limited, the available data suggests that these derivatives can exhibit potent biological effects, often comparable or superior to other classes of pyrimidines. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the structure-activity relationships and therapeutic potential of this versatile chemical scaffold.

References

Comparative Guide to LC-MS Methods for Analyzing Reactions of 2,4-Dichloro-5-cyanopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of 2,4-Dichloro-5-cyanopyrimidine and its common reactions, particularly nucleophilic aromatic substitution (SNAr) with amines. The selection of an appropriate analytical method is crucial for monitoring reaction progress, identifying products and byproducts, and ensuring the purity of synthesized compounds in drug discovery and development.

Introduction to Analytical Challenges

This compound is a highly reactive building block in medicinal chemistry. Its two chlorine atoms can be selectively displaced by nucleophiles, leading to a diverse range of substituted pyrimidine derivatives. The analytical challenge lies in the separation and quantification of the starting material, the mono- and di-substituted products, and potential isomers and impurities, all of which can have varying polarities. LC-MS is the technique of choice for this purpose due to its high sensitivity, selectivity, and ability to provide molecular weight information for compound identification.

This guide compares two primary LC-MS approaches: Reversed-Phase (RP) LC-MS and Hydrophilic Interaction Liquid Chromatography (HILIC)-MS .

Method 1: Reversed-Phase LC-MS

Reversed-phase liquid chromatography is a widely used technique for the separation of non-polar to moderately polar compounds. For the analysis of this compound and its amino-substituted derivatives, a C18 column is a common choice.

Experimental Protocol: Reversed-Phase LC-MS

A typical experimental setup for the analysis of a reaction mixture from the nucleophilic substitution of this compound with a primary amine is detailed below.

Sample Preparation:

  • Quench a small aliquot of the reaction mixture.

  • Dilute the quenched sample with a mixture of acetonitrile and water (e.g., 50:50 v/v) to a final concentration suitable for LC-MS analysis (typically in the low µg/mL range).

  • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 1-5 µL

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Scan Mode Full Scan (e.g., m/z 100-500) and/or Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification
Capillary Voltage 3.0 - 4.0 kV
Cone Voltage 20 - 40 V
Source Temperature 120 - 150 °C
Desolvation Temp. 350 - 450 °C
Desolvation Gas Flow 600 - 800 L/hr
Data Presentation: Expected Results for a Reaction with Aniline
CompoundExpected [M+H]+Retention Time (min) (Approx.)Polarity
This compound173.9~7-8Low
2-Anilino-4-chloro-5-cyanopyrimidine231.0~5-6Medium
4-Anilino-2-chloro-5-cyanopyrimidine231.0~5-6Medium
2,4-Dianilino-5-cyanopyrimidine288.1~3-4High
Aniline94.1~1-2High

Note: Retention times are estimates and will vary depending on the specific column and gradient conditions.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)-MS

HILIC is an alternative chromatographic technique that is well-suited for the separation of polar compounds that are poorly retained on reversed-phase columns. In the context of this compound reactions, HILIC can be advantageous for separating the highly polar starting materials (like small primary amines) and the more polar di-substituted products from the less polar starting pyrimidine.

Experimental Protocol: HILIC-MS

Sample Preparation:

Sample preparation is similar to the reversed-phase method, but the final dilution should be done in a high organic solvent mixture (e.g., 90:10 acetonitrile:water) to be compatible with the HILIC mobile phase.

Chromatographic Conditions:

ParameterCondition
Column Amide or bare silica HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in 95:5 Acetonitrile:Water
Mobile Phase B 0.1% Formic Acid in Water
Gradient 2% to 40% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 35 °C
Injection Volume 1-5 µL

Mass Spectrometry Conditions:

The mass spectrometry conditions would be similar to those used for the reversed-phase method, with ESI in positive mode being the most common.

Data Presentation: Expected Elution Order in HILIC

In HILIC, the elution order is generally the reverse of that in reversed-phase chromatography.

CompoundExpected Elution Order
AnilineEarly
2,4-Dianilino-5-cyanopyrimidineEarly-Mid
2-Anilino-4-chloro-5-cyanopyrimidineMid-Late
4-Anilino-2-chloro-5-cyanopyrimidineMid-Late
This compoundLate

Comparison of Reversed-Phase and HILIC Methods

FeatureReversed-Phase LC-MSHILIC-MS
Principle Separation based on hydrophobicity.Separation based on hydrophilicity and partitioning.
Stationary Phase Non-polar (e.g., C18)Polar (e.g., Amide, Silica)
Mobile Phase High aqueous to high organic gradient.High organic to higher aqueous gradient.
Analyte Elution Least polar elutes last.Most polar elutes first.
Advantages Robust, reproducible, wide applicability. Good for separating the less polar starting material and mono-substituted products.Excellent for retaining and separating highly polar compounds. Can provide better separation of polar starting amines and di-substituted products. Higher organic mobile phase can enhance ESI efficiency.
Disadvantages Poor retention of very polar starting materials (e.g., small amines).Can be less robust than RP-LC. Requires careful control of mobile phase water content. May have longer equilibration times.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for LC-MS Analysis

experimental_workflow cluster_reaction Chemical Reaction cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis start This compound + Nucleophile (e.g., Amine) reaction Reaction Mixture start->reaction quench Quench Reaction reaction->quench dilute Dilute Sample quench->dilute filter Filter (0.22 µm) dilute->filter lc_separation LC Separation (RP or HILIC) filter->lc_separation ms_detection MS Detection (ESI+) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: A generalized workflow for the LC-MS analysis of a chemical reaction.

Logical Relationship of Analytical Choices

logical_relationship AnalytePolarity Analyte Polarity NonPolar Non-polar to Moderately Polar (e.g., Dichloropyrimidine, Mono-substituted products) AnalytePolarity->NonPolar If Polar Highly Polar (e.g., Small amines, Di-substituted products) AnalytePolarity->Polar If RP_Method Reversed-Phase LC HILIC_Method HILIC RP_Method->HILIC_Method Complementary NonPolar->RP_Method Favors Polar->HILIC_Method Favors

confirming the structure of novel compounds synthesized from 2,4-Dichloro-5-cyanopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the structure and performance of novel 2,4-disubstituted pyrimidine derivatives synthesized from 2,4-dichloropyrimidine, showcasing their potential as dual inhibitors of cholinesterases and amyloid-β aggregation, relevant for Alzheimer's disease research.

Comparative Performance of Novel 2,4-Disubstituted Pyrimidine Derivatives

A series of novel 2,4-disubstituted pyrimidine derivatives were synthesized to evaluate their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as their ability to inhibit AChE-induced amyloid-β (Aβ) aggregation. The compounds were derived from a common precursor, 2,4-dichloropyrimidine, through a two-step synthetic process. This guide provides a comparative analysis of their biological performance, supported by detailed experimental protocols.

Data Summary

The inhibitory activities of the synthesized compounds against human acetylcholinesterase (hAChE) and equine butyrylcholinesterase (eqBuChE) were determined, along with their ability to inhibit Aβ aggregation induced by hAChE. The data is summarized in the tables below.

Table 1: Cholinesterase Inhibition and Aβ-Aggregation Inhibition of N-benzyl-substituted Pyrimidine Derivatives

CompoundRhAChE IC₅₀ (µM)eqBuChE IC₅₀ (µM)Aβ Aggregation Inhibition (%)
7a 4-methylpiperazin-1-yl10.2 ± 0.8> 10059
7b 4-ethylpiperazin-1-yl12.5 ± 1.1> 100ND
7c thiomorpholin-4-yl15.8 ± 1.585.3 ± 7.2ND
7d 4-methylpiperidin-1-yl8.9 ± 0.545.6 ± 3.935
7e piperidin-1-yl9.3 ± 0.750.1 ± 4.5ND
7f pyrrolidin-1-yl7.2 ± 0.438.9 ± 3.1ND
7g azepan-1-yl11.8 ± 1.062.7 ± 5.8ND
7h morpholin-4-yl20.4 ± 1.8> 100ND
7i 4-hydroxypiperidin-1-yl18.6 ± 1.692.4 ± 8.5ND
7j 4-(2-hydroxyethyl)piperazin-1-yl22.1 ± 2.0> 100ND
7k 4-phenylpiperazin-1-yl6.5 ± 0.325.1 ± 2.128
7l 4-(pyridin-2-yl)piperazin-1-yl7.9 ± 0.630.2 ± 2.7ND
7m 4-(pyrimidin-2-yl)piperazin-1-yl9.1 ± 0.833.5 ± 3.0ND
7n 4-benzoylpiperazin-1-yl14.7 ± 1.378.9 ± 7.1ND
7o 4-benzylpiperidin-1-yl5.8 ± 0.215.4 ± 1.222
7p N-methyl-N-phenylamino25.3 ± 2.3> 100ND
7q N-ethyl-N-phenylamino28.8 ± 2.6> 100ND
7r N,N-dibenzylamino> 50> 100ND
ND: Not Determined

Table 2: Cholinesterase Inhibition of N-phenethyl and N-(naphth-1-ylmethyl) Substituted Pyrimidine Derivatives

CompoundRhAChE IC₅₀ (µM)eqBuChE IC₅₀ (µM)
8a 4-methylpiperazin-1-yl15.3 ± 1.4> 100
8b piperidin-1-yl12.7 ± 1.165.8 ± 5.9
8c pyrrolidin-1-yl10.5 ± 0.952.3 ± 4.7
8d morpholin-4-yl25.1 ± 2.2> 100
8e 4-phenylpiperazin-1-yl9.8 ± 0.840.1 ± 3.6
8f 4-benzylpiperidin-1-yl8.2 ± 0.528.9 ± 2.5
9a pyrrolidin-1-yl5.5 ± 0.225.8 ± 2.3
9b piperidin-1-yl6.8 ± 0.318.4 ± 1.6
9c 4-benzylpiperidin-1-yl6.1 ± 0.312.7 ± 1.1
9d 4-phenylpiperazin-1-yl7.3 ± 0.420.5 ± 1.8
9e 4-methylpiperidin-1-yl8.4 ± 0.62.2 ± 0.1

Experimental Protocols

General Synthesis of 2,4-Disubstituted Pyrimidine Derivatives

The synthesis of the target compounds was achieved in a two-step process starting from 2,4-dichloropyrimidine.

Step 1: Synthesis of N-substituted-2-chloropyrimidin-4-amine Intermediates

To a solution of 2,4-dichloropyrimidine (1.0 eq) in ethanol, the corresponding primary amine (e.g., benzylamine, phenethylamine, or naphth-1-ylmethylamine) (1.0 eq) and N,N-diisopropylethylamine (DIPEA) (1.5 eq) were added. The reaction mixture was refluxed for 3 hours. After completion of the reaction (monitored by TLC), the solvent was evaporated under reduced pressure. The residue was dissolved in ethyl acetate and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate and concentrated to give the crude intermediate, which was purified by column chromatography.

Step 2: Synthesis of Final 2,4-Disubstituted Pyrimidine Derivatives

The N-substituted-2-chloropyrimidin-4-amine intermediate (1.0 eq) was dissolved in an appropriate solvent (e.g., ethanol or N,N-dimethylformamide). The corresponding secondary amine (1.2 eq) and a base such as potassium carbonate or DIPEA (2.0 eq) were added. The reaction mixture was heated at a specified temperature (ranging from 80°C to 120°C) for a period of 4 to 12 hours. The reaction progress was monitored by TLC. After completion, the reaction mixture was cooled to room temperature and the solvent was removed under reduced pressure. The residue was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by column chromatography to afford the final 2,4-disubstituted pyrimidine derivative.

Cholinesterase Inhibition Assay

The inhibitory activity of the compounds against hAChE and eqBuChE was determined using a modified Ellman's method. The assay was performed in a 96-well plate. Each well contained a mixture of the respective enzyme, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound at various concentrations in a phosphate buffer (pH 8.0). The reaction was initiated by the addition of the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BuChE). The hydrolysis of the substrate was monitored by measuring the absorbance of the yellow 5-thio-2-nitrobenzoate anion at 412 nm. The IC₅₀ values were calculated from the concentration-inhibition curves.

Aβ Aggregation Inhibition Assay

The ability of the compounds to inhibit hAChE-induced Aβ₁₋₄₂ aggregation was assessed using a thioflavin T (ThT) fluorescence assay. Aβ₁₋₄₂ peptide was incubated with hAChE in the presence or absence of the test compounds in a phosphate buffer (pH 7.4) at 37°C for 24 hours. After incubation, ThT was added to the mixture, and the fluorescence intensity was measured with excitation at 440 nm and emission at 485 nm. The percentage of inhibition was calculated by comparing the fluorescence intensity of the samples with and without the inhibitor.

Visualizations

Synthetic Workflow

G cluster_start Starting Material cluster_step1 Step 1: Nucleophilic Substitution at C4 cluster_step2 Step 2: Nucleophilic Substitution at C2 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine Intermediate N-substituted-2-chloropyrimidin-4-amine 2,4-Dichloropyrimidine->Intermediate Primary Amine, DIPEA, EtOH, Reflux Final_Product 2,4-Disubstituted Pyrimidine Derivatives Intermediate->Final_Product Secondary Amine, Base, Heat

Caption: General synthetic scheme for 2,4-disubstituted pyrimidine derivatives.

Structure-Activity Relationship Logic

SAR cluster_scaffold Core Scaffold cluster_substituents Substituents cluster_activity Biological Activity Pyrimidine_Core 2,4-Disubstituted Pyrimidine ChE_Inhibition Cholinesterase Inhibition Pyrimidine_Core->ChE_Inhibition Modulates Potency and Selectivity Abeta_Inhibition Aβ Aggregation Inhibition Pyrimidine_Core->Abeta_Inhibition Influences Inhibitory Effect C4_Sub C4-Substituent (Primary Amine) C4_Sub->Pyrimidine_Core C2_Sub C2-Substituent (Secondary Amine) C2_Sub->Pyrimidine_Core

Caption: Key structural elements influencing biological activity.

comparing the efficacy of different catalysts for cross-coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision. The choice of catalyst is paramount to the success of these transformations, directly influencing reaction yield, turnover number (TON), turnover frequency (TOF), and overall efficiency. This guide provides a comparative analysis of various catalytic systems for three of the most powerful cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira reactions. The information presented herein is supported by experimental data to facilitate catalyst selection for research and development.

Suzuki-Miyaura Coupling: A Comparative Performance Analysis

The Suzuki-Miyaura reaction, which forges a carbon-carbon bond between an organoboron compound and an organic halide or triflate, is widely used in the synthesis of biaryls. Palladium-based catalysts are the most common, often enhanced by sterically bulky and electron-rich phosphine ligands.[1] Nickel-based systems are also emerging as a cost-effective alternative.[1]

Below is a comparison of various palladium catalysts for the Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid, a benchmark reaction for assessing catalyst performance, especially for the challenging activation of aryl chlorides.[2]

Catalyst SystemCatalyst Loading (mol%)SolventBaseTemp. (°C)Time (h)Yield (%)TONTOF (h⁻¹)
Pd(OAc)₂ / SPhos0.0005Toluene/H₂OK₃PO₄1002>99198,00099,000
Pd₂(dba)₃ / XPhos0.0025MeOH/THFK₃PO₄RT12~9538,0003,167
[Pd(IPr)(allyl)Cl]0.00125MeOH/THFK₃PO₄RT12~8568,0005,667
Palladacycle10⁻⁹AnisoleK₂CO₃1205>995 x 10⁹1 x 10⁹
Pd/C (3%)3WaterK₃PO₄1000.1710020118

TON (Turnover Number) = moles of product / moles of catalyst. A higher TON indicates greater catalyst longevity and efficiency.[2] TOF (Turnover Frequency) = TON / time. A higher TOF signifies a faster reaction.[2] Data is compiled and representative from multiple sources for comparison purposes.[2]

Key Observations:

  • Palladacycles exhibit exceptional performance with extremely high TON and TOF values, even at remarkably low catalyst loadings, making them highly suitable for industrial applications where cost and catalyst contamination are significant concerns.[2]

  • Homogeneous catalysts featuring bulky, electron-rich phosphine ligands like SPhos and XPhos are highly effective for activating challenging substrates such as aryl chlorides.[1][2]

  • Heterogeneous catalysts like Palladium on Carbon (Pd/C) provide the advantage of easy separation and recyclability, aligning with green chemistry principles, though they may exhibit lower TON and TOF compared to their homogeneous counterparts in this specific comparison.[2]

Heck Reaction: Palladium vs. Nickel Catalysis

The Heck reaction is a versatile method for the formation of a carbon-carbon bond between an unsaturated halide and an alkene. While palladium has traditionally dominated this field, nickel has emerged as an attractive alternative due to its lower cost and unique reactivity.[3][4]

FeaturePalladium-Catalyzed HeckNickel-Catalyzed Heck
Cost HigherLower, more earth-abundant[3]
Mechanism Primarily involves Pd(0)/Pd(II) catalytic cycle.Can proceed through a Ni(I)/Ni(III) cycle, offering different reactivity.[3]
Oxidative Addition Generally efficient for aryl iodides and bromides.Lower reduction potential and electronegativity facilitate oxidative addition.[4]
β-Hydride Elimination More facile.Higher energy barrier for β-hydride elimination, which can be advantageous with alkyl halides.[4]
Functional Group Tolerance Generally high, but can be sensitive to certain functional groups.Can be less tolerant to certain additives like terminal alkynes and sulfides.[5]

Sonogashira Coupling: Catalyst and Ligand Effects

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst.[6] The choice of palladium source and ancillary ligands significantly impacts the reaction's efficiency.

Palladium CatalystLigandCo-catalystKey Features
Pd(PPh₃)₄TriphenylphosphineCuIA classic, widely used catalyst, though higher loadings may be required.[7]
Pd(PPh₃)₂Cl₂TriphenylphosphineCuIMore soluble and stable than Pd(PPh₃)₄.[7]
PdCl₂(dppf)dppf (bidentate)CuIEffective for a range of substrates.[6]
Pd₂(dba)₃Bulky, electron-rich phosphines (e.g., XPhos)Often Cu-freeThe combination with bulky ligands can enable copper-free conditions.[7]
NHC-Pd ComplexesN-Heterocyclic CarbenesCuINHCs are strong σ-donors and can be effective alternatives to phosphine ligands.[7][8]

The reactivity of the organic halide in Sonogashira coupling generally follows the trend: vinyl iodide ≥ vinyl triflate > vinyl bromide > vinyl chloride > aryl iodide > aryl triflate ≥ aryl bromide >> aryl chloride.[6][7]

Experimental Protocols

Below are generalized experimental protocols for evaluating catalyst performance in cross-coupling reactions. These should be adapted and optimized for specific substrates and catalysts.

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), the base (e.g., K₃PO₄, 2.0 mmol), and the palladium catalyst and ligand (if separate).[9]

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 4:1, 5 mL) via syringe.[9]

  • Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 100 °C) for the specified time (e.g., 2-24 hours).[9]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).[1]

  • Work-up: After cooling to room temperature, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]

  • Purification: Purify the crude product by column chromatography on silica gel.[9]

General Procedure for Heck Reaction
  • Reaction Setup: In a sealable reaction vessel, combine the aryl halide (1.0 mmol), the alkene (1.5 mmol), the base (e.g., triethylamine, 1.5 mmol), and the palladium or nickel catalyst with the appropriate ligand.[10]

  • Solvent Addition: Add the degassed solvent.

  • Reaction: Seal the vessel and heat with vigorous stirring to the specified temperature for the required duration.

  • Work-up: After cooling, dilute the reaction mixture with a suitable organic solvent and filter to remove inorganic salts.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.[10]

General Procedure for Sonogashira Coupling
  • Reaction Setup: To a solution of the aryl halide (1.0 equiv) and the terminal alkyne (1.2 equiv) in a deoxygenated solvent (e.g., THF), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), the copper(I) co-catalyst (e.g., CuI, 3-5 mol%), and a base (e.g., triethylamine, 3.0 equiv).[10][11]

  • Reaction: Stir the reaction under an inert atmosphere at the appropriate temperature until completion, as monitored by TLC or GC-MS.[10]

  • Work-up and Purification: Follow a standard aqueous work-up and purification by column chromatography.

Visualizing the Process

To better understand the experimental and catalytic pathways, the following diagrams illustrate a typical workflow and a generalized catalytic cycle for the Suzuki-Miyaura reaction.

Experimental_Workflow A Reaction Setup (Aryl Halide, Boronic Acid, Base, Catalyst) B Add Degassed Solvent A->B C Heat and Stir B->C D Monitor Reaction Progress (TLC, GC, LC-MS) C->D D->C Incomplete E Work-up (Quench, Extract, Wash, Dry) D->E Complete F Purification (Column Chromatography) E->F G Product Characterization F->G

A typical experimental workflow for palladium-catalyzed cross-coupling.

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)L_n-X Pd0->PdII_ArX Oxidative Addition PdII_ArArB Ar-Pd(II)L_n-Ar' PdII_ArX->PdII_ArArB Transmetalation PdII_ArArB->Pd0 Reductive Elimination ArAr Ar-Ar' ArX Ar-X ArB Ar'-B(OR)₂ Base Base

Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to the Synthesis of 2,4-Dichloro-5-cyanopyrimidine: Established vs. Novel Sandmeyer Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two synthetic routes to 2,4-dichloro-5-cyanopyrimidine, a key intermediate in the synthesis of various pharmaceutical compounds. We will examine an established method involving the chlorination of a 5-cyanouracil precursor and a novel approach utilizing a Sandmeyer reaction. This comparison includes a detailed breakdown of experimental protocols, a quantitative data summary, and a visual representation of the synthetic workflows.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data for the two synthetic routes, offering a clear comparison of their performance metrics.

ParameterEstablished Route: Chlorination of 5-CyanouracilNew Route: Sandmeyer Reaction
Starting Material 5-Cyanouracil5-Amino-2,4-dichloropyrimidine
Key Reagents Phosphorus oxychloride (POCl₃), N,N-Dimethylaniline (DMA)Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Copper(I) cyanide (CuCN)
Reaction Temperature ~110-120 °C0 °C to room temperature
Reaction Time 2-4 hours1-2 hours
Reported Yield High (analogous reactions yield 85-95%)[1][2]Moderate to high (general Sandmeyer cyanations yield 52-93%)[3]
Key Advantages High yield, well-established procedure.Milder reaction conditions, avoids handling large excess of POCl₃.
Key Disadvantages High temperature, use of corrosive and hazardous POCl₃.Potential for diazonium salt instability, use of toxic cyanide salts.

Experimental Protocols

Established Route: Chlorination of 5-Cyanouracil

This established method relies on the conversion of the hydroxyl groups of a uracil derivative to chlorides using a strong chlorinating agent.

Materials:

  • 5-Cyanouracil

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (DMA)

  • Toluene

  • Ice

  • Water

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flask equipped with a reflux condenser and a dropping funnel, a mixture of 5-cyanouracil and N,N-dimethylaniline in toluene is prepared.

  • Phosphorus oxychloride is added dropwise to the stirred mixture.

  • The reaction mixture is heated to reflux (approximately 110-120 °C) for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature, and the excess phosphorus oxychloride is removed under reduced pressure.

  • The residue is carefully quenched by pouring it onto crushed ice with vigorous stirring.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

New Synthetic Route: Sandmeyer Reaction

This novel approach introduces the cyano group at the 5-position of the pre-formed 2,4-dichloropyrimidine ring via a diazonium salt intermediate.

Materials:

  • 5-Amino-2,4-dichloropyrimidine

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Potassium cyanide (KCN) (optional, to form CuCN in situ)

  • Water

  • Ice

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • 5-Amino-2,4-dichloropyrimidine is dissolved in a mixture of hydrochloric acid and water and cooled to 0-5 °C in an ice bath.

  • A solution of sodium nitrite in water is added dropwise to the cooled solution while maintaining the temperature below 5 °C. The mixture is stirred for 30 minutes to ensure complete diazotization.

  • In a separate flask, a solution of copper(I) cyanide is prepared (or generated in situ from CuSO₄ and KCN).

  • The cold diazonium salt solution is slowly added to the copper(I) cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) is observed.

  • The reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • The mixture is then extracted with ethyl acetate.

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The crude this compound is purified by column chromatography.

Mandatory Visualization

The following diagrams illustrate the logical flow of the two synthetic routes.

G cluster_0 Established Route: Chlorination cluster_1 New Route: Sandmeyer Reaction A 5-Cyanouracil B Chlorination with POCl3/DMA A->B C This compound B->C D 5-Amino-2,4-dichloropyrimidine E Diazotization (NaNO2/HCl) D->E F Sandmeyer Cyanation (CuCN) E->F G This compound F->G G cluster_0 Established Route: Key Transformations cluster_1 New Route: Key Transformations A Uracil Precursor (Hydroxyl Groups) B Chlorinating Agent (POCl3) A->B Nucleophilic Substitution C Dichloropyrimidine Product (Chloro Groups) B->C Chlorination D Amino Group E Diazonium Salt D->E Diazotization F Cyano Group E->F Sandmeyer Reaction

References

A Comparative Guide to Analytical Techniques for Purity Assessment of 2,4-Dichloropyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical step in ensuring the safety and efficacy of therapeutic agents. 2,4-Dichloropyrimidine-5-carbonitrile is a vital heterocyclic building block in the synthesis of numerous pharmaceuticals. The presence of impurities, even at trace levels, can have a significant impact on the manufacturing process, stability, and pharmacological profile of the final drug product.

This guide provides an objective comparison of principal analytical techniques for the purity assessment of 2,4-Dichloropyrimidine-5-carbonitrile. It details experimental methodologies and presents a framework for method validation based on established guidelines. The techniques discussed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, each offering distinct advantages for comprehensive impurity profiling.

Comparison of Key Analytical Techniques

The selection of an appropriate analytical technique is contingent on the properties of the analyte and the specific goals of the assessment, such as routine quality control, identification of unknown impurities, or obtaining an absolute purity value.

TechniquePrincipleTypical UseAdvantagesLimitations
HPLC-UV Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Routine purity testing, quantification of known non-volatile impurities, and stability studies.Highly versatile for a wide range of compounds; excellent quantitative performance (precision and accuracy); well-established and robust.[1]May require derivatization for compounds without a UV chromophore; may not separate all co-eluting impurities without mass spectrometry detection.
GC-MS Separation of volatile compounds in the gas phase followed by mass-based detection and identification.Analysis of volatile and semi-volatile organic impurities, residual solvents, and potential genotoxic impurities.[2][3]High separation efficiency and sensitivity; provides structural information for impurity identification.[2]Not suitable for non-volatile or thermally labile compounds; potential for sample degradation in the injector.[3]
qNMR Signal intensity is directly proportional to the number of atomic nuclei, allowing for absolute quantification against a certified internal standard.Absolute purity determination without the need for a specific reference standard of the analyte; structural confirmation.[4][5]Highly precise and accurate primary method; provides structural information and quantification simultaneously; non-destructive.[5]Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer; complex mixtures can lead to signal overlap.[4]

Data Presentation: Performance and Validation Parameters

The validation of an analytical procedure is crucial to demonstrate its suitability for the intended purpose.[6] The following table summarizes typical performance characteristics and acceptance criteria based on International Council for Harmonisation (ICH) guidelines.[7]

ParameterHPLC-UVGC-MSqNMRAcceptance Criteria (Typical)[7]
Specificity Peak purity analysis, resolution of adjacent peaks.[7]Mass spectral deconvolution, chromatographic resolution.[2]Unique chemical shifts for analyte and impurities.The method should unequivocally assess the analyte in the presence of impurities and degradation products.[6][7]
Linearity (r²) ≥ 0.999≥ 0.999≥ 0.999Correlation coefficient (r²) should be ≥ 0.999.[7]
Range (% of test conc.) 80-120% (Assay)LOQ-120% (Impurities)80-120% (Assay)LOQ-120% (Impurities)80-120%For assay: 80% to 120% of the test concentration. For purity: From the reporting level to 120% of the specification.[7]
Accuracy (Recovery) 98.0 - 102.0%98.0 - 102.0%99.0 - 101.0%Recovery should be between 98.0% and 102.0% for the assay of a drug substance.[7]
Precision (RSD%)
- Repeatability≤ 1.0%≤ 1.5%≤ 0.5%RSD ≤ 1.0% for intra-assay precision.[7]
- Intermediate≤ 2.0%≤ 2.5%≤ 1.0%RSD ≤ 2.0% for inter-assay precision.[7]
LOD Signal-to-Noise ≈ 3:1Signal-to-Noise ≈ 3:1Signal-to-Noise ≈ 3:1The lowest amount of analyte that can be detected but not necessarily quantitated.[7]
LOQ Signal-to-Noise ≈ 10:1Signal-to-Noise ≈ 10:1Signal-to-Noise ≈ 10:1The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[7]

Experimental Protocols

The following protocols are representative methodologies and should be fully validated before implementation.

High-Performance Liquid Chromatography (HPLC-UV)

This method is designed for the routine determination of purity and the quantification of non-volatile impurities.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of 2,4-dichloropyrimidine-5-carbonitrile in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.

  • Procedure: After system equilibration, inject a blank (diluent), followed by standard solutions for system suitability checks (repeatability of retention time and peak area), and then the sample solutions. Purity is calculated using the area percent method, assuming all impurities have a similar response factor. For accurate quantification, a reference standard of the impurity is required.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the identification and quantification of volatile or semi-volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[2]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[2]

  • Inlet Temperature: 250 °C.[2]

  • Injection Mode: Split (e.g., 40:1 ratio), 1 µL injection volume.[2]

  • Oven Temperature Program:

    • Initial: 60 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-450 amu.

  • Sample Preparation: Prepare a solution of approximately 1 mg/mL in a suitable solvent such as acetone or ethyl acetate.

Quantitative ¹H-NMR (qNMR) Spectroscopy

This protocol describes the use of qNMR for the absolute purity determination of 2,4-dichloropyrimidine-5-carbonitrile.

  • Instrumentation: NMR spectrometer (≥400 MHz recommended).[8]

  • Internal Standard: A certified reference material with a known purity, that has a simple spectrum with peaks in a clear region of the spectrum (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of 2,4-dichloropyrimidine-5-carbonitrile into a vial.

    • Accurately weigh approximately 10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse experiment.[8]

    • Relaxation Delay (D1): A long delay is critical for accurate quantification. It should be at least 5 times the longest T₁ relaxation time of the protons being quantified (e.g., 30-60 seconds).

    • Acquisition Time (AQ): 2-4 seconds.[8]

    • Number of Scans: 16 or higher for good signal-to-noise.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Carefully integrate a well-resolved, characteristic peak of the analyte and a peak of the internal standard.

  • Calculation: The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I = Integral value, N = Number of protons for the integrated signal, M = Molar mass, m = mass, P = Purity of the standard.

Visualizations

The following diagrams illustrate the logical workflows for purity assessment.

Purity_Assessment_Workflow cluster_0 Sample Handling & Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample Sample Reception (2,4-Dichloropyrimidine-5-carbonitrile) Preparation Accurate Weighing & Solubilization Sample->Preparation HPLC HPLC-UV Analysis (Non-volatile Impurities) Preparation->HPLC GCMS GC-MS Analysis (Volatile Impurities) Preparation->GCMS qNMR qNMR Analysis (Absolute Purity) Preparation->qNMR DataProc Data Processing (Integration, Identification) HPLC->DataProc GCMS->DataProc qNMR->DataProc PurityCalc Purity Calculation & Impurity Profiling DataProc->PurityCalc Report Final Purity Report & Certificate of Analysis PurityCalc->Report

Caption: General workflow for the purity assessment of a pharmaceutical intermediate.

Technique_Selection Start Purity Analysis Required Question1 Determine Absolute Purity? Start->Question1 Question2 Analyze for Volatile or Thermally Labile Impurities? Question1->Question2 No qNMR Use Quantitative NMR (qNMR) Question1->qNMR Yes Question3 Routine QC for Known Non-Volatile Impurities? Question2->Question3 No GCMS Use GC-MS Question2->GCMS Yes HPLC Use HPLC-UV Question3->HPLC Yes End Analysis Complete Question3->End No/Other qNMR->End GCMS->End HPLC->End

Caption: Decision tree for selecting an appropriate analytical technique.

References

Unlocking Therapeutic Potential: A Comparative Guide to Novel 2,4-Dichloro-5-cyanopyrimidine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern drug discovery, the pyrimidine scaffold remains a cornerstone for the development of targeted therapies, particularly in oncology. Among these, derivatives of 2,4-dichloro-5-cyanopyrimidine are emerging as a versatile and potent class of kinase inhibitors.[1][2] This guide provides a comparative analysis of the inhibitory potential of these novel derivatives against established alternatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The unique chemical architecture of this compound, featuring two reactive chlorine atoms and a cyano group, offers a fertile ground for synthetic modifications, enabling the fine-tuning of pharmacological properties to achieve enhanced potency and selectivity.[1] Research has increasingly focused on the derivatization of this scaffold to target key kinases implicated in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and other crucial cellular signaling proteins.

Comparative Inhibitory Performance

The inhibitory potential of novel this compound derivatives has been evaluated against various cancer cell lines and specific kinase targets. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison with established kinase inhibitors.

Table 1: In Vitro Anticancer Activity of 2,4-Disubstituted-5-cyanopyrimidine Derivatives

Compound IDCancer Cell LineTest Compound IC50 (µM)Standard DrugStandard Drug IC50 (µM)
Derivative A PANC-10.08--
Derivative B H19750.044 ± 0.011TAE226-
A4310.119 ± 0.036TAE226-
Compound 8d PANC-1---

Data sourced from multiple studies and presented for comparative purposes.[3][4]

Table 2: Kinase Inhibitory Activity of Novel Pyrimidine Derivatives

Compound IDTarget KinaseTest Compound IC50 (µM)Standard DrugStandard Drug IC50 (µM)
Compound 8a FAK0.047 ± 0.006TAE226-
Compound 8c FAK0.030 ± 0.007TAE226-
Compound 8d FAK0.040 ± 0.011TAE226-
Compound 23j VEGFR-20.0037Sorafenib0.00312
Compound 23a VEGFR-20.0058Sorafenib0.00312

This table highlights the direct inhibitory effect on specific kinase enzymes.[4][5]

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed methodologies for key experiments are provided below.

MTT Assay for Anticancer Activity

This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of chemical compounds on cancer cell lines.

Principle: The assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[6][7]

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5 × 10³ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a standard drug (e.g., Sorafenib) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the treatment period, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.

Principle: The assay quantifies the amount of ATP consumed during the phosphorylation of a substrate by the recombinant VEGFR-2 enzyme. A lower signal (e.g., luminescence) indicates higher kinase activity (more ATP consumed), and thus, a higher signal reflects greater inhibition.[8]

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds and a standard inhibitor (e.g., Sorafenib) in an appropriate buffer.

  • Kinase Reaction: In a 96-well plate, combine the recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP.

  • Inhibitor Addition: Add the diluted test compounds or standard inhibitor to the reaction mixture. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and add a detection reagent that measures the amount of ATP remaining in the well. This is often a luciferase-based system that generates a luminescent signal proportional to the ATP concentration.

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing Mechanisms and Workflows

To further elucidate the context and application of these novel derivatives, the following diagrams, generated using Graphviz, illustrate a key signaling pathway and a typical experimental workflow.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Cell Migration VEGFR2->Migration Raf Raf PLCg->Raf AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor 2,4-Dichloro-5- cyanopyrimidine Derivative Inhibitor->VEGFR2

Caption: VEGFR-2 signaling pathway and the point of inhibition by novel derivatives.

Kinase_Inhibitor_Screening_Workflow cluster_workflow Experimental Workflow start Start: Synthesized Derivatives primary_screen Primary Screening (e.g., In Vitro Kinase Assay) start->primary_screen dose_response Dose-Response & IC50 Determination primary_screen->dose_response Active Hits cell_based_assay Cell-Based Assays (e.g., MTT Assay) dose_response->cell_based_assay selectivity_profiling Selectivity Profiling (Against other kinases) cell_based_assay->selectivity_profiling Potent & Cell-Active lead_compound Lead Compound Identification selectivity_profiling->lead_compound Selective Compounds

Caption: A typical workflow for screening and identifying lead kinase inhibitors.

Conclusion

The exploration of this compound derivatives represents a promising avenue in the quest for novel and effective kinase inhibitors. The data presented herein demonstrates their potential to exhibit potent and selective inhibitory activity against key cancer-related targets. The versatility of the this compound scaffold allows for extensive structure-activity relationship (SAR) studies, paving the way for the optimization of lead compounds with improved pharmacological profiles. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this exciting class of molecules.

References

Safety Operating Guide

Proper Disposal of 2,4-Dichloro-5-cyanopyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2,4-Dichloro-5-cyanopyrimidine, intended for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling hazardous chemical waste and information from safety data sheets of analogous compounds.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to handle this compound with the utmost care in a designated area. This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[1] It is also expected to cause skin and eye irritation.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A flame-retardant lab coat is mandatory.

  • Respiratory Protection: All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of dust and vapors.[1][2]

In Case of Spills: Spills should be managed immediately by absorbing the material with an inert substance like sand or vermiculite. The absorbed waste must be collected into a sealed, properly labeled container for hazardous waste.[2] Prevent the chemical from entering drains or waterways.[2]

Step-by-Step Disposal Protocol

Due to its chlorinated and nitrogen-containing structure, this compound is considered a hazardous waste.[3] It must not be disposed of in regular trash or down the drain.[2] The following steps outline the proper disposal procedure:

  • Waste Identification and Classification:

    • Characterize the waste as a halogenated organic compound.

    • Consult your institution's environmental health and safety (EHS) office for specific local, state, and federal waste codes and regulations.

  • Waste Segregation and Storage:

    • Store waste this compound in a dedicated, chemically compatible, and leak-proof container with a secure lid.[2] Polyethylene or glass containers are generally suitable.

    • Crucially, do not mix this waste with incompatible materials such as strong acids, bases, or oxidizing agents. [4][5]

    • The temporary storage location for this hazardous waste should be in a cool, dry, and well-ventilated area, away from general laboratory traffic.[1]

  • Container Labeling:

    • Affix a "Hazardous Waste" label to the container.[2]

    • The label must clearly state the full chemical name: "this compound." Do not use abbreviations or chemical formulas.[2]

    • If the waste is a mixture, list all constituents and their approximate percentages.[2]

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup.

    • Provide them with the completed hazardous waste label information and any available safety data.

    • Follow their specific instructions for pickup and any additional required documentation, such as a hazardous waste manifest.[6]

Summary of Relevant Data

Hazard/PropertyDescriptionSource Compounds
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.This compound[1]
Skin Corrosion/Irritation Causes severe skin burns and eye damage.2,4-Dichloro-5-fluoropyrimidine
Eye Damage/Irritation Causes serious eye damage.2,4-Dichloro-5-fluoropyrimidine
Sensitization May cause an allergic skin reaction.2,4-Dichloro-5-fluoropyrimidine
Physical State Solid (based on melting point)This compound[1]
Melting Point 62-63°CThis compound[1]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.2,4-Dichloro-5-fluoropyrimidine, 2,4-Dichloropyrimidine[4][5]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_contain Containment & Labeling cluster_disposal Final Disposal start Start: Have this compound Waste assess_hazards Assess Hazards (Toxic, Corrosive, Halogenated) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe work_in_hood Work in Chemical Fume Hood don_ppe->work_in_hood select_container Select Compatible Container (Glass or Polyethylene) work_in_hood->select_container segregate Segregate Waste (No mixing with incompatibles) select_container->segregate label_waste Label Container ('Hazardous Waste', Full Chemical Name) segregate->label_waste store_temp Store in Designated Area (Cool, Dry, Ventilated) label_waste->store_temp contact_ehs Contact EHS or Licensed Contractor store_temp->contact_ehs schedule_pickup Schedule Waste Pickup contact_ehs->schedule_pickup end End: Waste Disposed Compliantly schedule_pickup->end

References

Personal protective equipment for handling 2,4-Dichloro-5-cyanopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,4-Dichloro-5-cyanopyrimidine

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No: 3177-24-0). Adherence to these protocols is essential for ensuring laboratory safety and minimizing risk.

Hazard Identification and Summary

This compound is a hazardous chemical that requires careful handling.[1] It is classified as toxic if swallowed, in contact with skin, or if inhaled.[1] The compound can cause severe skin irritation, burns, and serious eye damage.[2][3]

Hazard ClassificationGHS PictogramPrecautionary Statement
Acute Toxicity (Oral, Dermal, Inhalation) Skull and CrossbonesToxic if swallowed, in contact with skin, or if inhaled.[1]
Skin Corrosion/Irritation CorrosionCauses severe skin burns and eye damage. Wash skin thoroughly after handling.[2]
Serious Eye Damage/Irritation CorrosionCauses serious eye damage. Wear eye/face protection.[2]
Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure. All PPE should be inspected before use.[4]

Body PartRequired PPESpecifications and Recommendations
Eyes/Face Chemical Safety Goggles & Face ShieldGoggles must meet ANSI Z.87.1 or European Standard EN166 standards.[2][4][5] A face shield should be worn over goggles when there is a splash or explosion risk.[4]
Skin/Body Chemical-Resistant Lab Coat or CoverallsA Nomex® laboratory coat or a chemical-resistant suit (e.g., Tyvek) should be worn.[4][6] Ensure clothing fully covers the body.[4]
Hands Double Gloving (Chemical-Resistant Gloves)Wear disposable, chemical-resistant gloves such as nitrile or neoprene.[4] Consult the manufacturer's chemical resistance guide to ensure protection against chlorinated pyrimidines.[4] Inspect gloves before each use and change them immediately upon contact with the chemical.[4]
Respiratory Chemical Fume Hood or RespiratorAll handling of this compound must occur in a certified chemical fume hood to minimize inhalation exposure.[1][2] If a fume hood is not feasible, a NIOSH/MSHA-approved respirator with appropriate cartridges is required.[2][5]

Operational and Disposal Plans

A systematic approach to handling, storage, and disposal is critical for safety.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all required PPE is available and in good condition. An eyewash station and safety shower must be readily accessible.[7]

  • Personal Protection: Put on all required PPE, including double gloves, a lab coat, and chemical safety goggles.

  • Handling the Compound: Conduct all weighing and transferring of this compound exclusively within a chemical fume hood to prevent the release of dust and vapors.[1][2] Avoid any actions that could generate dust.[1][8]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[2][3] Decontaminate the work area.

  • Clothing: Contaminated work clothes should be laundered separately from other clothing before reuse.[8] Leather items cannot be decontaminated and must be discarded.[9]

Storage Plan
  • Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.[1][3][8]

  • Keep the container away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][7]

  • The storage area should be clearly labeled, and access should be restricted to authorized personnel.

Emergency Response Plan

Immediate and appropriate action is vital in the event of an exposure or spill.

Incident TypeImmediate Action Protocol
Skin Contact 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5][9] 2. While rinsing, remove all contaminated clothing and jewelry.[2][9] 3. Seek immediate medical attention.[5]
Eye Contact 1. Immediately flush eyes with water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[2][8][9] 2. Remove contact lenses if present and easy to do so.[2] 3. Seek immediate medical attention.[2][9]
Inhalation 1. Move the individual to fresh air immediately.[2][5] 2. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[5][7] 3. Seek immediate medical attention.[5]
Ingestion 1. Do NOT induce vomiting.[5][7] 2. Rinse the mouth thoroughly with water.[2][3] 3. Seek immediate medical attention.
Spill 1. Evacuate the immediate area. 2. Wear full PPE, including respiratory protection, before attempting cleanup.[8] 3. Carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[3][8] 4. Do not wash the spill down the drain.[10]
Disposal Plan
  • All waste, including the chemical itself and any contaminated materials (e.g., gloves, wipes, containers), must be treated as hazardous waste.

  • Dispose of contents and containers at an approved waste disposal facility in accordance with all local, state, and federal regulations.[2][3][11]

  • Do not dispose of the material in standard laboratory trash or down the drain.

Workflow for Handling this compound

The following diagram outlines the standard workflow for safely managing this compound in a laboratory setting.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Storage cluster_disposal 4. Disposal Phase cluster_emergency Emergency Procedures prep_ppe Verify & Don PPE (Goggles, Face Shield, Lab Coat, Double Gloves) prep_setup Setup in Chemical Fume Hood (Verify Airflow) prep_ppe->prep_setup prep_emergency Confirm Access to Eyewash & Safety Shower prep_setup->prep_emergency handle_weigh Weigh & Transfer Compound (Avoid Dust Generation) prep_emergency->handle_weigh handle_reaction Perform Experimental Procedure handle_weigh->handle_reaction cleanup_decon Decontaminate Work Area handle_reaction->cleanup_decon cleanup_store Store in Sealed Container (Cool, Dry, Ventilated Area) handle_reaction->cleanup_store emergency_node In Case of Spill or Exposure: Follow Emergency Response Plan handle_reaction->emergency_node cleanup_wash Wash Hands & Exposed Skin cleanup_decon->cleanup_wash disp_ppe Dispose of Contaminated PPE (Gloves, etc.) cleanup_wash->disp_ppe disp_waste Collect Chemical Waste in Labeled Hazardous Waste Container disp_ppe->disp_waste

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.